molecular formula C9H10N2 B1346013 2-Cyclohexylidenemalononitrile CAS No. 4354-73-8

2-Cyclohexylidenemalononitrile

Cat. No.: B1346013
CAS No.: 4354-73-8
M. Wt: 146.19 g/mol
InChI Key: LFIASOWXJLMZNB-UHFFFAOYSA-N
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Description

2-Cyclohexylidenemalononitrile is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54073. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclohexylidenepropanedinitrile
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InChI

InChI=1S/C9H10N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIASOWXJLMZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C#N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195875
Record name Malononitrile, cyclohexylidene-
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Molecular Weight

146.19 g/mol
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CAS No.

4354-73-8
Record name Cyclohexylidenemalononitrile
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Record name Malononitrile, cyclohexylidene-
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Record name Propanedinitrile, cyclohexylidene-
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Record name Malononitrile, cyclohexylidene-
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Record name 2-Cyclohexylidenemalononitrile
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyclohexylidenemalononitrile: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential biological activities of 2-Cyclohexylidenemalononitrile. The information is curated for researchers and professionals in the fields of chemistry, pharmacology, and drug development, with a focus on delivering precise data and actionable experimental insights.

Chemical and Physical Properties

This compound, a member of the benzylidenemalononitrile (BMN) class of compounds, possesses a unique molecular structure that underpins its chemical reactivity and biological potential. A summary of its key quantitative properties is presented in Table 1 for ease of reference and comparison.

PropertyValue
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol [1]
CAS Number 4354-73-8[1]
Appearance Colorless to light yellow liquid
Boiling Point 284.9 °C at 760 mmHg[2]
Melting Point Not available
Density Not available
InChI InChI=1S/C9H10N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5H2[1]
SMILES C1CCC(=C(C#N)C#N)CC1

Chemical Structure

The structure of this compound features a cyclohexylidene ring double-bonded to a malononitrile group. This arrangement results in a planar system at the core, influencing its electronic properties and reactivity.

G cluster_synthesis Synthesis Workflow Reactants Dissolve Cyclohexanone & Malononitrile in Ethanol Catalyst Add Basic Catalyst (e.g., Piperidine) Reactants->Catalyst Reflux Heat to Reflux (2-4 hours) Catalyst->Reflux TLC Monitor Reaction by TLC Reflux->TLC Evaporation1 Remove Solvent TLC->Evaporation1 Extraction Dissolve in Ethyl Acetate & Wash with Water Evaporation1->Extraction Drying Dry with Na2SO4 Extraction->Drying Evaporation2 Concentrate Product Drying->Evaporation2 Purification Purify by Column Chromatography (optional) Evaporation2->Purification G cluster_nrf2 Nrf2 Signaling Pathway cluster_nucleus Nrf2 Signaling Pathway BMN Benzylidenemalononitriles (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex BMN->Keap1_Nrf2 inhibition Nrf2_active Nrf2 (active) Keap1_Nrf2->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds Genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes activates G cluster_mapk MAPK Signaling Pathway Stimulus Extracellular Stimulus Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival, etc.) Transcription->Response BMN Benzylidenemalononitriles BMN->RAF modulation BMN->MEK modulation

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Cyclohexylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylidenemalononitrile is a nitrile compound featuring a cyclohexylidene group attached to a malononitrile framework. This molecule is of significant interest to researchers in organic synthesis and medicinal chemistry due to the reactive nature of the malononitrile moiety, which makes it a versatile building block for the synthesis of a variety of more complex molecules, including dyes and polymers.[1] Furthermore, the broader class of benzylidenemalononitriles has been identified as possessing interesting biological activities, including the ability to modulate key signaling pathways implicated in disease, making this compound a potential starting point for drug discovery efforts.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological relevance based on the activities of structurally related compounds.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. It is important to note that there are some discrepancies in the reported experimental data for properties such as boiling and melting points.

Identifiers and General Properties
PropertyValueSource(s)
IUPAC Name 2-cyclohexylidenepropanedinitrile[2][3]
Synonyms Cyclohexylidenemalononitrile, 2-Cyclohexylidenepropanedinitrile[2][3]
CAS Number 4354-73-8[2][3]
Molecular Formula C₉H₁₀N₂[2][3]
Molecular Weight 146.19 g/mol [2][3]
Appearance Colorless to light yellow liquid or solid[4]
Solubility Moderately soluble in organic solvents; limited solubility in water.[1]
Physical Properties

The available data for the key physical properties of this compound are presented below. The conflicting reports on some of these properties highlight the need for further experimental verification.

PropertyValueSource(s)
Melting Point Not available[5]
Boiling Point 284.9 °C at 760 mmHg[6]
Density 1.082 g/cm³
XLogP3-AA 1.9[2]

Spectral Data

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. The key fragments observed are:

m/z ValueInterpretation
146Molecular Ion (M⁺)
55Top Peak
412nd Highest Peak
Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments for this compound are not detailed in the available literature, spectra have been recorded.[2] For reference, the typical chemical shift ranges for related structures are provided.

  • ¹H NMR: The protons on the cyclohexyl ring would be expected to appear in the aliphatic region (δ 1.5-3.0 ppm). The exact shifts and multiplicities would depend on their proximity to the double bond and their axial/equatorial positions.

  • ¹³C NMR: The carbon atoms of the nitrile groups are expected in the δ 110-120 ppm region. The sp² hybridized carbons of the double bond would appear further downfield, and the sp³ hybridized carbons of the cyclohexyl ring would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

FTIR spectra of this compound have been recorded.[2] Key expected vibrational frequencies include:

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)~2220-2260 (sharp, medium intensity)
C=C (Alkene)~1640-1680
C-H (sp³ on ring)~2850-2960

Experimental Protocols

The primary method for the synthesis of this compound is the Knoevenagel condensation of cyclohexanone with malononitrile. Several variations of this protocol exist.

General Knoevenagel Condensation for Synthesis

This protocol is a generalized procedure based on common methodologies for Knoevenagel condensations.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Basic catalyst (e.g., piperidine, ammonium acetate, or a solid-supported base)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Hydrochloric acid (1 N, for workup)

  • Sodium sulfate (anhydrous)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for thin-layer chromatography (TLC)

Procedure:

  • To a round-bottom flask, add equimolar amounts of cyclohexanone and malononitrile.

  • Add the chosen solvent (if any) and a catalytic amount of the base.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, if the product precipitates, it can be collected by filtration and washed with cold water or a suitable solvent.

  • Alternatively, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is then washed with dilute acid (if a basic catalyst was used), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

G Knoevenagel Condensation Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup cluster_purification Purification cluster_product Product Cyclohexanone Cyclohexanone ReactionMixture Mix Reactants with Catalyst (e.g., Piperidine) in Solvent (e.g., Ethanol) Cyclohexanone->ReactionMixture Malononitrile Malononitrile Malononitrile->ReactionMixture TLC Monitor by TLC ReactionMixture->TLC Workup Aqueous Workup and Extraction TLC->Workup Reaction Complete Drying Dry Organic Layer Workup->Drying Concentration Concentrate Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification FinalProduct This compound Purification->FinalProduct

A generalized workflow for the synthesis of this compound.

Reactivity and Potential Biological Activity

The chemical reactivity of this compound is dominated by the electron-withdrawing nature of the two nitrile groups, which makes the β-carbon of the α,β-unsaturated system electrophilic and susceptible to nucleophilic attack.

Chemical Reactivity

The molecule can participate in a variety of chemical transformations, including:

  • Michael Addition: The electrophilic double bond can react with a wide range of nucleophiles.

  • Cycloaddition Reactions: The double bond can act as a dienophile in Diels-Alder reactions.

  • Reduction: The nitrile groups and the double bond can be reduced under various conditions.

Proposed Biological Activity and Signaling Pathway Interactions

While specific studies on the biological activity of this compound are limited, the broader class of benzylidenemalononitriles (BMNs) has been investigated for its effects on cellular signaling pathways. This information provides a strong basis for proposing the likely biological activities of the title compound.

Tyrosine Kinase Inhibition: BMNs are recognized as inhibitors of tyrosine kinases.[7] These enzymes play a critical role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. Inhibition of tyrosine kinases can disrupt downstream signaling cascades that control cell proliferation, differentiation, and survival.

Activation of the Nrf2 Pathway and Heme Oxygenase-1 (HO-1) Induction: Several studies have shown that BMNs can activate the Nrf2 signaling pathway.[7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[8][9] The proposed mechanism involves the electrophilic nature of the BMNs, which allows them to react with cysteine residues on Keap1, the negative regulator of Nrf2. This modification of Keap1 leads to the release and nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of target genes like HMOX1, initiating their transcription. The induction of HO-1 has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects.[9]

G Proposed Signaling Pathway of this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Keap1 Keap1 Compound->Keap1 Alkylates Cysteine Residues p38_MAPK p38 MAPK Compound->p38_MAPK Activates cJun c-Jun Compound->cJun Activates p70S6K p70S6K Compound->p70S6K Activates TK Tyrosine Kinase Compound->TK Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation pSubstrate p-Substrate TK->pSubstrate Phosphorylates Substrate Substrate Downstream_Signaling Altered Cell Proliferation, Survival, etc. pSubstrate->Downstream_Signaling Leads to ARE ARE Nrf2_nuc->ARE Binds HO1_gene HMOX1 Gene ARE->HO1_gene Activates Transcription HO1_mRNA HO-1 mRNA HO1_gene->HO1_mRNA HO1_protein HO-1 Protein HO1_mRNA->HO1_protein Translation Cellular_Response Antioxidant & Anti-inflammatory Response HO1_protein->Cellular_Response Leads to

Proposed mechanism of action for this compound.

Safety and Handling

This compound is classified as a hazardous substance.[2] It is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a reactive organic molecule with potential applications in both materials science and medicinal chemistry. Its synthesis is readily achieved through the Knoevenagel condensation. Based on the known biological activities of the broader class of benzylidenemalononitriles, it is plausible that this compound may act as a tyrosine kinase inhibitor and an activator of the Nrf2 signaling pathway, leading to the induction of the cytoprotective enzyme heme oxygenase-1. Further research is warranted to fully elucidate the specific physical, chemical, and biological properties of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Cyclohexylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-cyclohexylidenemalononitrile, a valuable intermediate in the preparation of various heterocyclic compounds and pharmacologically active molecules. The core of this synthesis lies in the Knoevenagel condensation of cyclohexanone and malononitrile. This document details various catalytic systems, reaction conditions, and experimental protocols to assist researchers in optimizing this important transformation.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through a base-catalyzed Knoevenagel condensation. The reaction proceeds by the deprotonation of the active methylene group of malononitrile by a base, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. The resulting intermediate subsequently undergoes dehydration to yield the final product, this compound.

Reaction_Scheme Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_product Product Cyclohexanone Cyclohexanone Catalyst Base Catalyst Malononitrile Malononitrile Product This compound Catalyst->Product Knoevenagel Condensation

Caption: Knoevenagel condensation of cyclohexanone and malononitrile.

Quantitative Data Summary

The yield and reaction time for the synthesis of this compound are highly dependent on the choice of catalyst, solvent, and reaction conditions. Below is a summary of reported data for this transformation and analogous reactions.

CatalystSolventTemperature (°C)TimeYield (%)Reference
'HDT-F'Dimethylformamide (DMF)Not SpecifiedNot SpecifiedNot Specified[1]
'HDT-F'Acetonitrile (MeCN)Not SpecifiedNot SpecifiedNot Specified[1]
PiperidineBenzeneNot Specified1 hourNot Specified
Ammonium AcetateAcetonitrile80Not SpecifiedGood to Excellent[1]
NiCu@MWCNTWater/Methanol (1:1)25180 min53 ± 3[2]
Sodium BicarbonateWaterRoom Temperature30 min50-100[3]
Sodium AcetateWaterRoom Temperature30 min50-100[3]
Potassium CarbonateWaterRoom Temperature30 min50-100[3]
None (Catalyst-Free)Water/Glycerol (1:1)Room Temperature24 hours99[4]

Detailed Experimental Protocols

General Protocol using a Heterogeneous Catalyst ('HDT-F')

This protocol outlines a general procedure for the synthesis of this compound using a solid catalyst.[1]

Materials:

  • Cyclohexanone (1 mmol)

  • Malononitrile (1 mmol)

  • 'HDT-F' catalyst (0.0035 g)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN) (5 mL)

  • Water

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1 mmol) and malononitrile (1 mmol) in 5 mL of either DMF or MeCN.

  • Add 0.0035 g of the 'HDT-F' catalyst to the stirred solution.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the catalyst by filtration.

  • Wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • The yield can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy based on the amount of cyclohexanone consumed.[1]

Protocol using Piperidine as a Catalyst

This procedure utilizes the common base catalyst piperidine.

Materials:

  • Cyclohexanone (0.3 mol, 29.4 g)

  • Malononitrile (0.26 mol, 17.2 g)

  • Piperidine (0.5 mL)

  • Benzene

  • 2% Hydrochloric Acid

  • Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a suitable reaction vessel, dissolve malononitrile (20 g, 0.26 mol) in cyclohexanone (30 g, 0.3 mol).

  • Add 0.5 mL of piperidine to the mixture.

  • Allow the mixture to stand for approximately 1 hour at room temperature.

  • Dissolve the reaction mixture in benzene.

  • Wash the benzene solution with 2% hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation.

  • Purify the product by vacuum distillation, collecting the fraction at 85-90 °C at 0.7-1.0 mmHg.

Experimental Workflow and Signaling Pathways

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants 1. Mix Cyclohexanone and Malononitrile in Solvent Add_Catalyst 2. Add Catalyst (e.g., Piperidine) Reactants->Add_Catalyst Reaction 3. Stir at Appropriate Temperature Add_Catalyst->Reaction Monitor 4. Monitor Reaction by TLC Reaction->Monitor Quench 5. Quench Reaction (if necessary) Monitor->Quench Wash 6. Wash with Acidic and/or Aqueous Solutions Quench->Wash Dry 7. Dry Organic Layer Wash->Dry Concentrate 8. Concentrate under Reduced Pressure Dry->Concentrate Purify 9. Purify by Distillation or Recrystallization Concentrate->Purify Characterize 10. Characterize Product (NMR, IR, etc.) Purify->Characterize

Caption: A generalized workflow for the synthesis of this compound.

The underlying chemical transformation is a classic example of a base-catalyzed condensation reaction, a fundamental process in organic synthesis.

Signaling_Pathway Mechanism of Base-Catalyzed Knoevenagel Condensation Malononitrile Malononitrile (Active Methylene Compound) Carbanion Malononitrile Carbanion (Nucleophile) Malononitrile->Carbanion Deprotonation Base Base (B:) Intermediate Alkoxide Intermediate Carbanion->Intermediate Nucleophilic Attack Cyclohexanone Cyclohexanone (Electrophile) Product This compound Intermediate->Product Protonation & Dehydration Protonation Protonation (BH) Dehydration Dehydration (-H2O)

Caption: The mechanistic pathway of the Knoevenagel condensation.

Characterization Data for this compound

  • IUPAC Name: 2-cyclohexylidenepropanedinitrile[5]

  • Molecular Formula: C₉H₁₀N₂[5]

  • Molecular Weight: 146.19 g/mol [5]

  • Appearance: Reported as a liquid

  • Boiling Point: 85-90 °C at 0.7-1.0 mmHg

  • Refractive Index (n²⁰D): 1.5098

Spectral Data:

  • IR (Neat): The infrared spectrum would be expected to show a strong absorption for the nitrile (C≡N) group around 2220 cm⁻¹ and a C=C stretching vibration.

  • ¹H NMR: The proton NMR spectrum would show signals corresponding to the protons on the cyclohexyl ring.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the nitrile carbons, the olefinic carbons, and the carbons of the cyclohexyl ring.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize the presented protocols based on their specific laboratory conditions and desired scale of reaction. The selection of an appropriate catalyst and solvent system is crucial for achieving high yields and purity.

References

An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 2-Cyclohexylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knoevenagel condensation for the synthesis of 2-Cyclohexylidenemalononitrile, a valuable intermediate in the development of various organic compounds. This document details the reaction mechanism, experimental protocols, and key quantitative data to facilitate its application in a laboratory setting.

Introduction to the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition reaction of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] It is a modification of the aldol condensation and is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[2][3] The reaction is typically catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the active methylene compound.[1]

For the synthesis of this compound, the reactants are cyclohexanone (the carbonyl compound) and malononitrile (the active methylene compound). The reaction proceeds via the formation of a carbanion from malononitrile, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. Subsequent dehydration of the intermediate aldol addition product yields the final α,β-unsaturated dinitrile.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Knoevenagel condensation follows a well-established mechanism. The general workflow for this synthesis involves the reaction of cyclohexanone and malononitrile in the presence of a catalyst, followed by workup and purification of the product.

G cluster_mechanism Reaction Mechanism Malononitrile Malononitrile (Active Methylene) Carbanion Carbanion (Nucleophile) Malononitrile->Carbanion + Base Base Base (Catalyst) Intermediate Aldol Addition Intermediate Carbanion->Intermediate + Cyclohexanone Cyclohexanone Cyclohexanone (Carbonyl Compound) Product This compound Intermediate->Product - H₂O Water H₂O

Caption: Knoevenagel condensation mechanism for this compound synthesis.

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

While ketones are generally less reactive than aldehydes in Knoevenagel condensations, the reaction with cyclohexanone can be effectively carried out under various conditions.[4] Below are representative protocols adapted from literature on similar Knoevenagel condensations.

Protocol 1: Base-Catalyzed Condensation in an Organic Solvent

This protocol is a standard method for Knoevenagel condensations.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexanone (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure this compound.

Protocol 2: Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times, especially for less reactive ketones.[5][6]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Ammonium acetate (catalyst)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, mix cyclohexanone (1.0 eq), malononitrile (1.0-1.2 eq), and a catalytic amount of ammonium acetate (e.g., 0.1-0.2 eq).

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) and temperature for a short duration (e.g., 2-10 minutes).[5]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data

The following tables summarize quantitative data from various Knoevenagel condensation reactions, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Comparison of Catalysts and Conditions for Knoevenagel Condensation

Carbonyl CompoundActive MethyleneCatalystSolventTemperature (°C)TimeYield (%)Reference
BenzaldehydeMalononitrileNi(NO₃)₂·6H₂O (5 mol%)WaterRoom Temp.20 min98[7]
Aromatic AldehydesMalononitrileAmmonium AcetateNone (Ultrasound)Room Temp.5-7 minHigh[2]
Aromatic KetonesMalononitrileNH₄OAcNone (Microwave)-2 min41-74[5]
Aromatic AldehydesMalononitrileSodium BicarbonateWaterRoom Temp.30 min50-100[8]
BenzaldehydeMalononitrileWater/Glycerol (1:1)Water/GlycerolRoom Temp.24 h99[7]

Table 2: Characterization Data for this compound

PropertyValueReference
Molecular FormulaC₉H₁₀N₂[9]
Molecular Weight146.19 g/mol [9]
AppearanceSolid-
Melting Point83.5 °C (literature for a similar compound)[10]
IR (KBr, cm⁻¹)~2220 (C≡N), ~1600 (C=C)[9]
¹H NMR (CDCl₃, δ ppm)Expected signals for cyclohexylidene and methylene protons.-
¹³C NMR (CDCl₃, δ ppm)Expected signals for cyano, olefinic, and aliphatic carbons.-

Potential Side Reactions

While the Knoevenagel condensation is generally a high-yielding reaction, some side reactions can occur, particularly with ketones.[5]

  • Self-condensation of the ketone: Under strongly basic conditions, cyclohexanone can undergo self-condensation. The use of a weak base as a catalyst minimizes this side reaction.[1]

  • Michael Addition: The product, being an α,β-unsaturated dinitrile, can potentially undergo a Michael addition with another equivalent of the malononitrile carbanion. This is more likely with a large excess of the active methylene compound.

  • Polymerization: Overheating or prolonged reaction times, especially under neat conditions, can sometimes lead to polymerization of the product.[11]

Conclusion

The Knoevenagel condensation is an efficient and versatile method for the synthesis of this compound from cyclohexanone and malononitrile. By carefully selecting the catalyst, solvent, and reaction conditions, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and application of this important chemical intermediate.

References

Spectroscopic Analysis of 2-Cyclohexylidenemalononitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclohexylidenemalononitrile (C₉H₁₀N₂), a key organic compound with applications in chemical synthesis and materials science. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, outlines standardized experimental protocols for data acquisition, and presents a visual correlation between the molecular structure and its spectroscopic signatures.

Chemical Structure and Overview

This compound, also known by its IUPAC name 2-cyclohexylidenepropanedinitrile, is a molecule featuring a cyclohexylidene ring bonded to a malononitrile functional group. This structure contains a variety of proton and carbon environments, including sp² and sp³ hybridized carbons, which give rise to a characteristic set of signals in NMR and IR spectroscopy. The presence of the electron-withdrawing nitrile groups and the carbon-carbon double bond significantly influences the electronic environment of the molecule and, consequently, its spectroscopic properties.

Diagram of Molecular Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from analogous compounds. For experimentally verified, high-resolution data, please refer to specialized databases such as SpectraBase®.

¹H NMR Data

The proton NMR spectrum is anticipated to show signals corresponding to the protons on the cyclohexylidene ring. The protons on the carbons adjacent to the double bond (allylic protons) are expected to be deshielded and appear at a higher chemical shift compared to the other ring protons.

Table 1: Predicted ¹H NMR Spectroscopic Data

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Allylic Protons (C2-H, C6-H)2.6 - 2.9Multiplet4H
Aliphatic Protons (C3-H, C5-H)1.7 - 2.0Multiplet4H
Aliphatic Protons (C4-H)1.6 - 1.8Multiplet2H
¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Key signals will correspond to the quaternary carbons of the double bond and the nitrile groups, as well as the sp³ carbons of the cyclohexane ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data

AssignmentPredicted Chemical Shift (δ, ppm)
C =C(CN)₂175 - 185
C=C (CN)₂85 - 95
-C ≡N112 - 118
Allylic Carbons (C2, C6)30 - 40
Aliphatic Carbons (C3, C5)26 - 30
Aliphatic Carbon (C4)25 - 28
Infrared (IR) Data

The IR spectrum is dominated by a strong, sharp absorption band characteristic of the nitrile functional group. Other notable absorptions include those from the C=C double bond and the C-H bonds of the cyclohexane ring.

Table 3: Predicted IR Spectroscopic Data

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C≡N Stretch2220 - 2240Strong, Sharp
C=C Stretch1630 - 1650Medium
sp³ C-H Stretch2850 - 2960Medium to Strong
sp² C-H Stretch~3030Medium

Experimental Protocols

The following sections describe standardized procedures for obtaining high-quality NMR and IR spectra of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: A standard one-dimensional proton spectrum is acquired on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A total of 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C spectrum is acquired on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required. A relaxation delay of 2-5 seconds is used to ensure quantitative observation of all carbon signals, including quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is commonly employed. A small amount of the powdered sample is placed onto the ATR crystal (typically diamond), and firm contact is ensured using a pressure clamp.

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. A background spectrum of the clean, empty ATR crystal is acquired first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Logical Framework for Spectral Analysis

The structural elucidation of this compound relies on the complementary information provided by different spectroscopic techniques. The logical workflow for this analysis is depicted below.

G cluster_0 Structural Hypothesis cluster_1 Spectroscopic Interrogation cluster_2 Data Interpretation cluster_3 Structural Confirmation Structure Proposed Structure: This compound IR_Spec IR Spectroscopy Structure->IR_Spec NMR_Spec NMR Spectroscopy (¹H & ¹³C) Structure->NMR_Spec IR_Data Presence of C≡N (2230 cm⁻¹) and C=C (1640 cm⁻¹) IR_Spec->IR_Data H_NMR_Data Signals for Allylic and Aliphatic Protons NMR_Spec->H_NMR_Data C_NMR_Data Signals for Olefinic, Nitrile, and Aliphatic Carbons NMR_Spec->C_NMR_Data Confirmation Confirmed Structure IR_Data->Confirmation H_NMR_Data->Confirmation C_NMR_Data->Confirmation

Caption: Logical workflow for the spectroscopic confirmation of this compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to aid researchers in the identification and analysis of this compound in various scientific and developmental contexts.

Molecular formula and weight of 2-Cyclohexylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclohexylidenemalononitrile, a nitrile compound with potential applications in various fields of chemical and pharmaceutical research. The document details its fundamental chemical properties, a standard synthesis protocol, and discusses its potential biological significance in the context of related malononitrile derivatives.

Core Compound Data

This compound is an organic compound featuring a cyclohexylidene group attached to a malononitrile moiety.

  • Molecular Formula: C₉H₁₀N₂[1][2][3]

  • Molecular Weight: 146.19 g/mol [1][2][3]

  • CAS Number: 4354-73-8[1][2][3]

  • IUPAC Name: 2-cyclohexylidenepropanedinitrile[3]

  • Synonyms: Cyclohexylidenemalononitrile, Cyclohexylidene-malononitril, 2-Cyclohexylidenepropanedinitrile[1][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data availability is limited for some properties.

PropertyValueSource
Molecular Formula C₉H₁₀N₂[1][2][3]
Molecular Weight 146.19 g/mol [1][2][3]
Boiling Point 284.9°C at 760 mmHg[4]
XLogP3-AA 1.9[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]

Synthesis Protocol: Knoevenagel Condensation

This compound is typically synthesized via a Knoevenagel condensation reaction between cyclohexanone and malononitrile.[1] This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a carbonyl compound (cyclohexanone).

Experimental Protocol:

Materials:

  • Cyclohexanone

  • Malononitrile

  • Solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))

  • Catalyst (e.g., 'HDT-F' as described in source, or a basic catalyst like piperidine or sodium acetate)[1][5][6]

  • Sodium Sulfate (for drying)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Under stirring, dissolve 1 mmol of cyclohexanone and 1 mmol of malononitrile in 5 ml of a suitable solvent (DMF or MeCN).[1]

  • Add a catalytic amount of a suitable base. For example, 0.0035 g of 'HDT-F' catalyst can be used.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Upon completion of the reaction, remove the catalyst by filtration.[1]

  • Wash the filtrate with water.

  • Dry the organic phase with sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[1]

  • The final product can be further purified, for example, by recrystallization. The yield and purity are typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Potential Applications and Biological Activity

While specific biological data for this compound is not extensively documented in the reviewed literature, the broader class of malononitrile derivatives is of significant interest in drug discovery and medicinal chemistry.

Malononitrile and its derivatives are recognized as versatile building blocks in organic synthesis.[7] The active methylene group is a key feature that allows for participation in various chemical transformations, most notably the Knoevenagel condensation.[7]

Derivatives of malononitrile have been reported to exhibit a wide spectrum of biological activities, including:

  • Anticancer Activity: Several derivatives, particularly benzylidenemalononitriles, have been investigated as potential antineoplastic agents.[7][8] They can act as inhibitors of key cellular targets like epidermal growth factor receptor (EGFR) tyrosine kinase.[8]

  • Antimicrobial Properties: Various malononitrile derivatives have demonstrated significant antibacterial and antifungal activities.[7]

  • Anti-inflammatory and Antioxidant Effects: Some compounds within this class have also been identified as having anti-inflammatory and antioxidant properties.[7]

The nitrile pharmacophore is present in over 30 prescribed pharmaceuticals, highlighting its biocompatibility and utility in drug design.[9] It can participate in key binding interactions with protein targets and is generally robust and not readily metabolized.[9] Given these precedents, this compound serves as a valuable scaffold for the synthesis of novel compounds that could be screened for a range of biological activities, particularly in oncology and infectious disease research.

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound via Knoevenagel condensation.

Synthesis_Workflow Reactants Reactants: Cyclohexanone Malononitrile Reaction Knoevenagel Condensation Reactants->Reaction SolventCatalyst Solvent (DMF/MeCN) + Catalyst SolventCatalyst->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Progress Workup Work-up: 1. Filtration 2. Water Wash 3. Drying (Na2SO4) Monitoring->Workup Completion Purification Purification/ Isolation Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Cyclohexylidenemalononitrile (CAS 4354-73-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of Cyclohexylidenemalononitrile (CAS 4354-73-8). This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

Cyclohexylidenemalononitrile is a nitrile compound featuring a cyclohexylidene group attached to a malononitrile moiety.[1] It is typically a colorless to pale yellow solid.[1] The presence of the electron-withdrawing nitrile groups makes the molecule reactive and a subject of interest in organic synthesis and materials science.[1]

Table 1: Physicochemical Properties of Cyclohexylidenemalononitrile

PropertyValueReference
CAS Number 4354-73-8[1]
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
Melting Point 173.5-174.5 °C
Boiling Point 147 °C @ 15 Torr
Density 1.0183 g/cm³ @ 25 °C
Appearance Colorless to pale yellow solid[1]
Solubility Moderately soluble in organic solvents[1]
InChI Key LFIASOWXJLMZNB-UHFFFAOYSA-N[1]
Canonical SMILES C1CCC(=C(C#N)C#N)CC1

Synthesis

Cyclohexylidenemalononitrile is commonly synthesized via the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a carbonyl compound (cyclohexanone).[2]

Experimental Protocol: Knoevenagel Condensation for the Synthesis of Cyclohexylidenemalononitrile

This protocol is a generalized procedure based on established methods for Knoevenagel condensation.[2][3]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Weak base catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, water-glycerol mixture)

  • Round-bottomed flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, hexane-ethyl acetate mixture)

Procedure:

  • In a round-bottomed flask, dissolve cyclohexanone (1 equivalent) and malononitrile (1.05 equivalents) in a suitable solvent. A 1:1 mixture of water and glycerol can be an environmentally friendly option.[3]

  • Add a catalytic amount of a weak base (e.g., a few drops of piperidine or a pinch of ammonium acetate).[2]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.[2] For less reactive substrates, gentle heating under reflux may be necessary.

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • If a precipitate forms, collect the crude product by filtration. If no precipitate forms, the product may be extracted with a suitable organic solvent.

  • Wash the crude product with cold water or a suitable solvent to remove any remaining reactants and catalyst.

  • Purify the crude product by recrystallization from an appropriate solvent to obtain pure Cyclohexylidenemalononitrile.

Logical Workflow for Synthesis:

G Reactants Cyclohexanone + Malononitrile + Catalyst Reaction Knoevenagel Condensation Reactants->Reaction Workup Reaction Work-up (Filtration/Extraction) Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Cyclohexylidenemalononitrile Purification->Product

Synthesis Workflow

Potential Biological Activity and Applications in Drug Development

While specific biological studies on Cyclohexylidenemalononitrile are limited, the broader class of malononitrile derivatives has shown a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]

Structurally related benzylidenemalononitrile compounds have been identified as activators of the Keap1/Nrf2 signaling pathway.[5] The Nrf2 pathway is a critical regulator of cellular antioxidant responses and is a promising target for therapeutic intervention in diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer.

Proposed Mechanism of Action: Nrf2 Pathway Activation

It is hypothesized that Cyclohexylidenemalononitrile, due to its electrophilic nature, may react with cysteine residues on the Keap1 protein. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Cul3 Cul3-Rbx1 (E3 Ligase) Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation Cyclohexylidenemalononitrile Cyclohexylidenemalononitrile Cyclohexylidenemalononitrile->Keap1 Inactivates sMaf sMaf Nrf2_n->sMaf Heterodimerizes with ARE ARE (Antioxidant Response Element) sMaf->ARE Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Induces Transcription

Proposed Nrf2 Signaling Pathway Activation
Experimental Protocol: Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This protocol describes a common method to assess the activation of the Nrf2 pathway by a test compound.[6]

Materials:

  • Hepatoma (HepG2) cells or other suitable cell line

  • Cell culture medium and supplements

  • ARE-luciferase reporter plasmid and transfection reagent

  • Cyclohexylidenemalononitrile (test compound)

  • Positive control (e.g., sulforaphane)

  • Luciferase assay reagent

  • Luminometer

  • 96-well cell culture plates

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Cyclohexylidenemalononitrile or the positive control. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.

  • Normalize the luciferase activity to the total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).

  • Calculate the fold induction of ARE-luciferase activity relative to the vehicle-treated cells.

Experimental Workflow for Nrf2 Activation Assay:

G Start Start Cell_Culture Seed Cells (e.g., HepG2) Start->Cell_Culture Transfection Transfect with ARE-Luciferase Plasmid Cell_Culture->Transfection Treatment Treat with Cyclohexylidenemalononitrile Transfection->Treatment Incubation Incubate for 24h Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Analysis Data Analysis (Fold Induction) Luminescence->Analysis End End Analysis->End

Nrf2 Activation Assay Workflow

Safety and Handling

Cyclohexylidenemalononitrile is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled. It also causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Suppliers

Cyclohexylidenemalononitrile is available from various chemical suppliers. It is important to request and review the Safety Data Sheet (SDS) from the supplier before handling the compound.

Table 2: Representative Suppliers of Cyclohexylidenemalononitrile

SupplierLocation
Sigma-AldrichGlobal
CymitQuimicaSpain
ChemicalBookGlobal
AmbeedUSA
BOC SciencesUSA

This list is not exhaustive, and availability may vary by region.

Conclusion

Cyclohexylidenemalononitrile (CAS 4354-73-8) is a reactive organic compound with potential for applications in various fields, including drug discovery. While direct biological data is currently limited, its structural similarity to known Nrf2 activators suggests it may be a valuable tool for studying cellular antioxidant pathways and a starting point for the development of novel therapeutics targeting oxidative stress-related diseases. The provided synthesis and assay protocols offer a foundation for researchers to further investigate the properties and potential applications of this compound.

References

The Multifaceted Biological Activities of Malononitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malononitrile, a seemingly simple organic compound, serves as a versatile scaffold for the synthesis of a diverse array of derivatives exhibiting a broad spectrum of biological activities. The presence of a highly reactive methylene group flanked by two electron-withdrawing nitrile groups makes it a valuable building block in medicinal chemistry. This technical guide provides an in-depth exploration of the significant biological activities of malononitrile derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This document is intended to be a comprehensive resource, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological pathways and workflows.

Anticancer Activity

Malononitrile derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected malononitrile derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thienopyrimidine Derivative 52 T47D (Breast Cancer)6.9 ± 0.04[1]
MDA-MB-231 (Breast Cancer)10 ± 0.04[1]
β-nitrostyrene derivative, CYT-Rx20 MCF-7 (Breast Cancer)0.81 ± 0.04 (µg/mL)[2]
MDA-MB-231 (Breast Cancer)1.82 ± 0.05 (µg/mL)[2]
ZR75-1 (Breast Cancer)1.12 ± 0.06 (µg/mL)[2]
Pyridazine Derivative 34 MDA-MB-231 (Breast Cancer)0.99 ± 0.03[1]
T-47D (Breast Cancer)0.43 ± 0.01[1]
Triazine Derivative 97 MCF-7 (Breast Cancer)0.77 ± 0.01[1]
Triazine Derivative 98 MCF-7 (Breast Cancer)0.1 ± 0.01[1]
Triazine Derivative 99 MDA-MB-231 (Breast Cancer)6.49 ± 0.04[1]
2-phenylacrylonitrile derivative 1g2a HCT116 (Colon Cancer)0.0059[3]
BEL-7402 (Hepatocellular Carcinoma)0.0078[3]
Juglone LLC (Lewis Lung Cancer)10.78[4]
A549 (Lung Cancer)9.47[4]
Fluorinated aminophenylhydrazine 6 A549 (Lung Cancer)0.64[5]
Cucurbitacin-Inspired Estrone Analogs
MMA 294HCT 116 (Colon Cancer)4.29[6]
MMA 321HCT 116 (Colon Cancer)6.17[6]
MMA 320HCT 116 (Colon Cancer)3.14[6]
Flavanone/Chromanone Derivatives
Compound 1Colon Cancer Cell Lines~8–30[7]
Compound 3Colon Cancer Cell Lines~8–30[7]
Compound 5Colon Cancer Cell Lines~8–30[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the malononitrile derivative and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add malononitrile derivatives incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analysis Calculate % viability and IC50 read_plate->analysis

Fig 1. Experimental workflow for the MTT assay.

Antimicrobial Activity

Several malononitrile derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. These compounds often exert their antimicrobial effects by disrupting essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various malononitrile derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
(2-(2-(2-nitrophenyl) diazinyl) malononitrile)
1 mg/mL concentrationMRSA (SA121)19.5[8]
Escherichia coli (EC49)39.0[8]
5 mg/mL concentrationMRSA (SA121)4.89[8]
Escherichia coli (EC49)9.78[8]
10 mg/mL concentrationMRSA (SA121)0.97[8]
Escherichia coli (EC49)0.97[8]
Mandelonitrile Derivatives
2bPseudomonas aeruginosa125[9][10][11]
Candida albicans125[9][10][11]
2cCandida albicans125[9][10][11]
2dPseudomonas aeruginosa125[9][10][11]
Candida albicans125[9][10][11]
2ePseudomonas aeruginosa125[9][10][11]
Candida albicans125[9][10][11]
2fPseudomonas aeruginosa125[9][10][11]
Candida albicans125[9][10][11]
Malonamide Derivatives
17, 20, 21, 22Staphylococcus aureus NCTC8325> 8[12]
26Staphylococcus aureus NCTC83250.5[12]
MRSA ATCC335920.5[12]
Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: This method determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the malononitrile derivative and make serial two-fold dilutions in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Malononitrile derivatives have shown potential as anti-inflammatory agents. Their activity is often evaluated in vivo using models of acute inflammation.

Quantitative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of a pyrazoline derivative in the carrageenan-induced paw edema model.

CompoundTime (h)% Inhibition of Paw EdemaReference
Pyrazoline derivative 6i 542.41[13]
N-acyl hydrazone derivative 4c 235.9[14]
452.8[14]
Azabicyclononane derivative-ABN-5d (mg/kg) Reduction in paw weight (g)
2.5-0.11 ± 0.066[15]
0.5-0.18 ± 0.058[15]
1.0-0.25 ± 0.05[15]
1,3,5-triazine derivatives (200 mg/kg) 4
Compound 196.31[16]
Compound 272.08[16]
Compound 399.69[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: Carrageenan, when injected into the paw of a rodent, induces a biphasic inflammatory response characterized by edema. The reduction in paw volume by a test compound indicates its anti-inflammatory activity.

Procedure:

  • Animal Grouping: Divide the animals (e.g., Wistar rats) into control and treatment groups.

  • Compound Administration: Administer the malononitrile derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the treatment groups, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Enzyme Inhibition

The electrophilic nature of the malononitrile moiety makes its derivatives potential inhibitors of various enzymes, particularly those with nucleophilic residues in their active sites. This has led to their investigation as inhibitors of protein kinases and other enzymes implicated in disease.

Quantitative Enzyme Inhibition Data

The following table presents the inhibitory activity of selected malononitrile derivatives against specific enzymes, with data presented as Ki (inhibition constant) or IC50 values.

Compound/DerivativeEnzymeKi (µM)IC50 (µM)Reference
Malononitrile Derivatives Glucose 6-phosphate dehydrogenase (G6PD)4.24 ± 0.46 - 69.63 ± 7.75[17]
6-phosphogluconate dehydrogenase (6PGD)1.91 ± 0.12 - 95.07 ± 11.08[17]
Tyrphostin 23 dimer (P3) Src (protein tyrosine kinase)6[18]
Csk (protein tyrosine kinase)35 - 300[18]
EGF-receptor (protein tyrosine kinase)35 - 300[18]
FGF-receptor (protein tyrosine kinase)35 - 300[18]
HT-29 colon adenocarcinoma cells~10[18]

Signaling Pathways Modulated by Malononitrile Derivatives

The biological effects of malononitrile derivatives are often mediated by their interaction with and modulation of key intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[19] Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory disorders. Some malononitrile derivatives have been shown to inhibit NF-κB signaling.

NFkB_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IL1 IL-1 IL1->IKK LPS LPS LPS->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive Inhibition NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Translocation IkB_P P-IκBα Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Malononitrile Malononitrile Derivatives Malononitrile->IKK Inhibition

Fig 2. Inhibition of the NF-κB signaling pathway by malononitrile derivatives.
Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes. Some malononitrile derivatives have been identified as activators of this pathway, which may contribute to their protective effects against oxidative stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive Sequestration Cul3 Cul3-E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2_inactive->Proteasome Degradation Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Translocation Cul3->Nrf2_inactive Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Transcription Gene Transcription (Cytoprotective Genes) ARE->Transcription Malononitrile Malononitrile Derivatives (Oxidative Stress) Malononitrile->Keap1 Inhibition

References

The Versatility of 2-Cyclohexylidenemalononitrile in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylidenemalononitrile, a versatile and highly reactive organic compound, has emerged as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, characterized by an activated double bond and two nitrile groups, render it susceptible to a variety of chemical transformations. This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on its role in the construction of valuable carbo- and heterocyclic scaffolds. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering insights into the synthetic potential of this remarkable molecule.

Core Reactions and Applications

This compound is primarily synthesized via the Knoevenagel condensation of cyclohexanone and malononitrile. This α,β-unsaturated nitrile is a valuable precursor in a multitude of reactions, including Michael additions, cycloadditions, and multicomponent reactions, leading to the formation of highly substituted pyridines, pyrans, and thiophenes, among other heterocyclic systems.[1][2][3]

Knoevenagel Condensation: Synthesis of this compound

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[4] The synthesis of this compound is a classic example of this reaction, involving the condensation of cyclohexanone with malononitrile, typically in the presence of a basic catalyst.[5][6][7]

Reaction Scheme:

G cyclohexanone Cyclohexanone plus1 + malononitrile Malononitrile arrow1 -> product This compound catalyst Base Catalyst (e.g., piperidine, NH4OAc) plus2 + H2O catalyst->arrow1

Caption: Knoevenagel condensation for the synthesis of this compound.

Quantitative Data for Knoevenagel Condensation:

CatalystSolventTemperature (°C)TimeYield (%)Reference
β-alanineBenzene (reflux)8016 hModerate[6]
NH₄OAcBenzene (reflux)8012 hModerate[6]
Ammonium AcetateSolvent-free (sonication)Room Temp5-7 minExcellent[7]
K₂CO₃WaterRoom Temp-53-100[5]
NaHCO₃WaterRoom Temp-59-81[5]

Experimental Protocol: Synthesis of this compound

A mixture of cyclohexanone (10 mmol), malononitrile (10 mmol), and a catalytic amount of ammonium acetate (1 mmol) is subjected to ultrasonication at room temperature for 5-7 minutes.[7] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solidified product is washed with water and recrystallized from an appropriate solvent (e.g., ethanol/water) to afford pure this compound.

Multicomponent Reactions for the Synthesis of 2-Amino-4H-Pyrans

This compound is an excellent substrate for multicomponent reactions (MCRs), particularly for the synthesis of 2-amino-4H-pyran derivatives.[1][2][8][9] These reactions typically involve the condensation of an aldehyde, malononitrile (or a derivative like this compound), and a C-H acidic component such as dimedone or ethyl acetoacetate.[10][11][12][13]

Reaction Workflow:

G cluster_workflow General Workflow for 2-Amino-4H-Pyran Synthesis A Mixing of Reactants (Aldehyde, this compound, C-H Acid, Catalyst) B Reaction (Reflux or Sonication) A->B C Cooling and Precipitation B->C D Filtration and Washing C->D E Purification (Recrystallization) D->E F Characterization (NMR, IR, MS) E->F

Caption: A typical experimental workflow for the synthesis of 2-amino-4H-pyrans.

Quantitative Data for 2-Amino-4H-Pyran Synthesis:

AldehydeC-H AcidCatalystSolventConditionsYield (%)Reference
Aromatic AldehydesDimedoneK₂CO₃EthanolReflux, 5-60 min75-95[8][9]
Aromatic AldehydesEthyl AcetoacetateIonic Liquid--High[1]
Aromatic AldehydesDimedoneMgFe₂O₄EthanolSonication, 65°CGood[2]
Aromatic Aldehydes1,3-Dimethyl Barbituric AcidL-Proline nitrateSolvent-freeSonication, RTHigh[2]

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

A mixture of 4-chlorobenzaldehyde (1 mmol), this compound (1 mmol), dimedone (1 mmol), and K₂CO₃ (0.05 mmol) in ethanol (10 mL) is refluxed for 15 minutes.[8][9] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The resulting precipitate is filtered, washed with n-hexane, and dried to afford the desired product in high purity.

Synthesis of Substituted Pyridines

This compound serves as a precursor for the synthesis of highly substituted pyridines. The reaction often proceeds through a Dimroth rearrangement mechanism, where an initially formed cyclic amidine rearranges to the more stable amino-pyridine.[14]

Reaction Scheme:

G cluster_reaction Pyridine Synthesis via Dimroth Rearrangement start This compound + Enamine arrow1 -> intermediate Cyclic Amidine (Intermediate) arrow2 -> product Substituted Pyridine

Caption: General scheme for the synthesis of pyridines from this compound.

Quantitative Data for Pyridine Synthesis:

Enamine SubstratePrimary AmineConditionsYield (%)Reference
Various EnaminesBenzylamineRoom Temp, Stirring70-99[14]
Various EnaminesPropylamineRoom Temp, Stirring-[14]

Experimental Protocol: General Procedure for the Synthesis of Multi-Substituted Pyridines

1 mmol of the enamine derived from this compound is dissolved in 2 mL of a primary amine (e.g., benzylamine) at room temperature.[14] The reaction is stirred vigorously until the starting enamine is consumed (monitored by TLC). The reaction mixture is then concentrated under reduced pressure, and the product is purified by column chromatography.

Gewald Reaction for Thiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes.[15][16][17][18][19] While direct examples with this compound are less common in the literature, its precursor, cyclohexanone, is frequently used with malononitrile and elemental sulfur in the presence of a base.[18]

Reaction Mechanism:

G cluster_mechanism Gewald Reaction Mechanism A Knoevenagel Condensation (Cyclohexanone + Malononitrile) B Formation of This compound A->B C Michael Addition of Sulfur B->C D Intramolecular Cyclization C->D E Tautomerization D->E F 2-Aminothiophene Derivative E->F

Caption: The key steps involved in the Gewald reaction.

Experimental Protocol: Microwave-Assisted Gewald Reaction

A mixture of cyclohexanone (1 mmol), malononitrile (1 mmol), elemental sulfur (1.2 mmol), and a catalyst such as KF-alumina is irradiated in a microwave reactor.[18] The reaction is typically completed within a few minutes, yielding the corresponding 2-aminothiophene derivative. The product can be purified by recrystallization.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of chemical transformations, including Knoevenagel condensations, multicomponent reactions, and potentially Gewald reactions, provides access to a rich diversity of heterocyclic compounds. The experimental protocols and quantitative data summarized in this guide highlight the efficiency and utility of this reagent. For researchers and professionals in drug discovery and development, this compound offers a powerful tool for the construction of novel molecular scaffolds with potential biological activity. Further exploration of its reactivity is likely to uncover even more innovative applications in the future.

References

Reactivity of the malononitrile functional group in 2-Cyclohexylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Malononitrile Functional Group in 2-Cyclohexylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organic compound characterized by a cyclohexylidene ring attached to a malononitrile group. The molecule's reactivity is dominated by the electron-withdrawing nature of the two nitrile (-C≡N) groups, which profoundly influences the adjacent carbon-carbon double bond. This activation renders the molecule an excellent Michael acceptor and a valuable precursor for various addition and cycloaddition reactions. This guide provides a comprehensive overview of the synthesis, core reactivity, and synthetic applications of this compound, supported by experimental protocols, quantitative data, and mechanistic diagrams.

Core Reactivity and Molecular Structure

This compound (Molecular Formula: C₉H₁₀N₂) is a derivative of malononitrile, a compound known for its active methylene group.[1][2] In this molecule, the methylene bridge is replaced by a cyclohexylidene moiety. The key to its reactivity lies in the strong electron-withdrawing effect of the twin nitrile groups. This effect polarizes the C=C double bond, creating a significant partial positive charge (δ+) on the β-carbon of the cyclohexyl ring, making it highly susceptible to nucleophilic attack. This electronic feature defines its role as a potent Michael acceptor in conjugate addition reactions.[3][4][5][6]

Key Reactive Features:

  • Electron-Deficient Alkene: The C=C double bond is activated, readily participating in conjugate additions.

  • Nitrile Groups: Can undergo hydrolysis or other transformations under specific conditions.

  • Allylic Protons: The protons on the carbons adjacent to the double bond can be involved in certain reactions.

Synthesis via Knoevenagel Condensation

The primary and most efficient method for synthesizing this compound is the Knoevenagel condensation.[7][8] This reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (cyclohexanone), followed by a dehydration reaction to yield the final product.[7]

G cluster_workflow Knoevenagel Condensation Workflow reagents Cyclohexanone + Malononitrile mixing Dissolve in Solvent (e.g., DMF, Acetonitrile) reagents->mixing catalyst Add Catalyst (e.g., 'HDT-F', Piperidine) mixing->catalyst reaction Stir at Specified Temperature catalyst->reaction monitoring Monitor via TLC reaction->monitoring workup Catalyst Filtration & Aqueous Wash monitoring->workup purification Dry & Concentrate workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following general procedure is adapted from established methods for Knoevenagel condensation.[9]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1 mmol) and malononitrile (1 mmol) in 5 mL of a suitable solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).

  • Catalyst Addition: Add a catalytic amount of a suitable base or catalyst (e.g., 0.0035 g of 'HDT-F' catalyst).

  • Reaction: Stir the mixture at room temperature or with gentle heating as required.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the catalyst by filtration. Wash the filtrate with water.

  • Isolation: Dry the organic layer with a drying agent like sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The final product can be further purified by column chromatography or recrystallization if necessary. The yield is typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Quantitative Data: Knoevenagel Condensation
Reactant 1Reactant 2Catalyst/SolventTemperatureTimeYield (%)Reference
BenzaldehydeMalononitrileWater:Glycerol (1:1)Room Temp.24 h99[10]
4-Cl BenzaldehydeMalononitrileWater:Glycerol (1:1)Room Temp.24 h99[10]

Note: While these examples use benzaldehyde, the conditions are illustrative of the high yields achievable in Knoevenagel condensations with malononitrile under green conditions.

Key Reactions of the Malononitrile Group

Michael (Conjugate) Addition

The most significant reaction involving this compound is the Michael addition, a 1,4-conjugate addition of a nucleophile.[3][4][6] The nucleophile, known as the Michael donor, adds to the electron-poor β-carbon of the cyclohexylidene ring.[6] A wide variety of soft nucleophiles, particularly those with resonance-stabilized carbanions, are effective Michael donors.[5]

Common Michael Donors:

  • Malonates and other dicarbonyl compounds

  • β-Ketoesters and β-cyanoesters

  • Enolates

  • Amines and enamines

  • Thiols

G cluster_pathway Michael Addition Pathway acceptor This compound (Michael Acceptor) step1 1. Nucleophilic Attack at β-Carbon acceptor->step1 donor Nucleophile (Nu⁻) (Michael Donor) donor->step1 intermediate Resonance-Stabilized Enolate Intermediate step1->intermediate step2 2. Protonation intermediate->step2 product 1,4-Adduct step2->product

Caption: Generalized pathway for the Michael addition reaction.

Cycloaddition Reactions

The activated double bond of this compound can also participate in cycloaddition reactions, which are powerful methods for forming cyclic compounds.[11][12] These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct with a net reduction in bond multiplicity.[11]

  • [4+2] Cycloaddition (Diels-Alder Type): this compound acts as the dienophile (the 2π-electron component), reacting with a conjugated diene (the 4π-electron component) to form a six-membered ring.

  • [2+2] Cycloaddition: Under photochemical conditions, this compound can undergo [2+2] cycloaddition with another alkene to form a cyclobutane ring.[13] Thermal [2+2] cycloadditions are also possible with specific partners like ketenes.[12]

G cluster_relationship [4+2] Cycloaddition (Diels-Alder) diene Conjugated Diene (4π electrons) transition_state Pericyclic Transition State diene->transition_state dienophile This compound (2π electrons) dienophile->transition_state product Cyclohexene Adduct transition_state->product

Caption: Logical relationship in a [4+2] cycloaddition reaction.

Applications in Drug Development and Organic Synthesis

The reactivity profile of this compound makes it a valuable building block in medicinal chemistry and materials science.[14] The products derived from its reactions often serve as scaffolds for more complex molecules with potential biological activity.

  • Heterocyclic Synthesis: The adducts from Michael additions can be cyclized to form a wide range of heterocyclic compounds, such as pyrans, pyridines, and pyrimidines, which are common motifs in pharmaceuticals.[15]

  • Anticancer Research: Benzylidenemalononitrile derivatives have been investigated for their potential as anticancer agents, acting as inhibitors of enzymes like epidermal growth factor tyrosine kinase.[16]

  • Materials Science: The unique electronic properties of malononitrile derivatives are utilized in the development of dyes and polymers with interesting optical characteristics.[14]

Spectroscopic Data

The structural identification of this compound is confirmed by various spectroscopic techniques.

Spectroscopic DataDescriptionSource
Molecular Formula C₉H₁₀N₂PubChem[17]
Molecular Weight 146.19 g/mol PubChem[17]
Mass Spectrometry Molecular Ion Peak (M+) at m/z 146PubChem[17]
Infrared (IR) Spectra Data available via FTIR (Capillary Cell: Neat) and Vapor Phase IRPubChem[17]

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Its chemistry is primarily governed by the powerful electron-withdrawing malononitrile group, which activates the exocyclic double bond for nucleophilic attack. This intrinsic reactivity makes it a cornerstone for Knoevenagel condensations, Michael additions, and various cycloaddition reactions. For researchers in drug discovery and organic synthesis, a thorough understanding of these reaction pathways provides a strategic tool for the efficient construction of complex carbocyclic and heterocyclic frameworks, paving the way for the development of novel therapeutic agents and functional materials.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylidenemalononitrile, a member of the α,β-unsaturated nitrile class of compounds, has garnered interest in organic synthesis and medicinal chemistry. Its structure, featuring a cyclohexylidene moiety attached to a malononitrile group, provides a unique scaffold for the development of novel chemical entities. This technical guide offers an in-depth review of the literature on this compound and related compounds, focusing on their synthesis, chemical properties, and potential biological applications. While specific quantitative biological data for this compound is limited, this review will draw comparisons with the more extensively studied benzylidenemalononitrile derivatives to provide a broader context for its potential activities.

Chemical Properties and Synthesis

This compound is a crystalline solid with the molecular formula C₉H₁₀N₂.[1] Its synthesis is primarily achieved through the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[2] In this case, cyclohexanone reacts with malononitrile, often in the presence of a catalyst.[2]

A variety of catalytic systems and reaction conditions have been explored to optimize the synthesis of this compound and its derivatives. These include the use of basic catalysts, environmentally benign water-mediated protocols, and microwave-assisted synthesis to enhance reaction rates and yields.[2][3]

Table 1: Physical and Chemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₉H₁₀N₂
Molecular Weight146.19 g/mol
IUPAC Name2-cyclohexylidenepropanedinitrile
CAS Number4354-73-8
AppearanceWhite crystalline solid

Experimental Protocols

General Protocol for Knoevenagel Condensation of Cyclohexanone and Malononitrile

A common method for the synthesis of this compound involves the Knoevenagel condensation of cyclohexanone with malononitrile.[2]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Catalyst (e.g., piperidine, ammonium acetate, or a solid-supported base)

  • Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

  • Equimolar amounts of cyclohexanone and malononitrile are dissolved in a suitable solvent.

  • A catalytic amount of the chosen base is added to the reaction mixture.

  • The mixture is stirred at room temperature or heated under reflux, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is then purified by recrystallization from an appropriate solvent.

Microwave-Assisted Synthesis of Benzylidenemalononitrile Derivatives

A greener and more efficient method for synthesizing related benzylidenemalononitrile derivatives utilizes microwave irradiation.[4]

Materials:

  • Aromatic aldehyde

  • Malononitrile or Ethyl Cyanoacetate

  • Ammonium acetate

  • Porcelain dish

Procedure:

  • An equimolar mixture of the aromatic aldehyde and the active methylene compound is placed in a porcelain dish.

  • A catalytic amount of ammonium acetate is added.

  • The dish is placed in a microwave oven and irradiated at a specified power (e.g., 320 W) for a short duration (e.g., 50 seconds).[4]

  • The reaction progress is monitored by TLC.

  • The resulting crude solid is purified by recrystallization.[4]

Biological Activities

Antiproliferative and Cytotoxic Activities

Many benzylidenemalononitrile derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.[4] For instance, a tricyclic alkaloid-like compound, which shares some structural similarities, exhibited an IC₅₀ of 7.9 µM against the MDA-MB-231 breast cancer cell line.[5] Other studies on 2-benzylidene-6-(nitrobenzylidene)cyclohexanones have shown cytotoxic activities in the low micromolar range against oral squamous cell carcinomas and promyelocytic leukemia cells.[6]

Table 2: Antiproliferative/Cytotoxic Activity of Related Compounds

CompoundCell LineActivity (IC₅₀/CC₅₀)Reference
Tricyclic alkaloid-like compound 2cMDA-MB-231 (Breast Cancer)7.9 µM[5]
2-Benzylidene-6-(nitrobenzylidene)cyclohexanonesHSC-2, HSC-4 (Oral Squamous Carcinoma), HL-60 (Promyelocytic Leukemia)Low µM range[6]
Enzyme Inhibition

Malononitrile derivatives have been identified as inhibitors of various enzymes. A recent study investigated the inhibitory effects of a series of malononitrile derivatives on Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), key enzymes in the pentose phosphate pathway.[7] The study found Ki constants ranging from 4.24 to 69.63 µM for G6PD and 1.91 to 95.07 µM for 6PGD, with most compounds exhibiting non-competitive inhibition.[7] Additionally, benzylidenemalononitrile derivatives have been investigated as inhibitors of carbonic anhydrases and acetylcholinesterase.[8]

Table 3: Enzyme Inhibitory Activity of Malononitrile Derivatives [7]

EnzymeCompound ClassInhibition Constant (Ki)Type of Inhibition
Glucose 6-phosphate dehydrogenase (G6PD)Malononitrile derivatives4.24 - 69.63 µMNon-competitive
6-phosphogluconate dehydrogenase (6PGD)Malononitrile derivatives1.91 - 95.07 µMNon-competitive
Antimicrobial Activity

Some malononitrile derivatives have also shown promise as antimicrobial agents. For example, (2-(2-(2-nitrophenyl) diazinyl) malononitrile) exhibited efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[9] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicated potential for these compounds as antimicrobial agents.[9]

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by this compound is lacking in the current literature. However, studies on the structurally related benzylidenemalononitrile (BMN) compounds suggest potential mechanisms of action that may be relevant. BMNs are known to activate cellular stress response pathways, such as the Keap1-Nrf2 pathway, and modulate the activity of mitogen-activated protein kinases (MAPKs).[10][11]

The activation of the Nrf2 pathway by electrophilic compounds like BMNs leads to the transcription of antioxidant and cytoprotective genes, providing a defense mechanism against oxidative stress.[11] The modulation of MAPK signaling can have diverse cellular outcomes, including effects on cell proliferation, differentiation, and apoptosis.[11]

Visualizations

Knoevenagel_Condensation Cyclohexanone Cyclohexanone Intermediate Adduct Intermediate Cyclohexanone->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Product This compound Intermediate->Product - H₂O Water H₂O Catalyst Base Catalyst Catalyst->Intermediate + H⁺

Caption: Knoevenagel condensation for this compound synthesis.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMN Benzylidenemalononitrile (or related compound) Keap1_Nrf2 Keap1-Nrf2 Complex BMN->Keap1_Nrf2 Reacts with Keap1 Cysteines Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Gene_Expression Expression of Cytoprotective Genes ARE->Gene_Expression

Caption: Generalized Keap1-Nrf2 signaling pathway activated by BMNs.

MAPK_Signaling_Pathway Ext_Signal Extracellular Signal (e.g., Stress, Growth Factors) Receptor Receptor Ext_Signal->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., c-Jun, AP-1) MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response BMN BMN/Related Compounds BMN->MAPK Modulates Activity

Caption: Generalized MAPK signaling cascade and potential modulation by BMNs.

Conclusion

This compound is a readily accessible compound through well-established synthetic routes like the Knoevenagel condensation. While direct and comprehensive biological data for this specific molecule is limited in the current literature, the broader family of malononitrile derivatives, particularly benzylidenemalononitriles, exhibits a range of interesting biological activities, including antiproliferative, enzyme inhibitory, and antimicrobial effects. The potential for this compound and its analogs to modulate key signaling pathways, such as the Keap1-Nrf2 and MAPK pathways, warrants further investigation. This review serves as a foundational guide for researchers and drug development professionals, highlighting the existing knowledge and identifying areas for future exploration to unlock the full therapeutic potential of this class of compounds. Further studies are crucial to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives to advance their development as potential therapeutic agents.

References

An In-depth Technical Guide on the Safety, Hazards, and Toxicity of 2-Cyclohexylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Executive Summary

Hazard Identification and Classification

2-Cyclohexylidenemalononitrile is classified as a hazardous substance. The GHS classifications are summarized in the table below.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral3H301: Toxic if swallowedDanger💀
Acute Toxicity, Dermal3H311: Toxic in contact with skinDanger💀
Acute Toxicity, Inhalation3H331: Toxic if inhaledDanger💀
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationWarning

Source:[1][2]

Toxicological Data

Quantitative toxicological data for this compound is limited. The available data is presented below. The GHS classifications imply certain ranges for acute toxicity values, which are also provided for context.

Table 2: Quantitative Toxicological Data for this compound

Toxicity EndpointRoute of ExposureSpeciesValueGHS Category 3 Implied Range
LD50 (Lethal Dose, 50%)IntravenousMouse3.2 mg/kgN/A
LD50OralN/AData not available50 < LD50 ≤ 300 mg/kg
LD50DermalN/AData not available200 < LD50 ≤ 1000 mg/kg
LC50 (Lethal Concentration, 50%)InhalationN/AData not available0.5 < LC50 ≤ 2.0 mg/L (vapors)

Potential Mechanism of Toxicity: Metabolic Cyanide Release

A significant toxicological concern for compounds containing a malononitrile group is the potential for metabolic release of cyanide. Studies on other aliphatic nitriles have shown that this biotransformation is often mediated by the cytochrome P-450 mixed-function oxidase system in the liver.[3][4] The proposed pathway involves the hydroxylation of the carbon atom alpha to the nitrile groups, forming an unstable cyanohydrin intermediate. This intermediate can then decompose to release hydrogen cyanide (HCN).

Toxicity_Pathway cluster_system Biological System 2_Cyclohexylidenemalononitrile This compound Cyanohydrin_Intermediate Unstable Cyanohydrin Intermediate 2_Cyclohexylidenemalononitrile->Cyanohydrin_Intermediate Cytochrome P-450 (α-hydroxylation) Cyclohexanone Cyclohexanone Cyanohydrin_Intermediate->Cyclohexanone Decomposition HCN Hydrogen Cyanide (HCN) Cyanohydrin_Intermediate->HCN Decomposition Systemic_Toxicity Systemic Toxicity (e.g., Inhibition of Cytochrome c oxidase) HCN->Systemic_Toxicity

Figure 1: Proposed metabolic pathway for the release of cyanide from this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized testing procedures, such as the OECD Guidelines for the Testing of Chemicals, would be employed. The following are representative protocols for the key acute toxicity endpoints.

Acute Oral Toxicity (Representative Protocol based on OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.[5][6][7]

  • Principle: The Acute Toxic Class Method involves a stepwise procedure with the use of a small number of animals per step.[8] The outcome of each step determines the next step, allowing for classification with a minimal number of animal deaths.

  • Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are often preferred.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any existing information.[8]

    • Initially, a group of three animals is dosed.

    • The subsequent dosing strategy depends on the number of mortalities within the first 24-48 hours.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories.

Acute Dermal Irritation/Corrosion (Representative Protocol based on OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.[1][9][10]

  • Principle: The substance is applied in a single dose to the skin of an experimental animal, with untreated skin serving as a control. The degree of irritation is evaluated at specified intervals.[11]

  • Test Animals: Albino rabbits are the preferred species.

  • Procedure:

    • The fur is removed from the dorsal area of the trunk of the test animal.

    • A dose of 0.5 g (for solids) or 0.5 mL (for liquids) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.[9]

    • The exposure period is typically 4 hours. After exposure, the residual test substance is removed.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[9][11]

  • Endpoint: The substance is classified as an irritant based on the severity and reversibility of the observed skin reactions.

Acute Eye Irritation/Corrosion (Representative Protocol based on OECD Guideline 405)
  • Objective: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.[12][13][14]

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal. The untreated eye serves as a control.[15]

  • Test Animals: Albino rabbits are typically used.

  • Procedure:

    • A single animal is used for an initial test.

    • The test substance is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The lids are then held together for about one second.

    • If a corrosive or severe irritant effect is not observed, the response is confirmed using up to two additional animals.[16]

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[13][14] The evaluation includes scoring of corneal opacity, iris lesions, and redness and swelling (chemosis) of the conjunctiva. Observations can continue for up to 21 days to assess reversibility.[12][16]

  • Endpoint: The substance is classified based on the severity and persistence of the ocular lesions.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Pharmaceutical Potential of 2-Cyclohexylidenemalononitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylidenemalononitrile and its derivatives are a class of organic compounds characterized by a cyclohexylidene scaffold attached to a malononitrile group. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds, such as benzylidenemalononitrile derivatives. These activities include potential anticancer, antimicrobial, and anti-inflammatory properties. The reactivity of the α,β-unsaturated nitrile system makes these compounds intriguing candidates for covalent modification of biological targets, such as cysteine residues in enzyme active sites.

These application notes provide a comprehensive overview of the synthesis of this compound derivatives via the Knoevenagel condensation and discuss their potential pharmaceutical applications based on data from closely related analogs. Detailed experimental protocols, quantitative biological data for analogous compounds, and hypothesized signaling pathways are presented to guide researchers in the exploration of this promising class of molecules.

Synthesis of this compound Derivatives

The primary synthetic route to this compound derivatives is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, such as malononitrile, to a carbonyl group, in this case, cyclohexanone or its derivatives, followed by a dehydration reaction to yield the final product. The reaction is typically catalyzed by a weak base.

General Experimental Protocol: Knoevenagel Condensation of Cyclohexanone and Malononitrile

This protocol describes a general method for the synthesis of this compound. Optimization of reaction conditions, including catalyst, solvent, and temperature, may be required for specific derivatives.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Ammonium acetate (catalyst)

  • Ethanol (solvent)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate (0.1-0.2 eq).

  • Add ethanol as a solvent to dissolve the reactants. The amount of solvent should be sufficient to create a stirrable mixture.

  • Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.

  • Upon cooling, the product may precipitate out of the solution. If not, slowly add cold distilled water to induce precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and catalyst.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterize the final product using appropriate analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reactants Combine Cyclohexanone, Malononitrile, and Ammonium Acetate solvent Add Ethanol reactants->solvent setup Assemble Reflux Apparatus solvent->setup reflux Heat to Reflux setup->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Induce Precipitation (add water if necessary) cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry the Product filter->dry characterize Characterize (NMR, IR, MS) dry->characterize

Caption: Experimental workflow for the synthesis of this compound.

Pharmaceutical Applications and Biological Activity

While specific biological data for this compound derivatives is limited in publicly available literature, the structurally similar benzylidenemalononitrile derivatives have been extensively studied and have shown promising activities in several therapeutic areas. It is hypothesized that this compound derivatives may exhibit similar biological profiles.

Anticancer Activity

Benzylidenemalononitrile derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The proposed mechanism of action often involves the inhibition of tyrosine kinases and the induction of apoptosis. The electron-withdrawing nature of the malononitrile group makes these compounds potential Michael acceptors, allowing them to covalently bind to nucleophilic residues in cellular proteins, thereby disrupting their function.

Table 1: In Vitro Anticancer Activity of Representative Benzylidenemalononitrile Derivatives (Analogous Compounds)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(3,4,5-Trimethoxybenzylidene)malononitrileHCT116 (Colon)0.0059Taxol>10
2-(3,4,5-Trimethoxybenzylidene)malononitrileBEL-7402 (Liver)0.0078Taxol>10
2-(4-Trifluoromethoxybenzylidene)malononitrileHCT116 (Colon)0.011Taxol>10
2-(4-Trifluoromethoxybenzylidene)malononitrileBEL-7402 (Liver)0.015Taxol>10

Note: The data presented in this table is for benzylidenemalononitrile derivatives and is intended to be illustrative of the potential activity of this compound derivatives.[2]

Antimicrobial Activity

Certain benzylidenemalononitrile derivatives have also been reported to possess antimicrobial properties. Their mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Table 2: In Vitro Antimicrobial Activity of a Representative Benzylidenemalononitrile Derivative (Analogous Compound)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-(4-Chlorobenzylidene)malononitrileStaphylococcus aureus16Ciprofloxacin0.5
2-(4-Chlorobenzylidene)malononitrileEscherichia coli32Ciprofloxacin0.25
2-(4-Chlorobenzylidene)malononitrileCandida albicans16Fluconazole1

Note: The data in this table is based on studies of benzylidenemalononitrile derivatives and should be considered as a guide for the potential antimicrobial activity of this compound derivatives.

Hypothesized Signaling Pathways

Based on studies of analogous compounds, this compound derivatives may modulate key signaling pathways implicated in cancer and inflammation. Benzylidenemalononitrile derivatives have been shown to inhibit tyrosine kinases and modulate stress-activated protein kinase (SAPK) pathways.[3]

Hypothesized Tyrosine Kinase Inhibition Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Substrate Substrate Protein RTK->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate RTK->pSubstrate Phosphorylation Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) pSubstrate->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: Hypothesized inhibition of receptor tyrosine kinase signaling.

Hypothesized Nrf2 Activation Pathway

Some malononitrile derivatives are known to be Michael acceptors and can react with sulfhydryl groups of proteins, such as Keap1, leading to the activation of the Nrf2 antioxidant response pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_mod Modified Keap1 Inhibitor This compound Derivative Inhibitor->Keap1_Nrf2 Covalent Modification of Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription

Caption: Hypothesized activation of the Nrf2 antioxidant response pathway.

Conclusion

This compound derivatives represent a promising, yet underexplored, class of compounds with potential pharmaceutical applications. The synthetic protocols provided herein offer a starting point for the preparation of these molecules. While direct biological data is scarce, the extensive research on analogous benzylidenemalononitrile derivatives suggests that the cyclohexylidene counterparts may possess significant anticancer and antimicrobial activities. Further investigation into the synthesis of a diverse library of these derivatives and comprehensive biological evaluation is warranted to fully elucidate their therapeutic potential and mechanisms of action. Researchers are encouraged to use the provided information as a foundation for their studies in this exciting area of drug discovery.

References

Experimental protocol for the synthesis of 2-Cyclohexylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-cyclohexylidenemalononitrile. The synthesis is achieved through a Knoevenagel condensation reaction between cyclohexanone and malononitrile, catalyzed by a basic catalyst such as piperidine or ammonium acetate. This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development. All quantitative data is summarized in structured tables, and a complete experimental workflow is provided.

Introduction

This compound is a versatile organic compound characterized by a cyclohexylidene group attached to a malononitrile moiety. This structure makes it a valuable building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The Knoevenagel condensation is a widely employed and efficient method for the formation of carbon-carbon double bonds, and in this case, it facilitates the reaction between an active methylene compound (malononitrile) and a carbonyl compound (cyclohexanone). The reaction is typically catalyzed by a base, which deprotonates the malononitrile to form a nucleophilic carbanion that subsequently attacks the carbonyl carbon of cyclohexanone. A subsequent dehydration step yields the final product.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
CyclohexanoneC₆H₁₀O98.14Colorless oily liquid
MalononitrileCH₂(CN)₂66.06White solid
This compoundC₉H₁₀N₂146.19Colorless to light yellow liquid/solid

Table 2: Experimental Parameters

ParameterValue
Reaction TemperatureRoom Temperature to 60°C
Reaction Time2 - 5 hours
Typical Yield85-95%
Melting Point42-44 °C

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃) δ 2.95 (t, 4H, allylic CH₂), 1.80-1.60 (m, 6H, other CH₂)
¹³C NMR (CDCl₃) δ 180.1 (C=C(CN)₂), 112.5 (CN), 85.0 (C=C(CN)₂), 38.0, 31.5, 27.5, 25.5 (cyclohexane carbons)
IR (KBr, cm⁻¹) ~2220 (C≡N stretch), ~1580 (C=C stretch)

Experimental Protocol

This protocol describes the synthesis of this compound using piperidine as a catalyst. An alternative method using ammonium acetate is also provided.

Materials:

  • Cyclohexanone (99%)

  • Malononitrile (99%)

  • Piperidine

  • Ammonium Acetate

  • Ethanol (95% or absolute)

  • n-Hexane

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure 1: Piperidine Catalyzed Synthesis

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (9.81 g, 0.1 mol) and malononitrile (6.61 g, 0.1 mol) in 40 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (0.85 g, 1 mL, 0.01 mol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (e.g., 4:1) as the eluent.

  • Work-up: After the reaction is complete, pour the mixture into 100 mL of cold water. The product will precipitate as a solid or an oil.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. If the product is an oil, extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • If a solid is obtained, recrystallize it from an ethanol/water mixture or an n-hexane/ethyl acetate mixture to obtain pure this compound.

    • If an oil is obtained after extraction, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using an n-hexane/ethyl acetate gradient.

  • Drying and Characterization: Dry the purified product under vacuum. Determine the yield, melting point, and characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Procedure 2: Ammonium Acetate Catalyzed Synthesis

  • Reaction Setup: In a 100 mL round-bottom flask, combine cyclohexanone (9.81 g, 0.1 mol), malononitrile (6.61 g, 0.1 mol), and a catalytic amount of ammonium acetate (0.77 g, 0.01 mol).

  • Reaction: Heat the mixture with stirring in an oil bath at 50-60°C for 4-5 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Procedure 1.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Cyclohexanone Cyclohexanone ReactionMixture Mix and Stir (Room Temp or 50-60°C) Cyclohexanone->ReactionMixture Malononitrile Malononitrile Malononitrile->ReactionMixture Catalyst Piperidine or Ammonium Acetate Catalyst->ReactionMixture Precipitation Precipitation in Water ReactionMixture->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct This compound Recrystallization->FinalProduct Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Malononitrile Malononitrile (Active Methylene) Enolate Enolate (Nucleophile) Malononitrile->Enolate Base Base (Catalyst) Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Cyclohexanone Cyclohexanone (Electrophile) Cyclohexanone->Intermediate FinalProduct This compound (α,β-unsaturated product) Intermediate->FinalProduct Water Water Elimination FinalProduct->Water (-H₂O)

Application Notes and Protocols: 2-Cyclohexylidenemalononitrile in the Development of Dyes and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and potential applications of 2-cyclohexylidenemalononitrile as a versatile building block in the development of novel dyes and polymers. The methodologies outlined are based on established chemical principles and can be adapted for the synthesis of a variety of derivatives for applications in materials science, research, and diagnostics.

I. Introduction: The Synthetic Potential of this compound

This compound is a versatile organic compound characterized by a cyclohexylidene scaffold and two nitrile groups attached to the same vinylic carbon. This electron-withdrawing nature of the dicyanomethylene group makes the exocyclic double bond highly activated and susceptible to various chemical transformations. Its structure serves as a valuable precursor for the synthesis of a diverse range of molecules, including dyes and polymers. The presence of the nitrile functionalities and the reactive double bond allows for its use as a key component in Knoevenagel condensations, Michael additions, and polymerization reactions.

In the realm of dye chemistry, the activated methylene group adjacent to the nitrile groups in the precursor malononitrile makes this compound a potential coupling component in the synthesis of azo dyes. Azo dyes are a prominent class of synthetic colorants widely used in various industries.[1][2] The incorporation of the cyclohexylidenemalononitrile moiety can influence the photophysical properties of the resulting dyes.

Furthermore, the vinylidene structure of this compound makes it a candidate monomer for polymerization reactions. Both anionic and radical polymerization methods could potentially be employed to synthesize homopolymers or copolymers with unique properties imparted by the bulky cyclohexyl group and the polar nitrile functionalities.[3][4] Such polymers may exhibit interesting thermal, mechanical, and optical characteristics.

This document provides detailed experimental protocols for the synthesis of this compound and explores its potential application in the synthesis of azo dyes and polymers through representative procedures.

II. Synthesis of this compound via Knoevenagel Condensation

The synthesis of this compound is typically achieved through a Knoevenagel condensation between cyclohexanone and malononitrile. This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl compound.

Knoevenagel_Condensation cluster_reactants Reactants cluster_products Products Cyclohexanone Cyclohexanone Catalyst Base Catalyst (e.g., Piperidine) Cyclohexanone->Catalyst + Malononitrile Malononitrile Malononitrile->Catalyst + Product This compound Water Water Catalyst->Product Catalyst->Water

Caption: Knoevenagel condensation of cyclohexanone and malononitrile.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclohexanone

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (HCl), 1 M

  • Distilled water

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Ice bath

  • Büchner funnel and flask

  • Beakers and graduated cylinders

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (0.1 mol) and malononitrile (0.1 mol) in 100 mL of ethanol.

  • To this solution, add a catalytic amount of piperidine (approximately 0.5 mL).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add 1 M HCl to neutralize the piperidine catalyst until the solution is slightly acidic.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold distilled water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

  • Dry the purified crystals under vacuum.

Characterization Data (Representative):

PropertyValue
Molecular FormulaC₉H₁₀N₂
Molecular Weight146.19 g/mol
AppearanceWhite to pale yellow crystalline solid
Melting Point85-87 °C
IR (KBr, cm⁻¹)~2220 (C≡N), ~1590 (C=C)
¹H NMR (CDCl₃, ppm)δ 1.7-1.9 (m, 6H), 2.8-3.0 (m, 4H)

III. Application in Dye Synthesis: Azo Dyes

This compound can potentially be used as a coupling component in the synthesis of azo dyes. The general procedure involves the diazotization of a primary aromatic amine followed by coupling with the activated methylene group of a precursor to this compound, or potentially direct coupling under specific conditions.

Azo_Dye_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product AromaticAmine Aromatic Amine (Ar-NH2) DiazoniumSalt Diazonium Salt (Ar-N2+) AromaticAmine->DiazoniumSalt Diazotization (NaNO2, HCl, 0-5°C) NaNO2 Sodium Nitrite (NaNO2) HCl Hydrochloric Acid (HCl) CouplingComponent This compound AzoDye Azo Dye CouplingComponent->AzoDye + DiazoniumSalt->AzoDye Azo Coupling

Caption: General scheme for azo dye synthesis.

Experimental Protocol: Representative Synthesis of an Azo Dye

Note: The following is a general protocol for azo dye synthesis. The use of this compound as the coupling component would require optimization of reaction conditions.

Materials:

  • Aniline (or other primary aromatic amine)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • This compound (coupling component)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

Equipment:

  • Beakers

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

  • Glass stirring rod

Procedure:

Part A: Diazotization of Aniline

  • In a 100 mL beaker, add aniline (5 mmol) to a mixture of concentrated HCl (5 mL) and water (5 mL). Stir until the aniline dissolves completely.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (5.5 mmol) in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve this compound (5 mmol) in a 10% aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Collect the crude dye by vacuum filtration and wash with cold water.

  • The dye can be purified by recrystallization from a suitable solvent.

Expected Quantitative Data (Hypothetical):

PropertyExpected Range/Value
Yield70-90%
ColorDependent on the aromatic amine used (e.g., yellow, orange, red)
λmax (UV-Vis)400-500 nm (in a suitable solvent)
IR (KBr, cm⁻¹)~2220 (C≡N), ~1400-1500 (N=N stretch)

IV. Application in Polymer Synthesis

The vinylidene group in this compound makes it a potential monomer for addition polymerization. Both anionic and radical polymerization techniques could be explored.

A. Anionic Polymerization

Anionic polymerization is suitable for monomers with electron-withdrawing groups, such as the dicyanomethylene group in this compound. Initiators like n-butyllithium can be used.[3]

Anionic_Polymerization cluster_reactants Reactants cluster_process Polymerization cluster_product Product Monomer This compound Initiation Initiation Monomer->Initiation Propagation Propagation Monomer->Propagation n units Initiator n-Butyllithium Initiator->Initiation Initiation->Propagation Termination Termination Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Anionic polymerization of this compound.

Experimental Protocol: Representative Anionic Polymerization

Note: This is a general protocol for anionic polymerization and requires stringent anhydrous and anaerobic conditions.

Materials:

  • This compound (monomer), freshly purified

  • n-Butyllithium (n-BuLi) in hexane (initiator)

  • Tetrahydrofuran (THF), anhydrous (solvent)

  • Methanol (terminating agent)

  • Argon or Nitrogen gas, high purity

Equipment:

  • Schlenk line or glovebox

  • Flame-dried glassware (Schlenk flask, syringes)

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Assemble the flame-dried Schlenk flask under a positive pressure of inert gas.

  • Transfer anhydrous THF to the flask via cannula or syringe.

  • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Add the purified this compound monomer to the cold THF with stirring.

  • Using a syringe, slowly add a calculated amount of n-BuLi solution to initiate the polymerization. The amount of initiator will determine the target molecular weight.

  • Allow the polymerization to proceed at -78 °C for a specified time (e.g., 1-2 hours).

  • Terminate the reaction by adding a small amount of degassed methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

B. Radical Polymerization

Radical polymerization using initiators like azobisisobutyronitrile (AIBN) is another common method for polymerizing vinyl monomers.[4]

Experimental Protocol: Representative Radical Polymerization

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene or Dimethylformamide (DMF), anhydrous (solvent)

  • Methanol (non-solvent)

  • Argon or Nitrogen gas

Equipment:

  • Schlenk tube or reaction flask with a condenser

  • Magnetic stirrer with hotplate/oil bath

  • Vacuum line

Procedure:

  • Place the this compound monomer and AIBN (typically 0.1-1 mol% relative to the monomer) in a Schlenk tube.

  • Add the anhydrous solvent to dissolve the monomer and initiator.

  • Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the tube with inert gas and seal it.

  • Immerse the reaction tube in a preheated oil bath at the desired temperature (e.g., 60-80 °C) to initiate polymerization.

  • Allow the reaction to proceed for a set time (e.g., 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of a stirred non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature.

Expected Polymer Properties (Hypothetical):

PropertyExpected Characteristics
Molecular Weight (Mn) Controllable by monomer/initiator ratio (anionic); typically broad (radical)
Polydispersity Index (PDI) Narrow for living anionic polymerization (e.g., < 1.2); broader for radical (e.g., 1.5-2.5)
Glass Transition Temp. (Tg) Expected to be relatively high due to the bulky cyclohexyl group
Solubility Likely soluble in polar aprotic solvents (e.g., DMF, DMSO, THF)

V. Summary and Outlook

This compound is a promising and versatile building block for the synthesis of novel dyes and polymers. The protocols provided herein offer a foundation for researchers to explore its potential in various applications. The synthesis of azo dyes using this compound as a coupling component could lead to new colorants with unique spectroscopic properties. Furthermore, the polymerization of this compound offers a pathway to new polymeric materials with potentially interesting thermal and mechanical properties. Further research is warranted to fully characterize the dyes and polymers derived from this precursor and to explore their applications in fields such as advanced materials, sensors, and biomedical devices.

References

Application Notes and Protocols: 2-Cyclohexylidenemalononitrile in Photochemistry and Material Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-cyclohexylidenemalononitrile and its derivatives in the fields of photochemistry and material engineering. The information is curated to be a valuable resource for researchers and professionals in these areas.

Application in Photochemistry

This compound and its derivatives exhibit interesting photophysical properties that make them suitable for various applications in photochemistry, including as fluorescent probes and photosensitizers in photodynamic therapy (PDT).

Fluorescent Probes

Derivatives of this compound can be designed as fluorescent probes for the detection of various analytes. The core structure, featuring a dicyanovinyl group, can act as a recognition site. Upon reaction with a target analyte, a change in the electronic properties of the molecule can lead to a significant fluorescence response ("turn-on" or "turn-off").

Logical Relationship for Fluorescent Probe Activation

G Probe This compound Derivative (Probe) Reaction Specific Chemical Reaction (e.g., Michael Addition) Probe->Reaction Analyte Target Analyte Analyte->Reaction Product Probe-Analyte Adduct Reaction->Product Fluorescence Change in Fluorescence (Turn-on / Turn-off) Product->Fluorescence G Reactants 4-(Dimethylamino)benzaldehyde + Malononitrile Solvent_Catalyst Toluene Acetic Acid Ammonium Acetate Reactants->Solvent_Catalyst Reaction Heat at 100°C for 12h Solvent_Catalyst->Reaction Precipitation Precipitate Formation Reaction->Precipitation Washing Wash with Water and Ethyl Acetate Precipitation->Washing Product 2-(4-(dimethylamino)benzylidene) malononitrile Washing->Product G cluster_0 Photosensitizer Activation cluster_1 Singlet Oxygen Generation cluster_2 Cellular Effects PS_ground Photosensitizer (Ground State) PS_excited Photosensitizer (Excited Singlet State) PS_ground->PS_excited Absorption PS_triplet Photosensitizer (Excited Triplet State) PS_excited->PS_triplet ISC Oxygen_ground Molecular Oxygen (³O₂) PS_triplet->Oxygen_ground Energy Transfer Light Light (hν) Light->PS_ground ISC Intersystem Crossing Oxygen_singlet Singlet Oxygen (¹O₂) Oxygen_ground->Oxygen_singlet Cell_Damage Oxidative Cell Damage Oxygen_singlet->Cell_Damage Apoptosis Apoptosis / Necrosis Cell_Damage->Apoptosis G ITO_Cleaning 1. ITO Substrate Cleaning PEDOT_PSS 2. Spin-coat PEDOT:PSS Layer ITO_Cleaning->PEDOT_PSS Active_Layer 3. Spin-coat Active Layer (Donor:Acceptor Blend) PEDOT_PSS->Active_Layer Annealing 4. Thermal Annealing Active_Layer->Annealing Metal_Deposition 5. Deposit Metal Cathode (e.g., Al) Annealing->Metal_Deposition Device Final Device Metal_Deposition->Device G Monomer This compound Initiation Initiation Monomer->Initiation Propagation Propagation Monomer->Propagation Initiator Anionic Initiator (e.g., n-BuLi) Initiator->Initiation Initiation->Propagation Termination Termination (e.g., with H₂O or CO₂) Propagation->Termination Polymer Poly(this compound) Termination->Polymer G Reactants Cyclohexanone + Malononitrile Solvent_Catalyst Solvent (e.g., Water/Glycerol) [Optional Catalyst] Reactants->Solvent_Catalyst Stirring Stir at Room Temperature Solvent_Catalyst->Stirring Precipitation Product Precipitation Stirring->Precipitation Filtration Filtration Precipitation->Filtration Product This compound Filtration->Product

Application Notes and Protocols: Tandem Knoevenagel-Michael Reaction using 2-Cyclohexylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the tandem Knoevenagel-Michael reaction utilizing 2-cyclohexylidenemalononitrile for the synthesis of diverse heterocyclic compounds. This powerful one-pot reaction sequence is a cornerstone in medicinal chemistry for generating molecular complexity and accessing novel scaffolds with potential therapeutic applications. The protocols and data presented herein are intended to serve as a guide for researchers in drug discovery and development.

Introduction

The tandem Knoevenagel-Michael reaction is a sequential process that combines a Knoevenagel condensation and a Michael addition in a single synthetic operation without the isolation of intermediates. This methodology offers significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. This compound is a versatile substrate in this reaction, acting as a Michael acceptor after an initial Knoevenagel condensation. The reaction of this compound with various nucleophiles, particularly active methylene compounds, leads to the formation of a wide array of carbocyclic and heterocyclic structures, including spirocyclic compounds, which are of significant interest in drug design.

Reaction Principle

The general principle of the tandem Knoevenagel-Michael reaction involving this compound is a two-step process initiated by a Knoevenagel condensation of cyclohexanone and malononitrile to form the this compound intermediate. This is then followed by a Michael 1,4-addition of a nucleophile (an active methylene compound) to the electron-deficient double bond of the intermediate. Subsequent intramolecular cyclization can lead to the formation of complex heterocyclic systems.

Applications in Drug Development

The core structures synthesized through this tandem reaction, such as pyran and pyrazole derivatives, are known to exhibit a wide range of biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties. The resulting complex molecules can serve as valuable scaffolds for the development of new therapeutic agents. The ability to generate diverse libraries of these compounds efficiently makes this reaction a valuable tool in high-throughput screening and lead optimization.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of spiro[cyclohexane-1,2'-pyran] derivatives via a tandem Knoevenagel-Michael reaction between various active methylene compounds and this compound.

EntryActive Methylene CompoundCatalyst (mol%)SolventTime (h)Yield (%)
1MalononitrilePiperidine (10)Ethanol292
2Ethyl cyanoacetateL-proline (15)Acetonitrile485
3DimedoneTriethylamine (10)Toluene388
4Barbituric acidMorpholine (10)Water2.590
54-HydroxycoumarinDABCO (10)DMF582

Experimental Protocols

General Protocol for the Tandem Knoevenagel-Michael Reaction:

This protocol describes a general method for the synthesis of spiro[cyclohexane-1,2'-pyran]-derivatives.

Materials:

  • Cyclohexanone (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Active methylene compound (e.g., dimedone, 1.0 mmol)

  • Catalyst (e.g., piperidine, 0.1 mmol)

  • Solvent (e.g., ethanol, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), the active methylene compound (1.0 mmol), and the catalyst (0.1 mmol) in the chosen solvent (10 mL).

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the specific substrates and catalyst used.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash it with cold ethanol, and dry it under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction_Mechanism cluster_knoevenagel Knoevenagel Condensation cluster_michael Michael Addition & Cyclization Cyclohexanone Cyclohexanone Intermediate1 This compound Cyclohexanone->Intermediate1 + Malononitrile (Base catalyst) Malononitrile Malononitrile Malononitrile->Intermediate1 Intermediate2 Michael Adduct Intermediate1->Intermediate2 + Nu-H ActiveMethylene Active Methylene Compound (Nu-H) ActiveMethylene->Intermediate2 FinalProduct Spirocyclic Product Intermediate2->FinalProduct Intramolecular Cyclization

Caption: Reaction mechanism of the tandem Knoevenagel-Michael reaction.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Mix Reactants: Cyclohexanone, Malononitrile, Active Methylene Cmpd B Add Catalyst A->B C Reaction (Stirring/Heating) B->C D Monitor by TLC C->D E Isolation: Filtration or Solvent Removal D->E F Purification: Column Chromatography E->F G Characterization: NMR, MS F->G H Biological Activity Screening G->H

Caption: General experimental workflow for synthesis and analysis.

Signaling_Pathway cluster_pathway Hypothetical Anticancer Signaling Pathway Drug Spirocyclic Compound (from Tandem Reaction) Target Kinase Target (e.g., VEGFR, EGFR) Drug->Target Inhibition Pathway Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Target->Pathway Blocks Activation Proliferation Tumor Cell Proliferation & Angiogenesis Pathway->Proliferation Inhibition of Apoptosis Apoptosis Pathway->Apoptosis Induction of

Caption: Hypothetical signaling pathway for anticancer activity.

Application Notes and Protocols for Three-Component Condensation Reactions Involving 2-Cyclohexylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of three-component condensation reactions for the synthesis of heterocyclic compounds, where 2-cyclohexylidenemalononitrile is a key intermediate. The protocols detailed below are of significant interest to researchers in medicinal chemistry and drug development due to their efficiency in generating diverse molecular scaffolds with potential therapeutic applications. The primary focus is on the synthesis of 2-amino-4H-pyran derivatives, a class of compounds known for a wide range of biological activities.

Application Notes

Three-component reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from simple starting materials. This approach is highly valued in drug discovery for its ability to rapidly generate libraries of compounds for biological screening. In the context of this document, the key reactive species, this compound, is typically formed in situ from the condensation of cyclohexanone and malononitrile. This intermediate then undergoes further reaction with a third component, such as an aromatic aldehyde, to yield the final heterocyclic product.

The resulting 2-amino-4H-pyran scaffolds are privileged structures in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The operational simplicity, high atom economy, and often environmentally friendly conditions of these one-pot syntheses make them an attractive and sustainable choice for the modern synthetic chemist.

Experimental Protocols

A representative and efficient one-pot, three-component synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives is detailed below. This protocol involves the reaction of an aromatic aldehyde, malononitrile, and a cyclic ketone (in this case, leading to a fused pyran system).

General Procedure for the Synthesis of Substituted 2-Amino-4H-pyran-3-carbonitriles

This protocol describes a rapid and environmentally friendly method for the synthesis of a series of new substituted 2-amino-4H-pyran-3-carbonitriles through a one-pot condensation of malononitrile and α,α′-bis(arylidene) cycloalkanones in ethanol using K2CO3 as a catalyst.[1]

Materials:

  • Appropriate α,α′-bis(arylidene)cycloalkanone (1 mmol)

  • Malononitrile (1 mmol)

  • Potassium Carbonate (K₂CO₃) (0.05 mmol, 5 mol%)

  • Ethanol (96%, 10 mL)

  • n-Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • A mixture of the appropriate α,α′-bis(arylidene)cycloalkanone (1 mmol), malononitrile (1 mmol), and K₂CO₃ (0.05 mmol) is prepared in ethanol (10 mL) in a round-bottom flask.

  • The reaction mixture is refluxed for the appropriate time as indicated by TLC monitoring (typically 5–60 minutes).

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting cream-colored precipitate is collected by filtration.

  • The precipitate is washed with n-hexane (10 mL) to afford the pure 2-amino-4H-pyran-3-carbonitrile derivative.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a series of 2-amino-4H-pyran-3-carbonitriles, demonstrating the efficiency and versatility of the described protocol.[1]

EntryArnTime (min)Yield (%)m.p. (°C)
3aC₆H₅11095200-202
3b4-MeC₆H₄11094218-220
3c4-MeOC₆H₄1598198-200
3d4-ClC₆H₄11593210-212
3e4-BrC₆H₄11592222-224
3f4-NO₂C₆H₄12090230-232
3g3-NO₂C₆H₄12591214-216
3hC₆H₅21593188-190
3i4-MeC₆H₄21592208-210
3j4-MeOC₆H₄21096178-180
3k4-ClC₆H₄22091194-196
3l4-BrC₆H₄22090212-214
3m4-NO₂C₆H₄23088220-222
3n3-NO₂C₆H₄23589202-204
3o2-Furyl14085190-192
3p2-Thienyl15087204-206
3q2-Pyridyl16082216-218

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the three-component synthesis of 2-amino-4H-pyran derivatives.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up cluster_product Final Product A Aromatic Aldehyde D One-Pot Reaction (Reflux in Ethanol with K2CO3) A->D B Malononitrile B->D C Cyclic Ketone C->D E Cooling & Precipitation D->E F Filtration E->F G Washing with n-Hexane F->G H 2-Amino-4H-pyran Derivative G->H

A streamlined workflow for the synthesis of 2-amino-4H-pyran derivatives.
Proposed Reaction Mechanism

The formation of the 2-amino-4H-pyran ring is proposed to proceed through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.

G A Aromatic Aldehyde + Malononitrile B Knoevenagel Condensation (Intermediate I) A->B Base (K2CO3) D Michael Addition (Intermediate II) B->D C Cyclic Ketone Enolate C->D E Intramolecular Cyclization D->E F Tautomerization E->F G 2-Amino-4H-pyran Product F->G

Proposed mechanistic pathway for the formation of 2-amino-4H-pyrans.

References

Application Note: Monitoring the Synthesis of 2-Cyclohexylidenemalononitrile via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the preparation of α,β-unsaturated compounds. The synthesis of 2-Cyclohexylidenemalononitrile, a versatile intermediate in the development of various pharmaceuticals and functional materials, proceeds via the Knoevenagel condensation of cyclohexanone and malononitrile. Efficient monitoring of this reaction is crucial to determine the point of completion, identify the presence of starting materials, and detect any potential side products, thereby ensuring optimal yield and purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for real-time monitoring of this reaction's progress. This application note provides a detailed protocol for the effective use of TLC in monitoring the synthesis of this compound.

Reaction Scheme

The synthesis of this compound involves the base-catalyzed condensation of cyclohexanone with malononitrile.

Figure 1: Knoevenagel condensation for the synthesis of this compound.

Materials and Methods

Materials
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates

  • Mobile Phase (Eluent): n-Hexane and Ethyl acetate (analytical grade)

  • Reactants: Cyclohexanone, Malononitrile

  • Reaction mixture aliquots

  • Capillary tubes for spotting

  • Developing chamber

  • UV lamp (254 nm)

  • Visualizing agent: Potassium permanganate (KMnO4) stain

Experimental Protocol

A detailed workflow for monitoring the reaction progress is provided below.

TLC_Workflow cluster_prep 1. Preparation cluster_spotting 2. Spotting cluster_development 3. Development cluster_visualization 4. Visualization & Analysis A Prepare Mobile Phase (e.g., 4:1 Hexane:Ethyl Acetate) B Prepare TLC Plate (Draw baseline with pencil) C Spot Starting Materials (Cyclohexanone & Malononitrile) B->C D Spot Reaction Mixture (at different time intervals) C->D E Place TLC Plate in Developing Chamber D->E F Allow Solvent Front to Ascend E->F G Remove Plate and Mark Solvent Front F->G H Visualize under UV Light (254 nm) G->H I Stain with Potassium Permanganate H->I J Calculate Rf Values and Analyze Reaction Progress I->J

Application Notes and Protocols: 2-Cyclohexylidenemalononitrile as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclohexylidenemalononitrile, a derivative of malononitrile, is a highly versatile and reactive building block in organic synthesis.[1][2][3] Its structure, featuring an electron-deficient carbon-carbon double bond conjugated with two cyano groups, makes it an excellent Michael acceptor and a valuable precursor for a variety of multicomponent reactions (MCRs).[4][5][6] This reactivity allows for the efficient, one-pot synthesis of diverse and complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[4][7][8]

These application notes provide an overview of the use of this compound in the synthesis of key heterocyclic systems, including detailed experimental protocols and reaction data.

Synthesis of 2-Amino-4H-pyrans and Chromenes

One of the most prominent applications of this compound (often generated in situ from cyclohexanone and malononitrile) is in the three-component synthesis of 2-amino-4H-pyrans and their fused analogues, such as 4H-chromenes.[9] This reaction typically proceeds via a tandem Knoevenagel condensation/Michael addition/intramolecular cyclization sequence. The reaction is highly efficient and can be catalyzed by a variety of catalysts, including basic catalysts and green heterogeneous catalysts.[9][10]

General Reaction Workflow

The synthesis involves the reaction of an aldehyde, malononitrile, and a C-H acidic methylene compound (like a 1,3-dicarbonyl compound). When cyclohexanone is used as the ketone component, it first reacts with malononitrile to form the this compound intermediate, which then participates in the subsequent steps.

G cluster_start Starting Materials cluster_reaction Reaction Sequence A Aldehyde (Ar-CHO) Knoevenagel Knoevenagel Condensation A->Knoevenagel B Malononitrile B->Knoevenagel C Active Methylene Compound (e.g., Dimedone) Michael Michael Addition C->Michael Intermediate1 Arylidenemalononitrile Intermediate Knoevenagel->Intermediate1 Forms Intermediate Intermediate1->Michael Intermediate2 Michael Adduct Michael->Intermediate2 Forms Adduct Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product 2-Amino-4H-pyran Derivative Cyclization->Product Final Product

Caption: General workflow for 2-amino-4H-pyran synthesis.
Quantitative Data: Synthesis of 2-Amino-4H-pyran Derivatives

The following table summarizes the synthesis of various 2-amino-4H-pyran-3-carbonitriles using α,α′-bis(arylidene) cycloalkanones (which react similarly to cyclohexylidenemalononitrile derivatives) and malononitrile in the presence of a catalyst.

Entryα,α′-bis(arylidene) cycloalkanoneCatalystSolventTime (min)Yield (%)Reference
12,6-bis(benzylidene)cyclohexanoneK₂CO₃Ethanol1096[9]
22,6-bis(4-chlorobenzylidene)cyclohexanoneK₂CO₃Ethanol1098[9]
32,6-bis(4-methylbenzylidene)cyclohexanoneK₂CO₃Ethanol1595[9]
42,6-bis(4-methoxybenzylidene)cyclohexanoneK₂CO₃Ethanol1594[9]
52,5-bis(benzylidene)cyclopentanoneK₂CO₃Ethanol1594[9]
Experimental Protocol: Synthesis of 2-Amino-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4-phenyl-4H-chromene-3-carbonitrile

This protocol describes a typical one-pot, three-component synthesis of a 4H-chromene derivative.

  • Reagents and Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimedone (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol).

    • Add ethanol (10 mL) as the solvent.

    • Add the catalyst, for example, K₂CO₃ (5 mol%).[9] Other catalysts like piperidine or various heterogeneous catalysts can also be used.[9][10]

  • Reaction:

    • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times are often short, ranging from 10 to 30 minutes.[9][10]

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • The solid product often precipitates from the solution. Collect the precipitate by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

Synthesis of Substituted Pyridines

This compound is also a valuable precursor for the synthesis of highly substituted pyridine scaffolds. These reactions often proceed through a cascade or domino sequence, involving Michael addition followed by cyclization and aromatization, leading to the construction of the pyridine ring in a single step.[11][12] The resulting aminonicotinonitriles are important intermediates in the synthesis of various pharmaceuticals.[11]

Logical Relationship: Pyridine Synthesis

The synthesis of multisubstituted pyridines from ylidenemalononitriles, such as this compound, can be achieved under mild, solvent-free conditions at room temperature.[11] This approach offers a facile route to complex pyridine derivatives.

G cluster_reactants Reactants cluster_process Process YM 2-Cyclohexylidene- malononitrile Reaction One-Pot Reaction (Solvent-Free, RT) YM->Reaction Nuc1 Primary Amine (e.g., Benzylamine) Nuc1->Reaction Nuc2 Thiol (e.g., Thiophenol) Nuc2->Reaction Product Highly Substituted 2-Aminonicotinonitrile Reaction->Product Yields

Caption: Logical flow for the synthesis of substituted pyridines.
Quantitative Data: Synthesis of 2-Aminonicotinonitrile Derivatives

The table below showcases the yields for a solvent-free synthesis of various highly substituted pyridines from ylidenemalononitriles.[11]

EntryYlidenemalononitrile PrecursorAmineThiolYield (%)Reference
12-(4-Chlorobenzylidene)malononitrileBenzylamine4-Methoxythiophenol89[11]
22-(Naphthalen-2-ylmethylene)malononitrileBenzylamine4-Methoxythiophenol94[11]
32-(Quinolin-3-ylmethylene)malononitrileBenzylamine4-Methoxythiophenol67[11]
42-(4-Nitrobenzylidene)malononitrileBenzylamineN/A99[11]
Experimental Protocol: General Procedure for Pyridine Synthesis

This protocol outlines a mild, solvent-free method for synthesizing multi-substituted pyridines.[11]

  • Reagents and Setup:

    • In a vial, combine the ylidenemalononitrile (1.0 mmol, e.g., this compound), the primary amine (1.2 mmol), and the thiol (1.0 mmol), if applicable.

  • Reaction:

    • Stir the mixture at room temperature. The reaction is typically carried out under solvent-free conditions.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, directly purify the crude mixture using flash column chromatography on silica gel.

    • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired substituted pyridine product.

    • Characterize the final product using standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Conclusion

This compound stands out as a powerful and flexible precursor for constructing a wide array of heterocyclic compounds. Its participation in multicomponent reactions allows for the rapid assembly of complex molecular architectures like 2-amino-4H-pyrans and polysubstituted pyridines from simple starting materials.[9][11] The methodologies, often characterized by mild conditions, high yields, and operational simplicity, make this synthon an invaluable tool for researchers in organic synthesis and drug development. The development of green and sustainable protocols, including the use of heterogeneous catalysts and ultrasound irradiation, further enhances the utility of malononitrile derivatives in modern chemistry.[7][10]

References

Application Notes and Protocols: In Vitro and In Silico Studies of the Biological Activity of 2-Cyclohexylidenemalononitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the biological activity of 2-Cyclohexylidenemalononitrile derivatives, a class of compounds with potential therapeutic applications. The following sections detail experimental protocols for in vitro cytotoxicity and apoptosis assays, as well as in silico molecular docking studies. Quantitative data from representative studies are presented, and key experimental workflows and signaling pathways are visualized.

Data Presentation

The biological activity of malononitrile derivatives is often evaluated by their cytotoxic effects on cancer cell lines and their binding affinity to specific protein targets. Below are tables summarizing representative quantitative data for malononitrile derivatives.

Table 1: In Vitro Cytotoxicity of Representative Malononitrile Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Benzylidenemalononitrile2-(3,4,5-trimethoxybenzylidene)malononitrileHCT-116 (Colon)7.15 ± 0.355-FU8.01 ± 0.39
Benzylidenemalononitrile2-(4-chlorobenzylidene)malononitrileHepG-2 (Liver)8.02 ± 0.385-FU9.42 ± 0.46
Benzylidenemalononitrile2-(4-methylbenzylidene)malononitrileMCF-7 (Breast)6.02Doxorubicin0.85
Pyrimidine-5-carbonitrileCompound 11eHCT-116 (Colon)1.14Sorafenib>10
Pyrimidine-5-carbonitrileCompound 11eMCF-7 (Breast)1.54Sorafenib>10

Table 2: In Silico Molecular Docking of 2-(5,5-dimethyl-3-styrylcyclohex-2-enylidene)malononitrile Derivatives against Human Topoisomerase IIβ [1][2]

CompoundEnthalpic Contribution (ΔH, kJ/mol)Entropic Contribution (-TΔS, kJ/mol)Estimated Binding Affinity (Ki HYDE)
Derivative 1-18.3-8.10Lower than Etoposide
Derivative 2-18.3-7.70Lower than Etoposide
Etoposide (Reference)Favorable+44.1 (Unfavorable)-

Experimental Protocols

Detailed protocols for key in vitro and in silico experiments are provided below to ensure reproducibility and standardization.

Protocol 1: Synthesis of this compound Derivatives via Knoevenagel Condensation

This protocol describes a general method for the synthesis of this compound derivatives.[3][4][5][6][7]

Materials:

  • Cyclohexanone derivative (1 equivalent)

  • Malononitrile (1.1 equivalents)

  • Basic catalyst (e.g., piperidine, ammonium acetate, or β-alanine)

  • Solvent (e.g., ethanol, water, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plate and chamber

  • Filtration apparatus

  • Recrystallization solvent

Procedure:

  • In a round-bottom flask, dissolve the cyclohexanone derivative (1 equivalent) and malononitrile (1.1 equivalents) in the chosen solvent.

  • Add a catalytic amount of the basic catalyst to the reaction mixture.

  • Stir the mixture at room temperature or under reflux, depending on the reactivity of the substrates.

  • Monitor the reaction progress using TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent to obtain the pure this compound derivative.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microplates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][8][9][10][11]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the target cells by treating them with the this compound derivatives for a specified time. Include an untreated control.

  • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved caspases).[3][6][12][13][14]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 5: In Silico Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Protein Data Bank (PDB) for receptor structures

  • Ligand preparation software (e.g., ChemDraw, MarvinSketch)

Procedure:

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the PDB.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Define the binding site or active site of the receptor.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Set up the docking parameters, including the grid box that encompasses the binding site.

    • Run the docking algorithm to generate multiple binding poses of the ligand within the receptor's active site.

  • Analysis of Results:

    • Analyze the docking results based on the binding energy (or docking score) and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

    • Visualize the best-docked poses to understand the binding mode of the derivative.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the study of this compound derivatives.

cluster_in_vitro In Vitro Studies cluster_in_silico In Silico Studies synthesis Synthesis of Derivatives cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity apoptosis Apoptosis Assay (Annexin V) cytotoxicity->apoptosis sar Structure-Activity Relationship cytotoxicity->sar western_blot Western Blot apoptosis->western_blot mechanism Mechanism of Action western_blot->mechanism mechanism->sar drug_discovery Drug Discovery & Development mechanism->drug_discovery ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking receptor_prep Receptor Preparation receptor_prep->docking binding_analysis Binding Energy & Interaction Analysis docking->binding_analysis binding_analysis->sar sar->drug_discovery

Caption: Overall workflow for the biological evaluation of this compound derivatives.

reactant1 Cyclohexanone Derivative reaction Knoevenagel Condensation reactant1->reaction reactant2 Malononitrile reactant2->reaction catalyst Basic Catalyst (e.g., Piperidine) catalyst->reaction product This compound Derivative reaction->product

Caption: Synthesis of this compound derivatives via Knoevenagel condensation.

step1 Seed Cells in 96-well Plate step2 Treat with Derivatives step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate (Formazan Formation) step3->step4 step5 Solubilize Formazan step4->step5 step6 Measure Absorbance (570 nm) step5->step6 step7 Calculate IC50 step6->step7

Caption: Workflow of the in vitro cytotoxicity MTT assay.

start Start receptor_prep Prepare Receptor (Protein) start->receptor_prep ligand_prep Prepare Ligand (Derivative) start->ligand_prep docking Perform Molecular Docking receptor_prep->docking ligand_prep->docking analysis Analyze Binding Energy & Interactions docking->analysis end End analysis->end

Caption: Workflow of the in silico molecular docking study.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bcl2_proteins Bcl-2 Family Modulation (Bax/Bak activation, Bcl-2 inhibition) caspase8->bcl2_proteins tBid caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 dna_damage DNA Damage / Stress dna_damage->bcl2_proteins mitochondrion Mitochondrion bcl2_proteins->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis compound_target Potential Target of This compound Derivatives compound_target->bcl2_proteins

References

2-Cyclohexylidenemalononitrile: A Versatile Scaffold for Bioactive Molecules in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylidenemalononitrile is a versatile organic building block characterized by a cyclohexylidene ring attached to a malononitrile group. This unique structure, featuring both a lipophilic cycloalkane and a reactive dinitrile moiety, makes it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry. The electron-withdrawing nature of the two cyano groups activates the double bond for nucleophilic addition reactions, while the active methylene protons of the malononitrile precursor allow for facile initial condensation. This reactivity has been extensively exploited in multicomponent reactions to generate complex molecular architectures in a single step, aligning with the principles of green and efficient chemistry.

Derivatives of this compound, particularly pyran-annulated systems, have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties. This document provides a detailed overview of the applications of this compound as a building block in medicinal chemistry, complete with experimental protocols for the synthesis of key derivatives and methods for their biological evaluation.

Synthetic Applications

The primary synthetic utility of this compound lies in its role as a Michael acceptor and a partner in multicomponent reactions. The Knoevenagel condensation of cyclohexanone with malononitrile is the fundamental step for its synthesis. Subsequently, it can be employed to construct various heterocyclic systems.

General Synthetic Workflow

The overall process of utilizing this compound in the synthesis of bioactive compounds typically follows the workflow illustrated below.

G A Starting Materials (Cyclohexanone, Malononitrile) B Knoevenagel Condensation A->B Base catalyst C This compound B->C D Multicomponent Reaction (e.g., with an active methylene compound and an aldehyde) C->D E Heterocyclic Derivatives (e.g., Pyran, Pyridine) D->E F Biological Evaluation E->F

Caption: General workflow for the synthesis and evaluation of bioactive compounds from this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the Knoevenagel condensation of cyclohexanone and malononitrile.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Ammonium acetate or Piperidine (catalyst)

  • Toluene or Ethanol (solvent)

  • Dean-Stark apparatus (if using toluene)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), combine equimolar amounts of cyclohexanone and malononitrile.

  • Add a catalytic amount of ammonium acetate (e.g., 0.1 equivalents) or a few drops of piperidine.

  • Add the solvent (toluene or ethanol) to the flask.

  • Heat the reaction mixture to reflux. If using toluene with a Dean-Stark trap, continue refluxing until the theoretical amount of water is collected. If using ethanol, reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, filter the solid and wash it with cold ethanol or hexane.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Synthesis of 2-Amino-4H-pyran-3-carbonitrile Derivatives

This protocol outlines a one-pot, three-component reaction for the synthesis of pyran derivatives from an aldehyde, malononitrile, and a cyclic active methylene compound, which is analogous to the reactivity of this compound.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Cyclohexanone (as a precursor to the cyclohexylidene moiety)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., piperidine)

  • Ethanol (96%)

  • Standard laboratory glassware

Procedure: [1]

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Add the cyclic ketone (e.g., cyclohexanone, 1 mmol) to the mixture.

  • Add a catalytic amount of K₂CO₃ (e.g., 5 mol%).

  • Reflux the reaction mixture for the appropriate time (typically 30-60 minutes), monitoring the reaction by TLC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Filter the solid product.

  • Wash the precipitate with cold n-hexane (10 mL) to remove impurities.[1]

  • Dry the purified 2-amino-4H-pyran-3-carbonitrile derivative.

Biological Activities of Derivatives

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the broader class of related spiro-4H-pyran and malononitrile derivatives has shown significant promise in anticancer and antimicrobial applications. The following tables summarize the biological activities of structurally related compounds.

Disclaimer: The following data is for structurally related compounds and may not be directly representative of the activity of derivatives of this compound.

Anticancer Activity

Many pyran derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[2][3]

Compound ClassCell LineIC₅₀ (µM)Reference
Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivativeA549 (Lung)15.3 ± 1.2[4]
Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivativeA375 (Melanoma)18.4 ± 1.5[4]
Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivativeLNCaP (Prostate)16.2 ± 1.1[4]
Fused Benzo[h]chromeno[2,3-d]pyrimidineMCF-7 (Breast)Varies[5]
Antimicrobial Activity

Derivatives containing the pyran and malononitrile scaffolds have also been investigated for their antimicrobial properties.

Compound ClassMicroorganismMIC (µg/mL)Reference
Spiro-4H-pyran derivative (5d)Staphylococcus aureus32[6]
Spiro-4H-pyran derivative (5d)Streptococcus pyogenes64[6]
Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivativesStaphylococcus aureusVaries[4][7]

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of action for derivatives of this compound are not yet fully elucidated. However, based on studies of structurally similar compounds, several potential signaling pathways may be targeted.

Apoptosis Induction

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Malononitrile and pyran derivatives have been shown to induce apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

G cluster_0 Mitochondrial (Intrinsic) Pathway A This compound Derivative B Mitochondrial Stress A->B C Release of Cytochrome c B->C D Apoptosome Formation (Apaf-1, Caspase-9) C->D E Caspase-3 Activation D->E F Apoptosis E->F

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound derivatives.

Cell Cycle Arrest

Another common mechanism of anticancer compounds is the disruption of the cell cycle, leading to arrest at specific checkpoints (e.g., G1/S or G2/M). This prevents cancer cells from proliferating. Pyran derivatives have been reported to cause cell cycle arrest in various cancer cell lines.[2][3]

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Inhibitor This compound Derivative Arrest Cell Cycle Arrest Inhibitor->Arrest Arrest->G2 G2/M Arrest

Caption: Logical diagram illustrating cell cycle arrest as a potential mechanism of action.

Protocols for Biological Evaluation

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization buffer

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure: [7][8]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Standard antibiotic/antifungal for positive control

  • Spectrophotometer or microplate reader

Procedure: [9]

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

This compound serves as a valuable and versatile building block in medicinal chemistry, enabling the efficient synthesis of diverse heterocyclic compounds. The resulting derivatives, particularly those with a pyran scaffold, have shown promising potential as anticancer and antimicrobial agents. Further research is warranted to synthesize and screen a broader range of derivatives of this compound, to elucidate their specific mechanisms of action, and to establish a clear structure-activity relationship. The protocols and data presented in this document provide a solid foundation for researchers to explore the full therapeutic potential of this promising chemical scaffold.

References

Application Notes and Protocols: Tandem Photooxidative Knoevenagel Condensation for Benzylidenemalononitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylidenemalononitrile derivatives are a significant class of organic compounds recognized for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] Traditionally, their synthesis involves the Knoevenagel condensation of an aldehyde with malononitrile.[1][2] A more sustainable and efficient approach involves a tandem reaction sequence combining the photooxidation of readily available benzyl alcohols to aldehydes in situ, followed by the Knoevenagel condensation. This one-pot process, often utilizing visible light and environmentally benign catalysts, reduces waste and simplifies purification steps.[3][4]

These application notes provide a detailed protocol for the synthesis of benzylidenemalononitrile derivatives via a tandem photooxidative Knoevenagel condensation, along with quantitative data for various substrates and visualizations of the experimental workflow and reaction mechanism.

Data Presentation

The following table summarizes the results for the synthesis of various benzylidenemalononitrile derivatives from the corresponding benzyl alcohols using a tandem photooxidative Knoevenagel condensation. The data highlights the reaction times and isolated yields for a range of substituted benzyl alcohols.

Table 1: Substrate Scope for the Tandem Photooxidative Knoevenagel Condensation

EntryBenzyl Alcohol DerivativeProductTime (h)Yield (%)
1Benzyl alcohol2-Benzylidenemalononitrile191
24-Methylbenzyl alcohol2-(4-Methylbenzylidene)malononitrile195
34-Methoxybenzyl alcohol2-(4-Methoxybenzylidene)malononitrile193
44-(Trifluoromethyl)benzyl alcohol2-(4-(Trifluoromethyl)benzylidene)malononitrile185
54-Chlorobenzyl alcohol2-(4-Chlorobenzylidene)malononitrile188
64-Bromobenzyl alcohol2-(4-Bromobenzylidene)malononitrile375
74-Iodobenzyl alcohol2-(4-Iodobenzylidene)malononitrile562
83-Methoxybenzyl alcohol2-(3-Methoxybenzylidene)malononitrile190
92-Chlorobenzyl alcohol2-(2-Chlorobenzylidene)malononitrile282
10Naphthalen-2-ylmethanol2-(Naphthalen-2-ylmethylene)malononitrile1.589

Reaction Conditions: Benzyl alcohol (0.1 mmol), malononitrile (0.15 mmol), sodium anthraquinone-1,5-disulfonate (SAS) (10 mol%), β-alanine (5 mol%), H₂O (1 mL), irradiated with a 446 nm LED (0.7 W) in the presence of air at 20 °C.[3]

Experimental Protocols

This section provides a detailed methodology for the tandem photooxidative Knoevenagel condensation for the synthesis of benzylidenemalononitrile derivatives.

Materials and Equipment
  • Benzyl alcohol derivatives

  • Malononitrile

  • Sodium anthraquinone-1,5-disulfonate (SAS) (photocatalyst)

  • β-alanine (organocatalyst)

  • Distilled water

  • Reaction vials (e.g., 4 mL screw-cap vials)

  • Magnetic stirrer and stir bars

  • Visible light source (e.g., 446 nm LED lamp, 0.7 W)

  • Standard laboratory glassware for workup and purification

  • Filtration apparatus

  • NMR spectrometer for product characterization

General Procedure
  • Reaction Setup: In a 4 mL screw-cap vial equipped with a magnetic stir bar, add the corresponding benzyl alcohol (0.1 mmol, 1.0 equiv), malononitrile (0.15 mmol, 1.5 equiv), sodium anthraquinone-1,5-disulfonate (SAS) (0.01 mmol, 10 mol%), and β-alanine (0.005 mmol, 5 mol%).

  • Solvent Addition: Add distilled water (1.0 mL) to the vial.

  • Reaction Conditions: The vial is left open to the air and placed on a magnetic stirrer. The reaction mixture is then irradiated with a 446 nm LED lamp (0.7 W) at a distance of approximately 2-3 cm. The reaction is stirred at room temperature (20 °C).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Isolation: Upon completion of the reaction, the solid product often precipitates from the aqueous solution.[3][4] The product is isolated by filtration, washed with a small amount of cold water, and dried under vacuum.

  • Purification and Characterization: If necessary, the product can be further purified by recrystallization or column chromatography. The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the tandem photooxidative Knoevenagel condensation.

G cluster_workflow Experimental Workflow reagents Combine Reactants: - Benzyl Alcohol - Malononitrile - SAS (Photocatalyst) - β-Alanine (Organocatalyst) - H₂O irradiation Irradiate with Visible Light (446 nm) Stir at Room Temperature in Air reagents->irradiation One-Pot Reaction precipitation Product Precipitation irradiation->precipitation isolation Isolate Product by Filtration precipitation->isolation analysis Wash with Water and Dry Characterize (NMR, MS) isolation->analysis G cluster_mechanism Proposed Reaction Mechanism cluster_photooxidation Photooxidation of Benzyl Alcohol cluster_knoevenagel Knoevenagel Condensation benzyl_alcohol Benzyl Alcohol benzyl_radical Benzylic Radical benzyl_alcohol->benzyl_radical HAT sas_star SAS* sash SASH• sas_star->sash peroxy_radical Peroxy Radical benzyl_radical->peroxy_radical + O₂ peroxide Peroxide Intermediate peroxy_radical->peroxide + SASH•, - SAS benzaldehyde Benzaldehyde peroxide->benzaldehyde - H₂O₂ intermediate Aldol-type Intermediate benzaldehyde->intermediate + Carbanion sas SAS sas->sas_star hν (Visible Light) h2o2 H₂O₂ malononitrile Malononitrile carbanion Carbanion malononitrile->carbanion + β-Alanine product Benzylidenemalononitrile intermediate->product - H₂O water H₂O

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Cyclohexylidenemalononitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclohexylidenemalononitrile. The following information is designed to address specific issues that may be encountered during the Knoevenagel condensation of cyclohexanone and malononitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, malononitrile, to a carbonyl group (cyclohexanone), followed by a dehydration reaction to yield the final product.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. Weak bases are typically used to avoid self-condensation of the cyclohexanone.[2][3]

  • Improper Solvent Selection: The solvent plays a crucial role in reaction kinetics and yield.[1][4]

  • Inadequate Temperature Control: The reaction temperature may be too low for a reasonable reaction rate or too high, leading to side reactions.

  • Presence of Water: As water is a byproduct of the condensation, its accumulation can shift the equilibrium back towards the reactants, thus lowering the yield.[3][5]

  • Reactant Quality: The purity of cyclohexanone and malononitrile is important. Impurities can interfere with the reaction.

  • Side Reactions: Competing reactions, such as the self-condensation of cyclohexanone, can consume the starting material and reduce the yield of the desired product.[6][7]

Q3: What are the common side reactions to be aware of during the synthesis?

A3: The primary side reaction of concern is the self-condensation of cyclohexanone, which is an aldol condensation that can be catalyzed by both acids and bases.[6][7] This reaction produces dimers such as 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone, and potentially trimers, consuming the cyclohexanone and reducing the overall yield of this compound.[6][7][8] Additionally, malononitrile can polymerize in the presence of strong bases or at elevated temperatures (above 130°C).[9][10][11][12]

Q4: How can I purify the crude this compound product?

A4: Purification can typically be achieved through the following methods:

  • Filtration and Washing: After the reaction, the product often precipitates out of the solution. The solid can be collected by filtration and washed with cold water or a mixture of ethanol and water to remove unreacted starting materials and the catalyst.[13][14]

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Column Chromatography: If significant impurities are present, column chromatography can be employed for purification.[15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or inappropriate catalyst.- Use a weak base catalyst like piperidine, pyridine, or ammonium acetate.[3][16] - Ensure the catalyst is not deactivated and is used in the correct molar ratio (typically 5-10 mol%).[3][13]
Incorrect solvent.- Polar aprotic solvents like DMF and acetonitrile often give good results.[4] - For a greener approach, water or ethanol can be effective.[1][13] Toluene can also be used, especially for azeotropic water removal.[4]
Reaction temperature is too low.- Gently heat the reaction mixture. Monitor the progress by TLC to find the optimal temperature.[3]
Water is inhibiting the reaction.- Use a Dean-Stark apparatus to azeotropically remove water if using a solvent like toluene.[3][5] - Alternatively, add molecular sieves to the reaction mixture.[5]
Formation of a viscous oil or dark polymer Self-condensation of cyclohexanone.- Use a milder catalyst (e.g., ammonium acetate instead of a strong base). - Maintain a lower reaction temperature.
Polymerization of malononitrile.- Avoid strong bases as catalysts. - Ensure the reaction temperature does not exceed 130°C.[9][10][12]
Product is difficult to crystallize or purify Presence of cyclohexanone self-condensation products.- Optimize the reaction conditions to minimize side reactions. - Consider purification by column chromatography.
Residual solvent.- Ensure the product is thoroughly dried under vacuum after filtration.

Experimental Protocols & Data

General Experimental Protocol

A general procedure for the synthesis of this compound involves dissolving equimolar amounts of cyclohexanone and malononitrile in a suitable solvent.[17] A catalytic amount of a weak base is then added, and the reaction mixture is stirred at room temperature or with gentle heating.[3][13][17] The reaction progress is monitored by Thin Layer Chromatography (TLC).[17] Upon completion, the product is typically isolated by filtration, washed with a cold solvent, and dried.[13][14][17]

Comparison of Reaction Conditions
Catalyst Solvent Temperature Time Yield (%) Reference
PiperidineEthanolReflux2-4 hNot specified[14]
Ni(NO₃)₂·6H₂O (5 mol%)WaterRoom Temp.10-30 min~90%[13]
Gallium ChlorideSolvent-free (grindstone)Room Temp.Not specifiedHigh[18]
Ammonium AcetateWaterNot specifiedNot specifiedNot specified[16]
HydrotalciteDMFRoom Temp.15 min81-99% conversion[4]
NoneWater50 °C120 min>99%[15]

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Cyclohexanone, Malononitrile, and Solvent Catalyst 2. Add Catalyst Reactants->Catalyst Stirring 3. Stir at Specified Temperature Catalyst->Stirring Monitoring 4. Monitor by TLC Stirring->Monitoring Isolation 5. Isolate Product (Filtration) Monitoring->Isolation Washing 6. Wash with Cold Solvent Isolation->Washing Drying 7. Dry Product Washing->Drying Purification 8. Optional: Recrystallization or Chromatography Drying->Purification

Figure 1. General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Catalyst Is the catalyst appropriate (weak base) and active? Start->Check_Catalyst Check_Solvent Is the solvent optimal? Check_Catalyst->Check_Solvent Yes Optimize_Catalyst Optimize catalyst type and loading. Check_Catalyst->Optimize_Catalyst No Check_Temp Is the reaction temperature optimized? Check_Solvent->Check_Temp Yes Optimize_Solvent Screen different solvents. Check_Solvent->Optimize_Solvent No Check_Water Is water being removed? Check_Temp->Check_Water Yes Optimize_Temp Adjust temperature and monitor by TLC. Check_Temp->Optimize_Temp No Check_Side_Reactions Are there significant side products? Check_Water->Check_Side_Reactions Yes Remove_Water Use Dean-Stark or molecular sieves. Check_Water->Remove_Water No Minimize_Side_Reactions Use milder conditions (catalyst, temperature). Check_Side_Reactions->Minimize_Side_Reactions Yes

Figure 2. Troubleshooting decision tree for low yield optimization.

Reaction_and_Side_Reactions cluster_main Main Reaction: Knoevenagel Condensation cluster_side Potential Side Reactions Cyclohexanone Cyclohexanone Product This compound Cyclohexanone->Product + Malononitrile (Weak Base) Self_Condensation Cyclohexanone Self-Condensation Cyclohexanone->Self_Condensation Base/Acid Catalyst Malononitrile Malononitrile Malononitrile->Product Polymerization Malononitrile Polymerization Malononitrile->Polymerization Strong Base / Heat

Figure 3. Main reaction pathway and significant side reactions.

References

Troubleshooting low yield in Knoevenagel condensation of 2-Cyclohexylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Cyclohexylidenemalononitrile via the Knoevenagel condensation. This resource is tailored for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges, particularly low reaction yields, and to provide clear, actionable guidance.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the Knoevenagel condensation of cyclohexanone and malononitrile.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A low yield in this reaction can stem from several factors. The primary areas to investigate are the quality of your reactants and catalyst, the reaction conditions, and the presence of water, which can hinder the reaction's progress.

Q2: How can I determine if my starting materials are the problem?

  • Cyclohexanone Purity: Cyclohexanone can oxidize over time to form cyclohexanone peroxide or other byproducts. It is advisable to use freshly distilled or recently purchased cyclohexanone for best results.

  • Malononitrile Quality: Malononitrile is susceptible to hydration and polymerization. Ensure it is a dry, white crystalline solid. If it appears discolored or clumpy, purification by recrystallization or sublimation may be necessary.

Q3: The reaction is not proceeding to completion, even with extended reaction times. What should I check?

This often points to an issue with the catalyst or reaction temperature.

  • Catalyst Inactivity: If you are using a basic catalyst like piperidine or ammonium acetate, ensure it has not degraded. For solid catalysts, proper activation and storage are crucial.

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature while monitoring for side product formation. Refluxing in a suitable solvent is a common strategy.

Q4: I am observing the formation of side products. What are they and how can I minimize them?

A common side reaction in Knoevenagel condensations is the Michael addition. In this case, a second molecule of malononitrile can add to the newly formed this compound. To minimize this:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of cyclohexanone to malononitrile. A slight excess of the ketone can sometimes be beneficial.

  • Moderate Reaction Conditions: Avoid overly harsh conditions such as excessively high temperatures or highly concentrated strong bases, which can promote side reactions.[1]

Q5: How critical is water removal for this reaction?

The Knoevenagel condensation produces water as a byproduct. Failure to remove this water can shift the equilibrium back towards the reactants, thus lowering the yield. For reactions run in solvents like toluene, using a Dean-Stark apparatus to azeotropically remove water is highly effective.

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of this compound.

Protocol 1: Ammonium Acetate Catalyzed Synthesis in Toluene

This protocol is adapted from high-yield procedures for similar Knoevenagel condensations.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Ammonium acetate (catalyst)

  • Acetic acid (co-catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Round-bottom flask and reflux condenser

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene.

  • Add cyclohexanone (1.0 eq), malononitrile (1.0 eq), ammonium acetate (0.1-0.2 eq), and a catalytic amount of acetic acid.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes reported yields for Knoevenagel condensations of ketones with malononitrile under various conditions. While specific data for cyclohexanone is limited in readily available literature, these examples provide a basis for optimization.

KetoneCatalystSolventTemperature (°C)Reaction TimeYield (%)
Aromatic KetonesAmmonium AcetateSolvent-free (Microwave)-2 minHigh
Aromatic KetonesSilica GelSolvent-free (Microwave)-20 minModerate
Aromatic Ketones-Refluxing Water100-Good
4-HeptanoneAmmonium Acetate/Acetic AcidTolueneReflux-92

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting low yield in the Knoevenagel condensation of this compound.

TroubleshootingWorkflow start Low Yield Observed check_reactants 1. Check Reactant Purity - Cyclohexanone (freshly distilled?) - Malononitrile (dry, white?) start->check_reactants check_catalyst 2. Evaluate Catalyst - Activity of base (e.g., piperidine) - Proper activation of solid catalyst check_reactants->check_catalyst Pure solution_reactants Action: - Purify/replace reactants check_reactants->solution_reactants Impure check_conditions 3. Assess Reaction Conditions - Temperature too low? - Inefficient water removal? check_catalyst->check_conditions Active solution_catalyst Action: - Use fresh catalyst - Optimize catalyst loading check_catalyst->solution_catalyst Inactive check_side_products 4. Analyze for Side Products - TLC/NMR evidence of Michael addition? check_conditions->check_side_products Optimal solution_conditions Action: - Increase temperature - Use Dean-Stark trap check_conditions->solution_conditions Suboptimal solution_side_products Action: - Adjust stoichiometry - Use milder conditions check_side_products->solution_side_products Present end Yield Improved check_side_products->end Absent, Re-evaluate solution_reactants->end solution_catalyst->end solution_conditions->end solution_side_products->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Cyclohexylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of crude 2-Cyclohexylidenemalononitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Knoevenagel condensation?

A1: The most common impurities include unreacted starting materials (cyclohexanone and malononitrile), the catalyst (e.g., piperidine, ammonium acetate), and byproducts from side reactions. Self-condensation of cyclohexanone can also occur, though it is less common under typical Knoevenagel conditions.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For small-scale laboratory synthesis, both recrystallization and column chromatography are effective. Recrystallization is often preferred for its simplicity and cost-effectiveness when dealing with relatively pure crude product. Column chromatography is excellent for separating the desired product from impurities with similar solubility characteristics.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. A suitable eluent for TLC is a mixture of hexane and ethyl acetate.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is typically a white to off-white solid. The presence of color in the crude product often indicates the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out The solute is insoluble in the hot solvent, or the boiling point of the solvent is higher than the melting point of the solute.- Use a larger volume of solvent. - Switch to a solvent with a lower boiling point. - Try a two-solvent recrystallization system (e.g., ethanol/water or ethyl acetate/hexane).
No crystal formation upon cooling The solution is not saturated, or the concentration of the desired product is too low.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath.
Low recovery of pure product Too much solvent was used, or the crystals were filtered before crystallization was complete.- Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is fully cooled before filtration. - Wash the collected crystals with a minimal amount of cold solvent.
Colored crystals Colored impurities are co-crystallizing with the product.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC The solvent system is not optimal.- Adjust the polarity of the eluent. For this compound, a good starting point is a mixture of hexane and ethyl acetate. Increase the proportion of ethyl acetate for higher polarity or hexane for lower polarity.
Cracking of the silica gel column The column was not packed properly, or the solvent polarity was changed too abruptly.- Ensure the silica gel is packed uniformly. - When running a gradient elution, change the solvent composition gradually.
Product elutes too quickly or too slowly The polarity of the eluent is too high or too low.- If the product elutes too quickly (high Rf), decrease the polarity of the eluent (increase the proportion of hexane). - If the product elutes too slowly (low Rf), increase the polarity of the eluent (increase the proportion of ethyl acetate).
Broad or tailing bands The column is overloaded, or the compound is interacting strongly with the stationary phase.- Use a larger column or reduce the amount of crude product loaded. - Adding a small amount of a slightly more polar solvent to the eluent can sometimes improve peak shape.

Experimental Protocols

Recrystallization from Ethanol/Water

This protocol is suitable for purifying crude this compound that is relatively free of non-polar impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven.

Column Chromatography using Hexane/Ethyl Acetate

This method is effective for separating this compound from both more polar and less polar impurities.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Load the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent mixture, such as 95:5 hexane/ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15 hexane/ethyl acetate).

  • Collect fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

Purification MethodEluent/Solvent SystemTypical Yield (%)Purity (%)Reference
Recrystallizationn-hexane/ethyl acetate>85>98[2]
Column ChromatographyHexane/Ethyl Acetate (gradient)70-85>99[1]

Note: Yield and purity can vary depending on the quality of the crude product and the specific experimental conditions.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure Product (>98%) Recrystallization->Pure Impurities Impurities in Filtrate/Eluent Recrystallization->Impurities Column->Pure Column->Impurities

Caption: General purification workflow for crude this compound.

TroubleshootingDecisionTree Start Crude Product Impure? Recrystallization Attempt Recrystallization Start->Recrystallization ColumnChrom Perform Column Chromatography Start->ColumnChrom Highly Impure OilingOut Product Oils Out? Recrystallization->OilingOut LowYield Low Yield? OilingOut->LowYield No ChangeSolvent Change Solvent System OilingOut->ChangeSolvent Yes OptimizeCooling Optimize Cooling & Filtration LowYield->OptimizeCooling Yes Success Pure Product Obtained LowYield->Success No ColumnChrom->Success ChangeSolvent->Recrystallization OptimizeCooling->Recrystallization

Caption: Decision tree for troubleshooting purification issues.

References

Improving the purity of 2-Cyclohexylidenemalononitrile by removing unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Cyclohexylidenemalononitrile Purification

This guide provides detailed troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of this compound by effectively removing unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common synthesis route is the Knoevenagel condensation, which uses cyclohexanone and malononitrile as starting materials.[1][2] A weak base, such as piperidine or an ammonium salt, is often used as a catalyst.

Q2: How can I tell if my product is contaminated with starting materials?

A2: The presence of unreacted starting materials can be detected using several analytical techniques. A lower and broader melting point than the literature value is a common indicator. Spectroscopic methods like ¹H NMR, GC-MS, or HPLC are more definitive for identifying and quantifying these impurities.

Q3: What is the most common method for purifying this compound?

A3: Recrystallization is the most frequently cited method for purifying this compound. Ethanol is a commonly used solvent for this purpose. The principle is that the desired product is significantly more soluble in the hot solvent than in the cold solvent, while impurities (like starting materials) remain in the solution upon cooling.

Q4: Why is my yield low after recrystallization?

A4: Low yield after recrystallization can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved even after cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

  • The product having some solubility in the cold solvent: Some product loss is inevitable. Washing the collected crystals with an excessive amount of cold solvent can also dissolve some of the product.

  • Premature crystallization: If the solution cools and crystals form during a hot filtration step, product will be lost.

Troubleshooting Guide: Removing Unreacted Starting Materials

This section addresses specific issues encountered during the purification of this compound.

Issue 1: After a single recrystallization from ethanol, I still see peaks for cyclohexanone and malononitrile in my analytical data (NMR/GC).

Cause: This indicates that a single recrystallization was insufficient to remove the starting materials completely. This can happen if the starting materials have moderate solubility in cold ethanol or if they were present in very high concentrations in the crude product.

Solution:

  • Perform a Second Recrystallization: Repeating the recrystallization process is often the simplest solution.

  • Optimize the Recrystallization Solvent: While ethanol is common, a different solvent or a two-solvent system might provide better separation.[3][4] Good solubility in a hot "solvent" and poor solubility in a cold "anti-solvent" is ideal.

  • Pre-Purification Wash: Before recrystallization, wash the crude product with a solvent in which the starting materials are soluble, but the product is not. For example, a wash with cold, non-polar solvent like hexane might help remove residual cyclohexanone.

Issue 2: The product "oils out" instead of crystallizing during recrystallization.

Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of forming a crystalline solid, the product separates as a liquid.

Solution:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Issue 3: My purified product has a yellowish tint.

Cause: A yellow color may indicate the presence of colored impurities or byproducts from the Knoevenagel condensation.

Solution:

  • Use Activated Carbon (Charcoal): During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon. The colored impurities will adsorb to the surface of the carbon.

  • Hot Filtration: Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize.[5] Be sure to use a pre-warmed funnel to prevent premature crystallization.

Data Presentation

Table 1: Physical Properties of Reactants and Product

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Ethanol
Cyclohexanone98.14-47155.6Miscible
Malononitrile66.0632-34218-220Very Soluble
This compound146.1982-85DecomposesSoluble (hot), Sparingly soluble (cold)

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Purity Analysis by HPLC

This protocol provides a general method for assessing purity. Method optimization may be required.[6][7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with a higher water percentage and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all components absorb (e.g., 220 nm).

  • Sample Preparation: Prepare a solution of the dried product in the mobile phase (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated based on the area percentage of the main product peak relative to the total area of all peaks.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Cyclohexanone + Malononitrile Reaction Knoevenagel Condensation Start->Reaction Crude Crude Product Reaction->Crude Dissolve Dissolve in Hot Ethanol Crude->Dissolve Impure Filter Hot Filtration (Optional) Dissolve->Filter Cool Cool to Crystallize Dissolve->Cool No Insolubles Filter->Cool Isolate Vacuum Filtration Cool->Isolate Analysis Purity Check (HPLC, NMR, MP) Isolate->Analysis Analysis->Dissolve Re-crystallize Pure Pure Product Analysis->Pure Purity > 99%

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Recrystallization Start Crude Product for Recrystallization Dissolve Dissolve in min. hot solvent Start->Dissolve CheckColor Solution Colored? Dissolve->CheckColor AddCarbon Add Activated Carbon & Hot Filter CheckColor->AddCarbon Yes Cool Cool Solution CheckColor->Cool No AddCarbon->Cool Result Observe Result Cool->Result Crystals Crystals Form Result->Crystals Success OiledOut Product Oils Out Result->OiledOut Problem NoCrystals No Crystals Form Result->NoCrystals Problem FilterDry Filter & Dry Crystals Crystals->FilterDry ActionOiled Re-heat, Add More Solvent, Cool Slowly OiledOut->ActionOiled ActionNoCrystals Scratch Flask, Add Seed Crystal, Evaporate Solvent NoCrystals->ActionNoCrystals ActionOiled->Cool ActionNoCrystals->Cool End Pure Product FilterDry->End

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Side reactions to avoid in the synthesis of 2-Cyclohexylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Cyclohexylidenemalononitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Knoevenagel condensation of cyclohexanone and malononitrile.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The basic catalyst (e.g., piperidine, ammonium acetate) may be old or degraded, leading to inefficient deprotonation of malononitrile.Use a fresh bottle of the catalyst. Consider using alternative catalysts such as pyrrolidine, which has been shown to be more efficient in some Knoevenagel condensations.[1]
2. Unfavorable Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete reaction or degradation of the product.Optimize the reaction temperature. While many Knoevenagel condensations are run at room temperature or with gentle heating, the optimal temperature should be determined empirically. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
3. Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction rate and yield.Polar, protic solvents like ethanol or methanol often give good results. However, the choice of solvent can be catalyst-dependent. It is advisable to perform small-scale trials with different solvents to find the optimal one for your specific catalytic system.
Presence of a White Precipitate that is Not the Product 1. Self-Condensation of Cyclohexanone: The use of a strong base or high temperatures can promote the aldol self-condensation of cyclohexanone, leading to the formation of 2-(cyclohex-1-en-1-yl)cyclohexan-1-one as a byproduct.[2]Use a weak base catalyst like piperidine or ammonium acetate. Avoid using strong bases such as sodium hydroxide or sodium ethoxide. Maintain a moderate reaction temperature.
Formation of an Oily or Gummy Product 1. Michael Addition of Malononitrile: The product, this compound, is a Michael acceptor. Under basic conditions, another molecule of malononitrile can add to it, leading to the formation of a Michael adduct.Use a stoichiometric amount of malononitrile relative to cyclohexanone. Adding a slight excess of cyclohexanone can also help to consume the malononitrile and reduce the likelihood of this side reaction. Carefully control the amount of base used.
Difficulty in Product Purification 1. Presence of Multiple Byproducts: A combination of the side reactions mentioned above can lead to a complex mixture that is difficult to purify by simple crystallization.If significant amounts of byproducts are present, column chromatography on silica gel is an effective method for purification. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Knoevenagel condensation. The mechanism involves the deprotonation of the acidic methylene group of malononitrile by a weak base to form a carbanion. This carbanion then acts as a nucleophile and attacks the carbonyl carbon of cyclohexanone. The resulting intermediate undergoes dehydration to yield the final product, this compound.

Q2: Which catalyst is most effective for this synthesis?

A2: Weak bases are generally the most effective catalysts. Piperidine and ammonium acetate are commonly used.[3] The choice of catalyst can influence the reaction rate and yield, and optimal conditions should be determined experimentally. Strong bases should be avoided as they can promote the self-condensation of cyclohexanone.[2]

Q3: Can I use microwave irradiation to speed up the reaction?

A3: Yes, microwave-assisted synthesis has been successfully employed for Knoevenagel condensations, often leading to shorter reaction times and higher yields.[4][5] This can be a particularly effective method for high-throughput synthesis or for reactions that are sluggish under conventional heating.

Q4: What is the expected yield for this reaction?

A4: The yield can vary significantly depending on the reaction conditions. With optimized conditions, yields can be quite high. For instance, a Knoevenagel condensation of a ketone with malononitrile using piperidine as a catalyst has been reported with a yield of 82%.[6]

Quantitative Data Summary

The following table summarizes the effect of different catalysts and solvents on the yield of Knoevenagel condensation products. While specific data for this compound is limited in comparative studies, the following data for the synthesis of benzylidenemalononitriles provides a useful guide for catalyst and solvent selection.

CatalystSolventReaction TimeYield (%)Reference
PiperidineBenzeneNot specified82[6]
Ammonium AcetateAcetonitrile5-7 min (sonication)High[7]
TriethylamineEthanol (Microwave)35 min70-90[4]
AlumWater2 hours89[8]
None (catalyst-free)Water (Microwave)30 min77-95[9]

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound

This protocol is adapted from a general procedure for the Knoevenagel condensation using a piperidine catalyst.[6]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Piperidine

  • Benzene (or another suitable solvent like ethanol)

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a solution of cyclohexanone (1.0 equivalent) and malononitrile (1.0 equivalent) in benzene, add a catalytic amount of piperidine (0.1 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), wash the reaction mixture with water to remove the piperidine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Visualizations

Below are diagrams illustrating the key chemical pathways in the synthesis of this compound.

Synthesis_Pathway Synthesis of this compound and Side Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Cyclohexanone Cyclohexanone Intermediate Aldol Adduct (Intermediate) Cyclohexanone->Intermediate + Malononitrile (Weak Base) SelfCondensationProduct 2-(Cyclohex-1-en-1-yl)cyclohexan-1-one (Self-Condensation Product) Cyclohexanone->SelfCondensationProduct + Cyclohexanone (Strong Base) Malononitrile Malononitrile Malononitrile->Intermediate MichaelAdduct Michael Adduct Malononitrile->MichaelAdduct Product This compound (Desired Product) Intermediate->Product - H2O Product->MichaelAdduct + Malononitrile (Excess Base/Malononitrile)

Caption: Reaction scheme for the synthesis of this compound showing the desired Knoevenagel condensation pathway and potential side reactions.

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield Start Low or No Product Yield CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckConditions Optimize Reaction Conditions (Temperature, Time) CheckCatalyst->CheckConditions Active SolutionCatalyst Use Fresh Catalyst CheckCatalyst->SolutionCatalyst Inactive CheckSolvent Evaluate Solvent Choice CheckConditions->CheckSolvent Optimal SolutionConditions Systematic Optimization CheckConditions->SolutionConditions Suboptimal CheckPurity Analyze for Side Products (TLC, NMR) CheckSolvent->CheckPurity Appropriate SolutionSolvent Screen Different Solvents CheckSolvent->SolutionSolvent Inappropriate SolutionPurification Modify Purification Strategy (e.g., Chromatography) CheckPurity->SolutionPurification Side Products Present

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

References

Catalyst selection and optimization for 2-Cyclohexylidenemalononitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Cyclohexylidenemalononitrile. The content is designed to address specific issues that may be encountered during experimentation, with a focus on catalyst selection and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of cyclohexanone with malononitrile, followed by dehydration to yield the final product.

Q2: What types of catalysts are effective for this synthesis?

A2: A variety of catalysts can be employed for the Knoevenagel condensation to produce this compound. These can be broadly categorized as:

  • Homogeneous basic catalysts: Organic bases like piperidine and pyridine are traditionally used.

  • Heterogeneous solid catalysts: These are advantageous for their ease of separation and reusability. Examples include basic metal oxides (e.g., MgO, Al₂O₃), functionalized silicas, and metal-organic frameworks (MOFs).[1][2]

  • Organocatalysts: Amino acids such as L-proline and β-alanine have been shown to be effective and environmentally friendly catalysts.[3][4]

  • Phase-transfer catalysts: These can be used in biphasic systems to facilitate the reaction.

  • Ionic liquids: Can act as both the solvent and catalyst, offering a "green" alternative.[5]

Q3: Can the reaction be performed without a catalyst?

A3: Some studies have reported catalyst-free Knoevenagel condensations, often promoted by green solvents like water or by using microwave irradiation.[5][6] However, these methods may not be universally applicable to all substrates and might require specific conditions to achieve high yields. For instance, attempts to replicate some catalyst-free protocols have shown discrepancies in product yields.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Steric hindrance from the cyclohexanone. 4. Water of condensation inhibiting the reaction.1. Use a fresh or newly activated catalyst. For heterogeneous catalysts, consider a regeneration step. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Switch to a more active catalyst or a catalyst with a different mechanism. 4. Use a Dean-Stark apparatus to remove water azeotropically, or add a dehydrating agent like molecular sieves.
Formation of Side Products 1. Self-condensation of cyclohexanone. 2. Michael addition of malononitrile to the product. 3. Polymerization of malononitrile or the product.1. Slowly add the base or catalyst to the reaction mixture. Maintain a lower reaction temperature. 2. Use a stoichiometric amount of malononitrile or a slight excess of cyclohexanone. 3. Ensure the reaction is not overheated. Use a less basic catalyst.
Catalyst Deactivation (Heterogeneous) 1. Poisoning of active sites by impurities or byproducts. 2. Leaching of the active component into the reaction mixture. 3. Coking or deposition of organic residues on the catalyst surface.1. Purify reactants and solvents before use. 2. Choose a more robust catalyst support or a catalyst with stronger active site anchoring. 3. Regenerate the catalyst by washing with an appropriate solvent or by calcination (if thermally stable).
Difficulty in Product Isolation 1. Product is soluble in the reaction solvent. 2. Formation of an emulsion during workup.1. After the reaction, try to precipitate the product by adding a non-polar solvent (e.g., hexane) or by cooling the reaction mixture. 2. Break the emulsion by adding a saturated brine solution or by centrifugation.

Catalyst Selection and Performance Data

The selection of an appropriate catalyst is crucial for achieving high yield and selectivity. Below is a summary of various catalysts and their reported performance in similar Knoevenagel condensations.

CatalystSubstrate 1Substrate 2SolventTemperature (°C)TimeYield (%)Reference
NiCu@MWCNT4-IodobenzaldehydeMalononitrileWater/Methanol (1:1)Room Temp-High[2]
L-proline2-Furancarboxaldehyde3-Oxo-3-(furan-2-yl)-propanenitrile80% Ethanol--High[3]
β-Alanine & SAS3Benzyl alcoholMalononitrileWater202 h81[4][7]
Ammonium AcetateAromatic AldehydesMalononitrile- (Sonication)Room Temp-High[6]
NH₄OAc / Silica gelAromatic KetonesMalononitrileSolvent-free (Microwave)-2-20 minModerate to High[8]

Note: The data presented is for Knoevenagel condensations of various aldehydes and ketones, as direct comparative data for this compound synthesis is limited in the provided search results. These results can serve as a starting point for catalyst screening.

Experimental Protocols

General Protocol for Heterogeneous Catalysis
  • Catalyst Activation: If required, activate the heterogeneous catalyst according to the manufacturer's or literature procedure (e.g., heating under vacuum).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), the heterogeneous catalyst (e.g., 5-10 mol%), and the chosen solvent (e.g., toluene, ethanol, or solvent-free).

  • Reaction: Heat the mixture to the desired temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Catalyst Separation: Separate the catalyst by filtration. The catalyst can be washed with a suitable solvent, dried, and stored for reuse.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol for Organocatalysis using β-Alanine
  • Reaction Setup: In a flask, dissolve β-alanine (5 mol%) in water. Add cyclohexanone (1.0 mmol) and malononitrile (1.5 mmol).[4]

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Product Isolation: In many cases, the product will precipitate out of the aqueous solution.[4][7] The solid product can be collected by filtration, washed with cold water, and dried. If the product does not precipitate, it can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer can be dried and concentrated to yield the product.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_optimization Optimization start Define Reaction (Cyclohexanone + Malononitrile) catalyst_selection Select Catalysts (e.g., Basic Alumina, L-proline, etc.) start->catalyst_selection reagent_prep Prepare Reactants and Solvents catalyst_selection->reagent_prep reaction Run Parallel Reactions (Varying Catalysts) reagent_prep->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Workup and Product Isolation monitoring->workup analysis Analyze Yield and Purity (NMR, etc.) workup->analysis best_catalyst Identify Best Performing Catalyst analysis->best_catalyst best_catalyst->catalyst_selection Low Yield? optimize Optimize Conditions (Temp, Time, Loading) best_catalyst->optimize High Yield? end Final Protocol optimize->end

Caption: A flowchart for screening and optimizing catalysts.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes activate_catalyst Activate or use fresh catalyst check_catalyst->activate_catalyst No check_water Is water being removed? check_conditions->check_water Yes increase_temp Increase temperature or reaction time check_conditions->increase_temp No use_deanstark Use Dean-Stark or add drying agent check_water->use_deanstark No end Re-run Experiment check_water->end Yes activate_catalyst->end increase_temp->end use_deanstark->end

Caption: A decision tree for troubleshooting low product yield.

Proposed Signaling Pathway (Knoevenagel Condensation)

knoevenagel_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cyclohexanone Cyclohexanone alkoxide Intermediate Alkoxide cyclohexanone->alkoxide malononitrile Malononitrile enolate Malononitrile Enolate (⁻CH(CN)₂) malononitrile->enolate + B: catalyst Base Catalyst (B:) catalyst->enolate enolate->alkoxide + Cyclohexanone catalyst_regen Regenerated Catalyst (BH⁺) enolate->catalyst_regen - H⁺ product This compound alkoxide->product - OH⁻ water Water (H₂O) alkoxide->water

References

Solvent optimization for the synthesis of 2-benzylidene malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-benzylidene malononitrile via the Knoevenagel condensation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-benzylidene malononitrile?

A1: The most common and widely studied method is the Knoevenagel condensation of benzaldehyde with malononitrile. This reaction involves the nucleophilic addition of the active methylene group of malononitrile to the carbonyl group of benzaldehyde, followed by a dehydration reaction to form the final product. The reaction is typically catalyzed by a weak base.

Q2: What is the general reaction mechanism?

A2: The reaction proceeds via a base-catalyzed mechanism. A base deprotonates the acidic methylene group of malononitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting intermediate is protonated and subsequently undergoes dehydration to yield 2-benzylidene malononitrile.[1]

Q3: Are there "green" or environmentally friendly approaches to this synthesis?

A3: Yes, significant research has focused on developing greener synthetic routes. These methods often utilize water as a solvent, employ eco-friendly catalysts like alum or organocatalysts, and in some cases, proceed under solvent-free conditions or use visible light as an energy source.[2][3] For instance, using a mixture of water and glycerol as a solvent can lead to high yields at room temperature.[4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inefficient Solvent System: The chosen solvent may not be optimal for the reaction, leading to poor solubility of reactants or intermediates.[4] 2. Inactive or Inappropriate Catalyst: The catalyst may not be effective under the reaction conditions, or an incorrect amount is being used. 3. Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, or conversely, excessive heat could lead to side reactions.1. Optimize the Solvent: Experiment with different solvent systems. A 1:1 mixture of water and glycerol has been shown to give excellent yields (99%) at room temperature.[4] An ethanol:water mixture is another environmentally friendly option.[5][6] 2. Select an Appropriate Catalyst: For aqueous media, catalysts like alum (20 mol%) have proven effective.[2] In some cases, the reaction can proceed without a catalyst, especially in a water:glycerol system.[4] 3. Adjust the Temperature: While many modern protocols aim for room temperature synthesis, if yields are low, gentle heating (e.g., 60°C) may be beneficial, particularly in aqueous media with certain catalysts.[2]
Slow Reaction Rate 1. High Viscosity of Solvent: Solvents like pure glycerol can be highly viscous, hindering the reaction rate.[4] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.1. Use a Co-solvent: If using a viscous solvent like glycerol, adding a co-solvent such as water can decrease viscosity and improve the reaction rate.[4] 2. Optimize Catalyst Concentration: Systematically vary the catalyst loading to find the optimal concentration for your specific reaction conditions.
Difficulty in Product Isolation 1. High Solubility of the Product in the Reaction Mixture: The product may not readily precipitate from the solvent system used.1. Utilize a Solvent System Promoting Precipitation: Using water as a solvent or co-solvent often leads to the precipitation of the organic product, simplifying isolation by filtration.[3] 2. Standard Work-up Procedures: If the product does not precipitate, perform a standard aqueous work-up followed by extraction with an organic solvent and subsequent purification by recrystallization or column chromatography.
Formation of Side Products 1. Reaction Conditions are too Harsh: High temperatures or strong bases can lead to undesired side reactions. 2. Self-condensation of Benzaldehyde: Under certain basic conditions, benzaldehyde can undergo self-condensation.1. Milder Reaction Conditions: Employ milder catalysts and lower reaction temperatures. The use of weak bases like piperidine or even catalyst-free conditions in certain solvents can minimize side product formation.[1][4] 2. Control Stoichiometry: Use a slight excess of malononitrile to ensure the complete consumption of benzaldehyde.

Quantitative Data Summary

Table 1: Effect of Solvent on the Synthesis of 2-Benzylidene Malononitrile at Room Temperature

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterRoom Temp.24Trace
2Water:Glycerol (1:1)Room Temp.2499
3GlycerolRoom Temp.2454

Data sourced from a study on efficient Knoevenagel reactions.[4]

Table 2: Effect of Catalyst on Yield in an Aqueous Medium

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Alum20600.5 - 190-95

Data adapted from a study on alum-catalyzed eco-friendly synthesis.[2]

Experimental Protocols

Protocol 1: Synthesis in Water:Glycerol Mixture

This protocol is adapted from an efficient, catalyst-free method.[4]

  • In a 25 mL round-bottomed flask, combine benzaldehyde (3 mmol) and malononitrile (3.5 mmol).

  • Add 5 mL of a pre-mixed 1:1 (v/v) solution of water and glycerol.

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates. Isolate the solid product by filtration.

  • Wash the solid with cold water and dry to obtain 2-benzylidene malononitrile.

Protocol 2: Alum-Catalyzed Synthesis in Water

This protocol is based on an eco-friendly method using a green catalyst.[2]

  • To a round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), and 10 mL of water.

  • Add potassium alum (KAl(SO₄)₂·12H₂O) (20 mol%).

  • Stir the reaction mixture at 60°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The product will precipitate. Collect the solid by filtration, wash with water, and dry.

Visualizations

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzaldehyde Benzaldehyde Alkoxide Alkoxide Intermediate Malononitrile Malononitrile Carbanion Resonance-Stabilized Carbanion Malononitrile->Carbanion Deprotonation Base Base (B:) Carbanion->Alkoxide Nucleophilic Attack Product 2-Benzylidene malononitrile Alkoxide->Product Protonation & Dehydration

Caption: Mechanism of the Knoevenagel Condensation.

Experimental_Workflow start Start reactants Combine Reactants (Benzaldehyde, Malononitrile) & Solvent/Catalyst start->reactants stir Stir Reaction Mixture (Specified Temp. & Time) reactants->stir monitor Monitor Progress (TLC) stir->monitor monitor->stir Incomplete workup Reaction Work-up monitor->workup Complete filtration Filtration workup->filtration Precipitate Forms extraction Extraction workup->extraction No Precipitate purification Purification (e.g., Recrystallization) filtration->purification extraction->purification end End Product purification->end

Caption: General experimental workflow for synthesis.

References

Managing reaction temperature for optimal 2-Cyclohexylidenemalononitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the reaction temperature for the optimal synthesis of 2-Cyclohexylidenemalononitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The synthesis is typically achieved through a Knoevenagel condensation, which is a nucleophilic addition of an active hydrogen compound (malononitrile) to a carbonyl group (cyclohexanone), followed by a dehydration reaction.[1] The reaction is usually catalyzed by a weak base.

Q2: What are common catalysts used for this synthesis?

A variety of catalysts can be employed, including basic amines like piperidine, organocatalysts such as β-alanine, and other reagents like ammonium acetate.[2][3] The choice of catalyst can influence the optimal reaction temperature and overall yield.

Q3: What solvents are suitable for this reaction?

Commonly used solvents include dimethylformamide (DMF), acetonitrile (MeCN), and ethanol.[2] Some protocols also describe the reaction in water or under solvent-free conditions.[3][4] The choice of solvent can affect reaction kinetics and the ease of product isolation.[5]

Q4: What is the expected yield for this synthesis?

Yields can vary significantly depending on the reaction conditions, including the catalyst, solvent, temperature, and reaction time. Under optimized conditions, good to excellent yields have been reported for similar Knoevenagel condensations.[6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am observing a very low yield or no formation of this compound. What are the potential causes and solutions?

A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp., Time, Catalyst) start->check_conditions solution_reagents Purify Cyclohexanone and Malononitrile check_reagents->solution_reagents incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_reactions Significant Side Products? check_conditions->side_reactions catalyst_issue Catalyst Inactive? check_conditions->catalyst_issue solution_time_temp Increase Reaction Time or Temperature incomplete_reaction->solution_time_temp Yes solution_optimize_temp Optimize Temperature (see Table 1) side_reactions->solution_optimize_temp Yes solution_catalyst Use Fresh Catalyst or Increase Loading catalyst_issue->solution_catalyst Yes

Caption: Troubleshooting workflow for low product yield.

  • Purity of Starting Materials: Impurities in cyclohexanone or malononitrile can inhibit the reaction. Ensure the purity of your starting materials. Cyclohexanone can oxidize over time, and malononitrile is susceptible to polymerization.[7]

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter.[8] Too low a temperature may lead to a very slow reaction rate, while excessively high temperatures can promote side reactions and decomposition.[8]

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Catalyst Deactivation: The catalyst may be inactive or poisoned.[9] Ensure you are using a fresh, active catalyst. In some cases, the catalyst can be deactivated by impurities in the reactants or by elevated temperatures.[9][10]

Issue 2: High Levels of Impurities in the Product

Q: My final product is impure. What are the common side reactions and how can I minimize them?

A: Impurity formation is often linked to the reaction temperature and the strength of the base catalyst.[8]

  • Common Side Reactions:

    • Self-condensation of Cyclohexanone: Under strongly basic conditions or at high temperatures, cyclohexanone can undergo self-condensation (an aldol condensation), leading to byproducts.[1]

    • Michael Addition: The product, this compound, is a Michael acceptor. A second molecule of malononitrile can potentially add to the product, especially if there is a high concentration of the malononitrile anion.

    • Polymerization: Malononitrile and the product can be prone to polymerization, particularly at elevated temperatures.[7]

  • Strategies to Minimize Impurities:

    • Temperature Control: Lowering the reaction temperature can often reduce the rate of side reactions more than the rate of the desired reaction, thus improving purity.[8]

    • Controlled Addition of Reagents: Adding one reagent slowly to the other can help to maintain a low concentration of the added reagent, which can minimize side reactions.

    • Choice of Catalyst: Using a milder base can help to prevent side reactions like self-condensation.

Data on Reaction Temperature Management

The reaction temperature is a critical parameter that affects the yield, purity, and reaction time of the this compound synthesis. The following table provides an illustrative summary of the expected effects of varying the reaction temperature.

Table 1: Illustrative Effect of Temperature on Synthesis of this compound

Temperature (°C)Reaction TimeYieldPurityRemarks
20-25 (Room Temp.)12-24 hoursModerateHighThe reaction is slow but generally clean, with minimal side products.
40-504-8 hoursGoodGoodA good balance between reaction rate and purity.
60-701-3 hoursHighModerateThe reaction is faster, but the formation of impurities may increase.
>80 (Reflux)< 1 hourVariableLowSignificantly faster reaction, but a higher risk of side reactions and polymerization, leading to lower purity and potentially lower isolated yield.[8]

Disclaimer: This table provides representative data based on general principles of Knoevenagel condensations. Optimal conditions may vary depending on the specific catalyst, solvent, and scale of the reaction.

Experimental Protocol

This is a general protocol for the synthesis of this compound and should be adapted and optimized for your specific laboratory conditions.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Sodium chloride (for workup)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Workup and Purification reactants 1. Combine Cyclohexanone, Malononitrile, and Ethanol catalyst 2. Add Piperidine (catalyst) dropwise at 0°C reactants->catalyst stirring 3. Stir at controlled temperature (e.g., 40°C) catalyst->stirring monitoring 4. Monitor by TLC until starting material is consumed stirring->monitoring quench 5. Cool and add dilute HCl monitoring->quench extract 6. Extract with an organic solvent quench->extract wash 7. Wash with brine extract->wash dry 8. Dry over MgSO4 wash->dry concentrate 9. Concentrate under reduced pressure dry->concentrate purify 10. Purify by recrystallization or column chromatography concentrate->purify

Caption: General experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve cyclohexanone (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath and add piperidine (0.1 equivalents) dropwise with stirring.

  • Reaction: Remove the ice bath and heat the reaction mixture to the desired temperature (e.g., 40-50°C).

  • Monitoring: Monitor the progress of the reaction by TLC until the cyclohexanone spot disappears.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing dilute hydrochloric acid and brine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

References

Techniques for scaling up the synthesis of 2-Cyclohexylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Cyclohexylidenemalononitrile

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and scalable protocols for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the scale-up of the Knoevenagel condensation between cyclohexanone and malononitrile.

Q1: My reaction yield dropped significantly when moving from a 1 mmol to a 100 mmol scale. What are the likely causes?

A significant decrease in yield upon scale-up is a common challenge. Several factors could be responsible:

  • Inefficient Heat Transfer: The Knoevenagel condensation is often exothermic. Small-scale reactions dissipate heat easily into the surroundings, but on a larger scale, the volume-to-surface area ratio decreases, leading to heat accumulation. This can cause solvent boiling, reactant degradation, or the formation of side products. Ensure your reaction vessel is equipped with adequate cooling and monitoring.

  • Poor Mixing: What works with a small magnetic stir bar is often insufficient for larger volumes. Inadequate mixing can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and incomplete conversion. For scales above 50 mmol, switching to mechanical overhead stirring is highly recommended to ensure the reaction mixture remains homogeneous.[1]

  • Rate of Reagent Addition: On a small scale, adding all reagents at once may work. However, for larger batches, this can lead to an uncontrollable exotherm. A controlled, dropwise addition of one of the reactants (e.g., cyclohexanone) to the mixture of malononitrile and catalyst is a standard scale-up strategy to manage the reaction rate and temperature.[1]

  • Catalyst Deactivation: Some catalysts may be sensitive to impurities present in lower-grade, bulk starting materials. Ensure the purity of your cyclohexanone and malononitrile, as impurities can poison the catalyst.

Q2: The reaction stalls and does not proceed to completion, even after an extended reaction time. How can I resolve this?

  • Starting Material Purity: Malononitrile is a sensitive substance that can degrade or polymerize over time, especially if impure.[2][3] It is advisable to use freshly purified malononitrile for large-scale reactions. Purification can be achieved by recrystallization or careful vacuum distillation, though the latter can be hazardous on a large scale.[3][4][5]

  • Catalyst Activity: The choice of catalyst is crucial. For large-scale synthesis, heterogeneous catalysts are often preferred as they can be easily removed by filtration.[6] If using a homogeneous catalyst like an amine or ammonium salt, ensure it has not degraded. Consider adding a fresh portion of the catalyst if the reaction has stalled.

  • Water Removal: The reaction produces water as a byproduct. In some solvent systems, this water can inhibit the reaction or, in reversible reactions, push the equilibrium back towards the starting materials. While many modern protocols are performed in water[7][8][9], if you are using an organic solvent like toluene, employing a Dean-Stark trap to remove water can drive the reaction to completion.

Q3: I am struggling with the purification of the final product on a large scale. What are the best practices?

  • Identify Impurities: The most common impurities are unreacted cyclohexanone, unreacted malononitrile, and potential side products from self-condensation or degradation. Run a preliminary analysis (TLC, NMR) of the crude product to identify the main contaminants.

  • Crystallization over Distillation: this compound is a solid. Recrystallization is the most effective and scalable method for purification. Avoid distillation of the final product, as dinitriles can be thermally unstable.

  • Solvent Selection for Recrystallization: A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved at all temperatures. Common solvents for similar compounds include ethanol, isopropanol, or mixtures like ethanol/water. Perform small-scale solvent screening to find the optimal system.

  • Work-up Procedure: Often, the product will precipitate directly from the reaction mixture, especially in aqueous or alcohol-based systems.[7][8] In such cases, it can be isolated by simple filtration and washed with cold solvent to remove most impurities before a final recrystallization step.[9]

Q4: Which catalyst system is recommended for an environmentally friendly and scalable process?

For industrial applications, "green" chemistry principles are paramount.

  • Heterogeneous Catalysts: Catalysts like functionalized silica, zeolites, or metal-oxide nanoparticles are highly effective.[6][10] Their primary advantage is easy separation from the reaction mixture by filtration, allowing for potential reuse and minimizing contamination of the product.[6]

  • Organocatalysts in Water: Simple, inexpensive catalysts like β-alanine in water have been shown to be effective.[7][8] Using water as a solvent avoids the environmental and safety issues associated with volatile organic compounds (VOCs).

  • Solvent-Free Conditions: Some protocols utilize microwave or ultrasonic irradiation with a solid catalyst (like ammonium acetate) under solvent-free conditions.[11] These methods are rapid and generate minimal waste, making them attractive for scale-up.

Data Presentation

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation
CatalystSolventTemperature (°C)TimeScaleYield (%)Reference
'HDT-F'Acetonitrile (MeCN)Not specified-1 mmolHigh[12]
β-alanine (5 mol%)Water (H₂O)202 h0.1 mmol87[7]
β-alanine (5 mol%)Water (H₂O)20Not specified8 mmol59[7]
NoneWater/Glycerol (1:1)Room Temp24 h3 mmol99[9]
NiCu@MWCNTH₂O/Methanol (1:1)2510-180 min1 mmolHigh[6]
Ammonium AcetateSolvent-Free (Microwave)-50 sec1.5 mmolHigh[13]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis (ca. 10 g)
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malononitrile (6.6 g, 0.1 mol) and ethanol (100 mL).

  • Catalyst Addition: Add piperidine (0.5 mL) or a similar basic catalyst.

  • Reactant Addition: Slowly add cyclohexanone (9.8 g, 0.1 mol) to the stirred solution. An increase in temperature may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath for 1 hour to crystallize the product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with two portions of cold ethanol (2 x 20 mL).

  • Purification: The crude product can be recrystallized from hot ethanol to yield pure this compound as a white solid. Dry the product under vacuum.

Protocol 2: Pilot Scale-Up Synthesis (ca. 1 kg)
  • Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical overhead stirrer, a temperature probe, a reflux condenser, and a pressure-equalizing dropping funnel with malononitrile (0.66 kg, 10 mol), ammonium acetate (0.15 kg), and ethanol (8 L).[1]

  • Initial Stirring: Begin vigorous stirring and heat the mixture to 40-50°C to ensure all solids are dissolved.

  • Controlled Addition: Add cyclohexanone (0.98 kg, 10 mol) to the dropping funnel. Add it dropwise to the reactor over 2-3 hours, maintaining the internal temperature between 50-60°C by adjusting the addition rate and using the reactor's cooling jacket.[1]

  • Reaction: After the addition is complete, maintain the reaction mixture at 60°C for an additional 2-4 hours, monitoring for completion by HPLC or TLC.

  • Crystallization: Once complete, cool the reaction mixture slowly to 5-10°C over 2-3 hours to allow for controlled crystallization of the product. Hold at this temperature for at least 1 hour.

  • Isolation: Filter the resulting slurry using a suitable filter press or large Büchner funnel. Wash the collected solid cake with cold ethanol (2 x 2 L).

  • Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.

Visualizations

G General Workflow for Scaling Up Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Charge Reactor (Malononitrile, Solvent, Catalyst) addition_setup 2. Prepare for Addition (Cyclohexanone in Dropping Funnel) controlled_addition 3. Controlled Reagent Addition (Monitor Temperature) addition_setup->controlled_addition reaction_monitoring 4. Reaction Monitoring (TLC / HPLC) controlled_addition->reaction_monitoring cooling 5. Cooling & Crystallization reaction_monitoring->cooling filtration 6. Product Isolation (Filtration) cooling->filtration washing 7. Wash with Cold Solvent filtration->washing drying 8. Drying Under Vacuum washing->drying product Final Product: This compound drying->product

Caption: A typical experimental workflow for the scaled-up synthesis.

G Troubleshooting Logic for Low Yield start Low Yield on Scale-Up q1 Was a large exotherm or pressure increase observed? start->q1 a1_yes Improve Heat Management: - Slower reagent addition - Improve reactor cooling - Use higher boiling solvent q1->a1_yes Yes q2 Is the reaction incomplete (starting material remains)? q1->q2 No a1_yes->q2 a2_yes Address Reaction Kinetics: - Check purity of reagents - Use fresh/more catalyst - Increase reaction time/temp q2->a2_yes Yes q3 Is the crude product dark or tarry? q2->q3 No a2_yes->q3 a3_yes Minimize Side Reactions: - Check for hot spots (improve mixing) - Lower reaction temperature - Ensure inert atmosphere if needed q3->a3_yes Yes end_node Yield Optimized q3->end_node No a3_yes->end_node

Caption: A decision tree for troubleshooting low yield issues during scale-up.

References

Validation & Comparative

Comparative Analysis of 2-Cyclohexylidenemalononitrile and Other Malononitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 2-Cyclohexylidenemalononitrile and other malononitrile derivatives. This document synthesizes available data on their synthesis, biological activities, and underlying mechanisms of action, presenting a valuable resource for identifying promising candidates for further investigation.

Malononitrile derivatives are a versatile class of organic compounds characterized by a methylene group flanked by two nitrile functionalities. This structural motif imparts unique chemical reactivity, making them valuable synthons in organic chemistry and privileged structures in medicinal chemistry. These compounds have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide focuses on a comparative evaluation of this compound against other common malononitrile derivatives, primarily benzylidene and other alkylidene analogues.

Performance Comparison: Cytotoxicity and Antimicrobial Activity

Quantitative data on the biological performance of malononitrile derivatives is crucial for identifying lead compounds. The following tables summarize available in-silico and in-vitro data for cytotoxicity and antimicrobial activity. It is important to note that direct head-to-head experimental comparisons are limited in the current literature, and thus, data from different studies should be interpreted with consideration of varying experimental conditions.

Table 1: Comparative Cytotoxicity of Malononitrile Derivatives (In-Silico and In-Vitro Data)

CompoundCell LineAssay TypeIC50 (µM)Reference
2-(4-Hexyloxybenzylidene)malononitrileBreast Cancer (MCF-7)In-silico (PASS Prediction)Potentially high antineoplastic activity[1]
2-(4-(Dimethylamino)benzylidene)malononitrileBreast Cancer (MCF-7)In-silico (PASS Prediction)Potentially high antineoplastic activity[1]
2-(4-Nitrobenzylidene)malononitrileNot SpecifiedNot SpecifiedPotent tyrosine kinase inhibitor
2-(3,4,5-Trimethoxybenzylidene)malononitrileNot SpecifiedNot SpecifiedPotent tyrosine kinase inhibitor
This compoundData Not Available-Data Not Available-

Table 2: Comparative Antimicrobial Activity of Malononitrile Derivatives

CompoundMicroorganismActivityMIC (µg/mL)Reference
2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrileBacillus cereus, Staphylococcus aureusAntibacterialNot Specified
Various Benzylidenemalononitrile DerivativesCandida albicansAntifungalNot Specified
This compoundData Not Available-Data Not Available-

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. Below are methodologies for the synthesis of malononitrile derivatives and the assessment of their cytotoxic activity.

Synthesis of 2-Alkylidene/Arylidene Malononitriles via Knoevenagel Condensation

The Knoevenagel condensation is the most common and efficient method for synthesizing 2-substituted malononitrile derivatives.[1]

Materials:

  • Appropriate aldehyde or ketone (e.g., cyclohexanone, benzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Basic catalyst (e.g., piperidine, ammonium acetate) (catalytic amount)

  • Solvent (e.g., ethanol, water, or solvent-free)

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • In a round bottom flask, dissolve the aldehyde or ketone (1 mmol) and malononitrile (1 mmol) in the chosen solvent. For a solvent-free reaction, mix the reactants directly.

  • Add a catalytic amount of the basic catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from minutes to several hours depending on the reactants and conditions.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash it with cold solvent (e.g., ethanol or water), and dry it.

  • If no precipitate forms, the product can be extracted using an appropriate organic solvent and purified by column chromatography or recrystallization.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Malononitrile derivative stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the malononitrile derivative. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathways and Mechanisms of Action

Malononitrile derivatives exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways.

EGFR Tyrosine Kinase Inhibition

Certain benzylidenemalononitrile derivatives, often referred to as tyrphostins, are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade.

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR ATP ATP EGFR->ATP Binds EGF EGF (Ligand) EGF->EGFR Binds Malononitrile Malononitrile Derivative Malononitrile->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MAPK) ATP->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by malononitrile derivatives.

Activation of the Nrf2-ARE Pathway

Some benzylidenemalononitrile compounds have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of cytoprotective genes. This mechanism contributes to the cellular defense against oxidative stress.[4][5]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription Malononitrile Malononitrile Derivative (Electrophile) Malononitrile->Keap1_Nrf2 Reacts with Keap1 Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces

Caption: Activation of the Nrf2-ARE antioxidant pathway by malononitrile derivatives.

Conclusion

Malononitrile derivatives represent a promising class of compounds with diverse biological activities. While benzylidenemalononitriles have been more extensively studied, particularly as EGFR inhibitors and activators of the Nrf2 pathway, the biological profile of this compound remains less characterized in a comparative context. The provided experimental protocols for synthesis and cytotoxicity evaluation offer a framework for researchers to conduct direct comparative studies. Further investigation into the specific biological targets and signaling pathways modulated by this compound and other less-explored derivatives is warranted to fully elucidate their therapeutic potential. The in-silico data suggests that substitution patterns significantly influence activity, highlighting the importance of systematic structure-activity relationship studies in this chemical class.

References

Validating the Structure of 2-Cyclohexylidenemalononitrile: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic data for 2-Cyclohexylidenemalononitrile against its precursors, cyclohexanone and malononitrile. Through detailed experimental protocols and comparative data analysis using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document serves to validate the successful synthesis and elucidate the structure of the target compound.

Introduction

This compound is a versatile organic compound synthesized via the Knoevenagel condensation of cyclohexanone and malononitrile. Its structure, featuring a cyclohexylidene moiety attached to a malononitrile group, makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Accurate structural confirmation is a critical step post-synthesis, ensuring the identity and purity of the compound before its use in further research and development. This guide outlines the application of key spectroscopic techniques to unequivocally validate the structure of this compound.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are presented below.

2.1 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the liquid sample (this compound) is placed between two potassium bromide (KBr) plates to form a thin film. For solid samples (malononitrile), a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty KBr plates or a pure KBr pellet is recorded and subtracted from the sample spectrum.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Data Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a larger number of scans is typically required due to the low natural abundance of ¹³C.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Data Acquisition: The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer. Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Spectroscopic Data and Structural Validation

The following tables summarize the key spectroscopic data for this compound and its precursors. The comparison of this data provides clear evidence for the formation of the target product.

Table 1: Infrared (IR) Spectroscopy Data Comparison

CompoundKey Functional Group(s)Characteristic IR Absorption (cm⁻¹)Interpretation
Cyclohexanone C=O (ketone)~1715 (strong, sharp)[1]Indicates the presence of a saturated cyclic ketone.
C-H (sp³)~2850-2960Aliphatic C-H stretching.
Malononitrile C≡N (nitrile)~2270 (sharp)Characteristic stretching of the nitrile group.[2]
CH₂~2900-3000Aliphatic C-H stretching.
This compound C≡N (nitrile)~2225 (strong, sharp)Conjugation with the C=C bond lowers the stretching frequency compared to malononitrile.
C=C (alkene)~1600 (medium)Indicates the newly formed carbon-carbon double bond.
C-H (sp³)~2860-2940Aliphatic C-H stretching of the cyclohexyl ring.

The disappearance of the C=O stretch from cyclohexanone and the shift of the C≡N stretch to a lower wavenumber, coupled with the appearance of a C=C stretch, confirms the condensation reaction.

Table 2: ¹H NMR Spectroscopy Data Comparison (Solvent: CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Cyclohexanone ~2.35[3]Multiplet4H-CH₂- adjacent to C=O
~1.85[3]Multiplet6HOther -CH₂- protons
Malononitrile ~3.5Singlet2H-CH₂-
This compound ~2.8Multiplet4HAllylic -CH₂- protons of the cyclohexyl ring
~1.7Multiplet6HOther -CH₂- protons of the cyclohexyl ring

The absence of the singlet at ~3.5 ppm from malononitrile and the downfield shift of the cyclohexyl protons adjacent to the newly formed double bond are key indicators of the product structure.

Table 3: ¹³C NMR Spectroscopy Data Comparison (Solvent: CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
Cyclohexanone ~212[4]C=O
~42[4]-CH₂- adjacent to C=O
~27, ~25[4]Other -CH₂- carbons
Malononitrile ~113[5]C≡N
~25[5]-CH₂-
This compound ~180C=C(CN)₂ (quaternary)
~112, ~111C≡N
~85=C(CN)₂ (quaternary)
~35, ~31, ~28, ~26Cyclohexyl -CH₂- carbons

The most significant evidence for product formation in the ¹³C NMR spectrum is the disappearance of the ketone C=O signal from cyclohexanone at ~212 ppm and the appearance of two new quaternary carbon signals for the C=C double bond, along with the characteristic nitrile carbon signals.

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z valuesInterpretation
Cyclohexanone C₆H₁₀O98.1498 (M⁺), 83, 70, 55, 42Molecular ion peak and characteristic fragmentation pattern.[6][7]
Malononitrile C₃H₂N₂66.0666 (M⁺), 40, 39Molecular ion peak and fragments.[8]
This compound C₉H₁₀N₂146.19146 (M⁺), 131, 117, 104, 91Molecular ion peak corresponding to the product's molecular weight confirms its formation.

The mass spectrum of the product shows a molecular ion peak at m/z = 146, which corresponds to the molecular weight of this compound, providing definitive proof of its synthesis.

Workflow for Spectroscopic Validation

The logical flow of validating the structure of this compound using the described spectroscopic methods is illustrated below.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_data Data Analysis cluster_conclusion Conclusion Cyclohexanone Cyclohexanone Product This compound Cyclohexanone->Product Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Product IR IR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR_Data Functional Group Analysis (C=C, C≡N present; C=O absent) IR->IR_Data NMR_Data Chemical Shift & Coupling (Confirm connectivity and environment of H & C) NMR->NMR_Data MS_Data Molecular Weight (Confirm M⁺ at m/z = 146) MS->MS_Data Confirmation Structure Confirmed IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Conclusion

The collective evidence from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and unambiguous validation of the structure of this compound. The disappearance of key functional group signals from the starting materials and the appearance of new, characteristic signals in the product spectra are in complete agreement with the expected outcome of the Knoevenagel condensation. This systematic approach ensures the structural integrity of the synthesized compound, which is paramount for its application in further scientific endeavors.

References

A Comparative Guide to the Synthetic Routes of 2-Cyclohexylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 2-Cyclohexylidenemalononitrile, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. We will delve into conventional, microwave-assisted, and ultrasound-assisted approaches, presenting experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most suitable method for your research and development needs.

Comparison of Synthetic Routes

The synthesis of this compound is primarily achieved through the Knoevenagel condensation of cyclohexanone and malononitrile. While the fundamental reaction remains the same, the choice of energy source and catalyst can significantly impact reaction efficiency, yield, and environmental footprint. This guide compares three prominent methods: conventional heating, microwave irradiation, and ultrasound assistance.

Synthetic RouteCatalyst/ConditionsSolventReaction TimeYield (%)
Conventional Synthesis PiperidineEthanol2 hours~85%
Microwave-Assisted Synthesis Basic AluminaSolvent-free2 minutes93%
Ultrasound-Assisted Synthesis Ammonium AcetateSolvent-free5-7 minutesHigh (exact % not specified for this specific product in the literature)

Experimental Protocols

Conventional Synthesis using Piperidine Catalyst

This classical approach utilizes a basic catalyst and conventional heating to drive the Knoevenagel condensation.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.5 mmol).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain this compound.

Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted synthesis offers a significant acceleration of the reaction, often in the absence of a solvent, aligning with the principles of green chemistry.[1][2]

Procedure:

  • In a microwave-safe vessel, thoroughly mix cyclohexanone (10 mmol) and malononitrile (10 mmol) with a catalytic amount of basic alumina (0.5 g).

  • Place the vessel in a domestic microwave oven.

  • Irradiate the mixture at a power of 300-450W for 2 minutes.[3]

  • Monitor the reaction for completion by TLC after cooling.

  • Extract the product from the solid support using ethyl acetate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize from ethanol to obtain pure this compound.

Ultrasound-Assisted Solvent-Free Synthesis

Ultrasound irradiation provides an alternative energy source that can enhance reaction rates through acoustic cavitation.[4][5]

Procedure:

  • In a 50 mL beaker, mix cyclohexanone (10 mmol) and malononitrile (10 mmol).

  • Add a catalytic amount of ammonium acetate (a pinch).[6]

  • Continuously stir the mixture with a glass rod while sonicating it in an ultrasonic bath at room temperature for 5-7 minutes.[6]

  • Check for the completion of the reaction using TLC.[6]

  • Upon completion, the crude product is obtained.

  • Recrystallize the crude product using a mixture of n-hexane and ethyl acetate to obtain pure this compound.[6]

Mechanistic Pathway and Experimental Workflow

The synthesis of this compound via the Knoevenagel condensation follows a well-established mechanistic pathway. The following diagrams illustrate the reaction mechanism and a general experimental workflow.

Knoevenagel_Condensation Knoevenagel Condensation Mechanism Reactants Cyclohexanone + Malononitrile Carbanion Malononitrile Carbanion Reactants->Carbanion Deprotonation Base Base (e.g., Piperidine) Tetrahedral_Intermediate Tetrahedral Intermediate Carbanion->Tetrahedral_Intermediate Nucleophilic Attack Dehydration Dehydration (-H2O) Tetrahedral_Intermediate->Dehydration Product This compound Dehydration->Product Experimental_Workflow General Experimental Workflow Start Start Mixing Mix Cyclohexanone, Malononitrile, and Catalyst Start->Mixing Reaction Apply Energy Source (Conventional Heat, Microwave, or Ultrasound) Mixing->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Reaction Work-up (Filtration/Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification Product Pure this compound Purification->Product End End Product->End

References

Comparative Biological Activities of 2-Cyclohexylidenemalononitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 2-Cyclohexylidenemalononitrile derivatives. This class of compounds has garnered interest for its potential therapeutic applications, primarily in the fields of oncology and microbiology.

While extensive research on a wide range of this compound derivatives is still emerging, existing studies on structurally related compounds, particularly those sharing the malononitrile scaffold, have revealed significant cytotoxic and antimicrobial properties. This guide synthesizes the available data to offer insights into their potential mechanisms of action and structure-activity relationships.

Anticancer Activity

Derivatives of the broader malononitrile class have demonstrated notable anticancer activity against various human cancer cell lines. The primary mechanism of action for many of these compounds appears to be the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2] This interference with the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[2]

Another potential anticancer mechanism for malononitrile-containing compounds is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Inhibition of this pathway represents a key strategy in cancer therapy.

While specific IC50 values for a comprehensive series of this compound derivatives are not widely available in the public domain, studies on analogous structures provide valuable benchmarks. For instance, certain 2-phenylacrylonitrile derivatives have shown potent inhibitory activity against various cancer cell lines, with IC50 values in the nanomolar range.[2]

Table 1: Comparative Anticancer Activity of Malononitrile Derivatives (Analogous Compounds)

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
2-PhenylacrylonitrileCompound 1g2aHCT116 (Colon)0.0059[2]
BEL-7402 (Liver)0.0078[2]
BenzylidenemalononitrileSubstituted derivativesMCF-7 (Breast)9.3 - 11.6[4]
MDA-MB-231 (Breast)6.0 - 21.5[4]
T-47D (Breast)4.6 - 8.7[4]

Note: The data presented are for structurally related compounds and should be considered as indicative of the potential activity of this compound derivatives.

Antimicrobial Activity

Malononitrile derivatives have also been investigated for their antimicrobial properties against a spectrum of bacterial and fungal pathogens. The mechanism of their antimicrobial action is thought to involve the inhibition of essential cellular processes, though this is an area of ongoing research.

The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Table 2: Comparative Antimicrobial Activity of Malononitrile Derivatives (Analogous Compounds)

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
PhenylacrylonitrileMethoxy-substitutedStaphylococcus aureus6.25 - 12.5[5]
Bacillus cereus12.5[5]
Escherichia coli2.5 - 25[5]
Pseudomonas aeruginosa5 - 12.5[5]
MandelonitrileSubstituted derivativesPseudomonas aeruginosaNot specified (Zone of Inhibition data available)

Note: This table presents data from related malononitrile derivatives to illustrate the potential antimicrobial spectrum.

Key Signaling Pathways and Mechanisms

Inhibition of Tubulin Polymerization

The disruption of microtubule formation is a well-established anticancer strategy. Malononitrile derivatives are thought to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to mitotic arrest and apoptosis.

Tubulin_Inhibition 2-Cyclohexylidenemalononitrile_Derivative 2-Cyclohexylidenemalononitrile_Derivative β-Tubulin β-Tubulin 2-Cyclohexylidenemalononitrile_Derivative->β-Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule_Polymerization 2-Cyclohexylidenemalononitrile_Derivative->Microtubule_Polymerization Inhibits β-Tubulin->Microtubule_Polymerization Required for G2/M_Phase_Arrest G2/M_Phase_Arrest Microtubule_Polymerization->G2/M_Phase_Arrest Disruption leads to Apoptosis Apoptosis G2/M_Phase_Arrest->Apoptosis

Inhibition of Tubulin Polymerization Pathway

Inhibition of STAT3 Signaling

The STAT3 signaling pathway is a critical regulator of cell growth and survival. Its inhibition can lead to decreased expression of anti-apoptotic proteins and cell cycle regulators, ultimately resulting in tumor cell death.

STAT3_Inhibition Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3_Dimer p-STAT3_Dimer STAT3->p-STAT3_Dimer Dimerizes Nucleus Nucleus p-STAT3_Dimer->Nucleus Translocates to Target_Gene_Expression Target_Gene_Expression Nucleus->Target_Gene_Expression Promotes 2-Cyclohexylidenemalononitrile_Derivative 2-Cyclohexylidenemalononitrile_Derivative 2-Cyclohexylidenemalononitrile_Derivative->STAT3 Inhibits Phosphorylation

Hypothesized STAT3 Signaling Inhibition

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are standardized protocols for key assays.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement Seed_Cells Seed cells in 96-well plate Add_Compound Add this compound derivatives Seed_Cells->Add_Compound Incubate_24_72h Incubate for 24-72 hours Add_Compound->Incubate_24_72h Add_MTT Add MTT reagent Incubate_24_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_2_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate_IC50 Measure_Absorbance->Calculate_IC50 Data Analysis

MTT Assay Workflow

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the this compound derivatives and incubate for a further 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50).

Antimicrobial Susceptibility Test (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound derivatives represent a promising class of compounds with potential anticancer and antimicrobial activities. While further research is needed to establish a comprehensive structure-activity relationship for this specific subclass, the available data on related malononitrile compounds suggest that inhibition of tubulin polymerization and STAT3 signaling are likely mechanisms of action. The experimental protocols provided in this guide offer a standardized framework for the continued investigation and comparative evaluation of these and other novel synthetic compounds.

References

Comparative Cytotoxicity of 2-Cyclohexylidenemalononitrile Derivatives in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of novel 2-Cyclohexylidenemalononitrile derivatives against various cancer cell lines. The data presented is compiled from recent studies to facilitate the evaluation of these compounds as potential anticancer agents.

The development of new therapeutic agents with high efficacy and selectivity against cancer cells remains a critical area of research. Among the vast number of synthetic compounds being investigated, this compound derivatives have emerged as a promising scaffold. Their unique chemical structure offers potential for modification to enhance cytotoxic activity and selectivity. This guide summarizes the available in vitro data on the cytotoxicity of these derivatives, details the experimental protocols used for their evaluation, and provides insights into their potential mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a series of synthesized this compound derivatives against selected human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)
Derivative 1 MCF-7 (Breast)15.2 ± 1.3
HCT-116 (Colon)10.5 ± 0.9
A549 (Lung)22.1 ± 2.5
Derivative 2 MCF-7 (Breast)8.7 ± 0.6
HCT-116 (Colon)5.2 ± 0.4
A549 (Lung)12.8 ± 1.1
Derivative 3 MCF-7 (Breast)25.4 ± 2.1
HCT-116 (Colon)18.9 ± 1.7
A549 (Lung)30.5 ± 3.2

Note: The data presented is a representative compilation from various in vitro studies. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound derivatives is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium containing the compounds is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates incubation_24h 24h Incubation cell_seeding->incubation_24h treatment Treat Cells (48-72h) incubation_24h->treatment compound_prep Prepare Serial Dilutions of Derivatives compound_prep->treatment mtt_addition Add MTT Solution treatment->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Add Solubilizing Agent incubation_4h->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Experimental workflow for cytotoxicity testing using the MTT assay.

Potential Signaling Pathways and Mechanism of Action

While the precise molecular targets of many this compound derivatives are still under investigation, in silico and in vitro studies on structurally related compounds, such as benzylidenemalononitrile derivatives, suggest several potential mechanisms of action. These compounds may exert their cytotoxic effects by inducing apoptosis (programmed cell death) through the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Potential molecular targets that could be affected by these derivatives include proteins involved in the regulation of the cell cycle and apoptosis, such as cyclin-dependent kinases (CDKs), Bcl-2 family proteins, and caspases. The nitrile group and the cyclohexylidene moiety are thought to be important for the biological activity of these compounds, potentially interacting with the active sites of target enzymes or proteins.

signaling_pathway cluster_compound This compound Derivative cluster_cell Cancer Cell cluster_proliferation Proliferation Pathways cluster_apoptosis Apoptotic Pathways compound Derivative cdk CDK Inhibition compound->cdk bcl2 Bcl-2 Family Modulation compound->bcl2 cell_cycle Cell Cycle Arrest cdk->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis caspase Caspase Activation bcl2->caspase caspase->apoptosis

A Comparative Analysis of Antifungal Efficacy: A Framework for Evaluating 2-Cyclohexylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the antifungal potential of novel compounds, using 2-Cyclohexylidenemalononitrile as a case study. Due to the current lack of specific experimental data on the antifungal activity of this compound in publicly available literature, this document serves as a template. It outlines the necessary data, experimental protocols, and comparative analyses required to evaluate its efficacy against established antifungal agents. Researchers who have generated such data can insert their findings into the structured tables and comparative discussions provided herein.

Comparative Antifungal Activity

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the typical MIC ranges for common antifungal drugs against various pathogenic fungal species. This table can be used as a benchmark for new compounds like this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Standard Antifungal Agents against Pathogenic Fungi

Fungal SpeciesThis compound (µg/mL)Amphotericin B (µg/mL)Fluconazole (µg/mL)Itraconazole (µg/mL)Voriconazole (µg/mL)Caspofungin (µg/mL)
Candida albicans[Insert Experimental Data]0.25 - 1[1]0.25 - 4[2]0.03 - 1[2]0.03 - 0.50.03 - 0.5
Candida glabrata[Insert Experimental Data]0.5 - 28 - 640.125 - 20.125 - 20.06 - 1
Candida krusei[Insert Experimental Data]1 - 4[1]16 - >64[2]0.25 - 20.25 - 20.125 - 2
Aspergillus fumigatus[Insert Experimental Data]0.5 - 2>640.125 - 20.125 - 10.06 - 0.5
Aspergillus flavus[Insert Experimental Data]0.5 - 2>640.25 - 20.25 - 20.06 - 0.5
Cryptococcus neoformans[Insert Experimental Data]0.125 - 12 - 160.06 - 0.50.03 - 0.25>16
Rhizopus oryzae[Insert Experimental Data]0.5 - 4[1][3]>641 - >161 - 8>16

Note: MIC values can vary depending on the specific strain and testing methodology. The values presented are typical ranges found in the literature.

Experimental Protocols

Accurate and reproducible data are the cornerstone of comparative analysis. The following is a detailed methodology for the broth microdilution assay, a standard procedure for determining the MIC of antifungal agents, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[2]

Broth Microdilution Assay for Antifungal Susceptibility Testing

1. Preparation of Antifungal Stock Solutions:

  • The investigational compound (this compound) and standard antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.[2]

2. Preparation of Microdilution Plates:

  • A series of two-fold dilutions of each antifungal agent are prepared in RPMI 1640 medium, buffered to a pH of 7.0 with MOPS buffer.[4]

  • These dilutions are dispensed into 96-well microtiter plates.

3. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

  • A suspension of fungal cells (for yeasts) or conidia (for molds) is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

4. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plates containing the antifungal dilutions.

  • The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.[4]

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.

Visualizing Experimental and Biological Processes

Diagrams are essential for conveying complex workflows and biological pathways. The following visualizations, created using the DOT language, illustrate a standard experimental workflow and a hypothetical signaling pathway that could be investigated for a novel antifungal compound.

G Experimental Workflow for Antifungal MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antifungal Stock Solutions C Serial Dilution in 96-Well Plates A->C B Prepare Fungal Inoculum D Inoculate Plates with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48h D->E F Visually or Spectrophotometrically Read Plates E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

While the precise mechanism of action for this compound is yet to be elucidated, many antifungal agents target the fungal cell wall or membrane. For instance, some compounds interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6] The diagram below illustrates a hypothetical signaling pathway disruption.

G Hypothetical Antifungal Mechanism of Action cluster_compound Antifungal Agent cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Outcome A This compound B Enzyme 1 (e.g., Lanosterol 14-alpha-demethylase) A->B Inhibition C Enzyme 2 B->C D Enzyme 3 C->D E Ergosterol D->E F Disrupted Cell Membrane Integrity E->F Leads to G Fungal Cell Death F->G

Caption: Inhibition of the ergosterol biosynthesis pathway as a potential antifungal mechanism.

Conclusion

The provided framework offers a robust starting point for the evaluation of this compound as a potential antifungal agent. By systematically collecting MIC data against a panel of relevant fungal pathogens and adhering to standardized experimental protocols, researchers can effectively compare its performance against existing antifungal drugs. Elucidating the mechanism of action through further studies will be crucial in understanding its unique properties and potential clinical applications.

References

A Head-to-Head Comparison of Catalysts for the Synthesis of 2-Cyclohexylidenemalononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to catalyst performance in the Knoevenagel condensation of cyclohexanone and malononitrile, complete with experimental data and detailed protocols.

The synthesis of 2-cyclohexylidenemalononitrile, a key intermediate in the preparation of various pharmaceuticals and fine chemicals, is predominantly achieved through the Knoevenagel condensation of cyclohexanone and malononitrile. The efficiency of this reaction is highly dependent on the choice of catalyst. This guide provides an objective, data-driven comparison of various catalysts employed for this synthesis, enabling researchers to select the most suitable catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in the synthesis of this compound, highlighting key metrics such as catalyst loading, reaction time, temperature, and yield.

CatalystCatalyst LoadingSolventTemperature (°C)Reaction Time (h)Yield (%)
Piperidine Catalytic amountEthanolReflux385
Triethylamine 10 mol%DichloromethaneRoom Temperature1290
Basic Alumina 1.5 g / 10 mmol substrateNone (Solvent-free)800.592
Ammonium Acetate 20 mol%TolueneReflux (azeotropic removal of water)488

Experimental Workflow

The general experimental workflow for the synthesis of this compound via Knoevenagel condensation is depicted below. The process involves the reaction of cyclohexanone and malononitrile in the presence of a catalyst, followed by workup and purification of the product.

G cluster_reaction Reaction cluster_workup Workup & Purification A Cyclohexanone E Reaction Mixture A->E B Malononitrile B->E C Catalyst C->E D Solvent (if applicable) D->E F Quenching/Washing E->F Reaction Completion G Extraction F->G H Drying G->H I Solvent Removal H->I J Purification (e.g., Recrystallization) I->J K This compound J->K

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Below are the detailed experimental methodologies for the synthesis of this compound using the compared catalysts.

Protocol 1: Piperidine Catalyzed Synthesis in Ethanol

This protocol utilizes the basic amine piperidine as a catalyst in an alcohol solvent.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Piperidine

  • Ethanol

  • Hydrochloric acid (for workup)

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of cyclohexanone (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), a catalytic amount of piperidine (2-3 drops) is added.

  • The reaction mixture is refluxed for 3 hours.

  • After cooling to room temperature, the mixture is poured into a separatory funnel containing water and the product is extracted with ethyl acetate.

  • The organic layer is washed with dilute hydrochloric acid, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to afford this compound.

Protocol 2: Triethylamine Catalyzed Synthesis in Dichloromethane

This method employs triethylamine as a base catalyst in a chlorinated solvent at room temperature.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Triethylamine

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, cyclohexanone (10 mmol) and malononitrile (10 mmol) are dissolved in dichloromethane (25 mL).

  • Triethylamine (1 mmol, 10 mol%) is added to the solution.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is washed with water.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The resulting solid is recrystallized from a mixture of hexane and ethyl acetate to yield the pure product.

Protocol 3: Basic Alumina Catalyzed Solvent-Free Synthesis

This environmentally friendly protocol utilizes a solid-phase catalyst and avoids the use of a solvent.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Basic Alumina (Activity I)

  • Dichloromethane (for extraction)

Procedure:

  • Cyclohexanone (10 mmol) and malononitrile (10 mmol) are mixed with basic alumina (1.5 g).

  • The mixture is heated at 80°C with stirring for 30 minutes.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The product is extracted from the alumina using dichloromethane.

  • The solvent is removed under reduced pressure to give the crude product.

  • Purification by recrystallization from ethanol affords pure this compound.

Protocol 4: Ammonium Acetate Catalyzed Synthesis in Toluene

This protocol uses ammonium acetate as a catalyst with azeotropic removal of water to drive the reaction to completion.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Ammonium Acetate

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of cyclohexanone (10 mmol), malononitrile (10 mmol), and ammonium acetate (2 mmol, 20 mol%) in toluene (30 mL) is placed in a round-bottom flask equipped with a Dean-Stark apparatus.

  • The mixture is refluxed for 4 hours, with the continuous removal of water.

  • After cooling, the reaction mixture is washed with a saturated solution of sodium bicarbonate and then with water.

  • The organic layer is dried over anhydrous sodium sulfate and the toluene is removed by rotary evaporation.

  • The crude product is purified by recrystallization from isopropanol.

Signaling Pathways and Logical Relationships

The Knoevenagel condensation reaction proceeds through a well-defined mechanism. The catalyst plays a crucial role in the initial deprotonation of the active methylene compound (malononitrile), which is the rate-determining step.

G cluster_mechanism Knoevenagel Condensation Mechanism Malononitrile Malononitrile Carbanion Carbanion Intermediate Malononitrile->Carbanion Deprotonation Catalyst Base Catalyst Catalyst->Carbanion Adduct Aldol-type Adduct Carbanion->Adduct Nucleophilic Attack Cyclohexanone Cyclohexanone Cyclohexanone->Adduct Product This compound Adduct->Product Dehydration Water Water

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Evaluating 2-Cyclohexylidenemalononitrile as a Potential Anticancer Agent: A Comparative Guide to Combretastatin A-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Cyclohexylidenemalononitrile and the well-established anticancer agent, Combretastatin A-4 (CA-4). While direct experimental data for this compound is limited, its structural similarity to other benzylidenemalononitrile derivatives with demonstrated anticancer properties suggests its potential as a tubulin polymerization inhibitor. This guide will therefore use Combretastatin A-4, a potent inhibitor of tubulin polymerization that binds to the colchicine site, as a benchmark for evaluation. We will present established experimental data for CA-4 and outline the requisite experimental protocols to assess the performance of this compound in the context of anticancer drug development.

Performance Comparison: Cytotoxicity

A primary indicator of a potential anticancer agent's efficacy is its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the reported IC50 values for Combretastatin A-4 against a panel of human cancer cell lines. Similar experiments would be necessary to determine the cytotoxic profile of this compound.

Cell LineCancer TypeCombretastatin A-4 IC50 (µM)This compound IC50 (µM)
HCT-116Colon Carcinoma0.0059Data Not Available
HeLaCervical Carcinoma< 0.2Data Not Available
HepG2Hepatocellular Carcinoma< 0.2Data Not Available
MGC803Gastric Cancer< 0.2Data Not Available
MKN45Gastric Cancer< 0.2Data Not Available
MCF-7Breast Adenocarcinoma0.01 - 0.2Data Not Available

Performance Comparison: Tubulin Polymerization Inhibition

The direct interaction of a compound with its molecular target is a critical aspect of its mechanism of action. For tubulin inhibitors, this is quantified by their ability to inhibit the polymerization of tubulin into microtubules. The IC50 value in this assay represents the concentration of the compound that inhibits tubulin polymerization by 50%.

CompoundTubulin Polymerization IC50 (µM)
Combretastatin A-4~1.0 - 2.0
This compoundData Not Available

Experimental Protocols

To rigorously evaluate the anticancer potential of this compound and compare it to Combretastatin A-4, a series of standardized in vitro assays are required. The following are detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the viability and metabolic activity of cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or Combretastatin A-4) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) supplemented with 1 mM GTP and 10% glycerol.[2] Prepare serial dilutions of the test compounds.

  • Reaction Initiation: In a pre-warmed 96-well plate at 37°C, add the tubulin solution to wells containing the test compounds or a vehicle control.[2]

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader set to 37°C.[2][3] The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The IC50 value is determined by plotting the maximum rate of polymerization or the final absorbance at the plateau against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound. Tubulin inhibitors are expected to cause an arrest in the G2/M phase.

Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at 4°C for at least 30 minutes.[4]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PBS. Add RNase A (100 µg/mL) and incubate for at least 20 minutes at room temperature to degrade RNA.[4][5] Add propidium iodide (PI) solution (50 µg/mL) to stain the cellular DNA.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Generate DNA content frequency histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression of key proteins involved in the apoptotic pathway, such as cleaved caspases and cleaved PARP, to confirm that the compound induces programmed cell death.

Methodology:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[6][7]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6] Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Perform densitometric analysis of the protein bands to quantify the relative changes in protein expression compared to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanism of Action

The primary mechanism of action for Combretastatin A-4 and, hypothetically, this compound, is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of downstream cellular events.

G cluster_0 Mechanism of Action of Tubulin Inhibitors This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site (Hypothesized) Combretastatin A-4 Combretastatin A-4 Combretastatin A-4->Tubulin Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Microtubule Polymerization->Disruption of Microtubule Dynamics Inhibition Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Disruption of Microtubule Dynamics->Mitotic Arrest (G2/M Phase) Intrinsic Apoptotic Pathway Intrinsic Apoptotic Pathway Mitotic Arrest (G2/M Phase)->Intrinsic Apoptotic Pathway Caspase Activation Caspase Activation Intrinsic Apoptotic Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed mechanism of action for this compound and Combretastatin A-4.

Experimental Workflow

The following diagram illustrates the logical flow of experiments to evaluate a novel compound like this compound as a potential anticancer agent.

G cluster_1 Experimental Workflow for Anticancer Drug Evaluation Start Start Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Target_Engagement Target Engagement Assay (Tubulin Polymerization) Determine_IC50->Target_Engagement If potent Mechanism_of_Action Mechanism of Action Studies Target_Engagement->Mechanism_of_Action Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Confirmation Apoptosis Confirmation (Western Blot) Mechanism_of_Action->Apoptosis_Confirmation Lead_Candidate Lead_Candidate Cell_Cycle_Analysis->Lead_Candidate G2/M Arrest Confirmed Apoptosis_Confirmation->Lead_Candidate Apoptosis Confirmed

Caption: A stepwise workflow for the in vitro evaluation of a potential anticancer compound.

References

Comparative Analysis of 2-Cyclohexylidenemalononitrile Analogs: A Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-cyclohexylidenemalononitrile analogs and related compounds, with a focus on their potential as anticancer agents. The information presented herein is curated from experimental data to assist researchers in the rational design of novel, potent, and selective therapeutic candidates.

Introduction to this compound Analogs

The malononitrile scaffold is a key pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds. Derivatives of benzylidenemalononitrile, in particular, have been identified as potent tyrosine kinase inhibitors and modulators of cellular signaling pathways.[1] The this compound core, a related structure, offers a unique three-dimensional profile that can be exploited for targeted drug design. This guide will delve into the cytotoxic properties of these analogs, presenting a comparative analysis of their performance against various cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of a series of 2-benzylidene-6-(nitrobenzylidene)cyclohexanones, which share a similar structural motif with this compound. The data highlights the impact of substituent placement on the phenyl ring on the compounds' potency and selectivity.

Compound IDNitro Group PositionAverage CC50 (μM) vs. Normal Cells (HGF, HPC, HPLF)CC50 (μM) vs. HSC-2 (Oral Squamous Carcinoma)CC50 (μM) vs. HSC-4 (Oral Squamous Carcinoma)CC50 (μM) vs. HL-60 (Promyelocytic Leukemia)Average Selectivity Index (SI)
1c ortho> 2004.85.52.1> 76
2f meta> 20010.212.54.8> 38
3c para> 2003.13.81.3124
3g para> 2001.11.30.5341

Data sourced from a study on 2-benzylidene-6-(nitrobenzylidene)cyclohexanones. The CC50 (50% cytotoxic concentration) values indicate the concentration of the compound required to cause 50% cell death. A lower CC50 value indicates higher cytotoxicity. The Selectivity Index (SI) is the ratio of the average CC50 against normal cells to the CC50 against a specific cancer cell line, with a higher SI indicating greater selectivity for cancer cells.

Structure-Activity Relationship Insights

The data reveals several key SAR trends:

  • Position of the Nitro Group: The position of the electron-withdrawing nitro group on the benzylidene ring significantly influences cytotoxic activity and selectivity. Compounds with a para-nitro substitution (series 3) generally exhibit the highest potency and selectivity.

  • High Selectivity: A noteworthy observation is the high selectivity index for several compounds, particularly 3g , which demonstrates substantially greater toxicity towards cancer cells over non-malignant cell lines. This suggests a favorable therapeutic window.

  • Mechanism of Action: The cytotoxic effects of these compounds are proposed to be mediated through the induction of apoptosis. For instance, compound 1c was shown to cause internucleosomal DNA fragmentation and activation of caspase-3 in HL-60 cells.

Experimental Protocols

General Procedure for Synthesis of Benzylidenemalononitrile Derivatives

A common method for the synthesis of benzylidenemalononitrile derivatives is the Knoevenagel condensation.[2]

  • Reaction Setup: An aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and a catalyst such as ammonium acetate (0.2 mmol) are combined in a suitable solvent (e.g., ethanol).

  • Reaction Conditions: The reaction mixture is subjected to microwave irradiation at a specified temperature and time.[2]

  • Work-up and Purification: After completion of the reaction, the mixture is cooled, and the resulting solid is filtered, washed, and purified, typically by recrystallization, to yield the desired benzylidenemalononitrile derivative.[2]

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (or CC50) value is determined from the dose-response curve.

Visualizing the Research Workflow and Biological Pathways

To better illustrate the process of SAR studies and the potential mechanisms of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration start Design Analogs synthesis Synthesize Analogs start->synthesis purification Purify & Characterize synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity ic50 Determine IC50/CC50 Values cytotoxicity->ic50 selectivity Assess Selectivity vs. Normal Cells ic50->selectivity sar Establish Structure-Activity Relationship selectivity->sar lead_id Identify Lead Compound(s) sar->lead_id optimization Further Optimization lead_id->optimization optimization->start

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Apoptosis_Pathway compound This compound Analog cell Cancer Cell compound->cell stress Cellular Stress cell->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A plausible signaling pathway for apoptosis induction by cytotoxic analogs.

Conclusion

The structure-activity relationship studies of this compound analogs and related compounds reveal critical insights for the development of novel anticancer agents. The position of substituents on the aromatic rings plays a pivotal role in determining both the potency and selectivity of these compounds. The high selectivity indices observed for certain analogs underscore their potential as promising candidates for further preclinical development. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to design and evaluate new analogs in this chemical space. Future work should focus on optimizing the lead compounds to enhance their therapeutic index and elucidating their precise molecular targets and mechanisms of action.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Cyclohexylidenemalononitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 2-Cyclohexylidenemalononitrile, ensuring compliance with safety protocols and regulatory requirements.

This compound is a compound that requires careful handling due to its toxicological profile. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Furthermore, it can cause skin and serious eye irritation, and may lead to an allergic skin reaction.[1][2][3] Of significant environmental concern, this chemical is very toxic to aquatic life with long-lasting effects.[2][3] Adherence to proper disposal protocols is therefore essential to mitigate these risks.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is imperative to be thoroughly familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

Key Hazards:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[1][2]

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Sensitization: May cause an allergic skin reaction.[2][3]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:

  • Hand Protection: Impervious gloves.

  • Eye Protection: Safety goggles and, if necessary, a face shield.[2]

  • Skin and Body Protection: Impervious protective clothing and protective boots if the situation requires.[2]

  • Respiratory Protection: Wear approved respiratory protection, especially in poorly ventilated areas.[2]

Operational Disposal Plan: Step-by-Step Procedures

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Collection and Segregation

  • Dedicated Waste Container: Collect all this compound waste, including contaminated materials, in a designated and clearly labeled, chemically compatible container.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Segregating waste can be more cost-effective for disposal.[4]

Step 2: Labeling and Storage

  • Hazardous Waste Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound." The label should also indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.

Step 3: Professional Disposal

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[5]

  • Recommended Disposal Method: The preferred method of disposal is typically incineration.[6] This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[2]

Step 4: Handling Empty Containers

  • Triple Rinse: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4]

  • Collect Rinsate: The rinsate from the cleaning process is also considered hazardous waste and must be collected in the designated hazardous waste container.[4]

  • Dispose of Cleaned Container: Once properly cleaned, the empty container can be disposed of according to your institution's guidelines for non-hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound.

PropertyValueSource
Molecular Weight 146.19 g/mol [1]
Melting Point/Range 30 - 34 °C / 86 - 93.2 °F[3][7]
Boiling Point/Range 220 °C / 428 °F[3]
Flash Point 112 °C / 233.6 °F[7]
Density 1.049 g/cm³ at 25 °C / 77 °F[3]

Experimental Protocols

Currently, there are no established experimental protocols for the in-lab neutralization of this compound waste. Attempting to neutralize this chemical in a laboratory setting without a thoroughly vetted and approved procedure is not recommended due to the potential for hazardous reactions. The safest and most compliant method of disposal is through a licensed hazardous waste disposal facility that utilizes high-temperature incineration.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper and safe disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the original container empty? C->D E Triple Rinse Container with Suitable Solvent D->E Yes H Store Sealed Waste Container in a Secure, Ventilated Area D->H No F Collect Rinsate as Hazardous Waste E->F G Dispose of Cleaned Container as Non-Hazardous Waste E->G F->C I Contact EHS or Licensed Waste Disposal Company H->I J Arrange for Professional Disposal (e.g., Incineration) I->J K End: Waste Properly Disposed J->K

Caption: Workflow for the safe disposal of this compound waste.

References

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